5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine
Description
Properties
IUPAC Name |
5-methyl-2-methylsulfanyl-[1,3]oxazolo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-5-3-4-6-7(9-5)10-8(11-6)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLQQPAEIFKRHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=N2)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Significance of the Oxazolo[4,5-b]pyridine Scaffold
An In-depth Technical Guide to the Synthesis of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical guide on the synthesis of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine. This guide is structured to provide not only a step-by-step synthetic protocol but also the underlying scientific rationale for the chosen synthetic strategy.
The oxazolo[4,5-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry. Derivatives of this structure have been investigated for a range of therapeutic applications, including their potential as anticancer[1][2], antimicrobial[3], and anti-inflammatory agents[4]. The specific target molecule of this guide, 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine, incorporates key structural features—a methyl group on the pyridine ring and a methylthio group on the oxazole ring—that can modulate its physicochemical properties and biological activity. A thorough understanding of its synthesis is paramount for further investigation and development of this class of compounds.
Strategic Synthesis Plan: A Multi-step Approach
The synthesis of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine is most effectively achieved through a multi-step pathway commencing with a readily available starting material, 2-amino-5-methylpyridine. The overall strategy involves the initial construction of the key precursor, 2-amino-5-methylpyridin-3-ol, followed by the formation of the oxazole ring and subsequent methylation.
The proposed synthetic route is as follows:
-
Nitration and Diazotization: Conversion of 2-amino-5-methylpyridine to 2-hydroxy-5-methyl-3-nitropyridine.
-
Reduction: Conversion of the nitro group to an amino group to yield 2-amino-3-hydroxy-5-methylpyridine.
-
Cyclization: Reaction of the aminophenol with carbon disulfide to form the oxazolethione ring.
-
Methylation: S-methylation of the oxazolethione to yield the final product, 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine.
This strategy is designed for efficiency and control over each chemical transformation, ensuring a reliable pathway to the target molecule.
Visualizing the Synthetic Pathway
The following diagram illustrates the proposed synthetic route from 2-amino-5-methylpyridine to the final product.
Caption: Overall synthetic pathway for 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis.
Part 1: Synthesis of the Key Precursor, 2-Amino-5-methylpyridin-3-ol
Step 1a: Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine
This initial step involves the diazotization of the starting material, 2-amino-5-methylpyridine, to its corresponding pyridin-2-one, followed by nitration at the 3-position.
-
Procedure:
-
In a round-bottom flask, dissolve 25 g of 2-amino-5-methylpyridine in 50 cm³ of concentrated sulfuric acid.
-
Prepare a nitrating mixture by carefully adding 40 cm³ of concentrated nitric acid to 40 cm³ of concentrated sulfuric acid.
-
Slowly add the nitrating mixture to the solution of 2-amino-5-methylpyridine, maintaining the reaction temperature at approximately 130°C. Expect foaming during this addition.
-
After the addition is complete, pour the reaction mixture onto 300 g of ice.
-
Adjust the pH of the solution to approximately 3-4 by the addition of aqueous ammonia.
-
The precipitate, 2-hydroxy-5-methyl-3-nitropyridine, is then collected by filtration, washed with cold water, and dried.[5]
-
Step 1b: Reduction to 2-Amino-5-methylpyridin-3-ol
The nitro group of 2-hydroxy-5-methyl-3-nitropyridine is reduced to an amino group to yield the desired precursor.
-
Procedure:
-
Suspend the dried 2-hydroxy-5-methyl-3-nitropyridine in a suitable solvent such as ethanol or a mixture of ethanol and hydrochloric acid.
-
Add a reducing agent, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, portion-wise to the suspension while stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product.
-
Filter the crude product, wash it with water, and purify it by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Part 2: Synthesis of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine
Step 2a: Cyclization to 5-Methyl-3H-oxazolo[4,5-b]pyridine-2-thione
The key cyclization step involves the reaction of 2-amino-5-methylpyridin-3-ol with carbon disulfide.
-
Procedure:
-
Dissolve 2-amino-5-methylpyridin-3-ol in ethanol in a round-bottom flask.
-
Add potassium hydroxide (KOH) to the solution and stir until it dissolves.
-
Add carbon disulfide (CS₂) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain it for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and acidify it with a dilute acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Collect the solid by filtration, wash it with water, and dry it to obtain 5-Methyl-3H-oxazolo[4,5-b]pyridine-2-thione.[4]
-
Step 2b: S-Methylation to 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine
The final step is the methylation of the thione group to yield the target compound.
-
Procedure:
-
Suspend the 5-Methyl-3H-oxazolo[4,5-b]pyridine-2-thione in a suitable solvent like ethanol or acetone.
-
Add a base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), to the suspension.
-
Add methyl iodide (CH₃I) dropwise to the mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into water to precipitate the crude product.
-
Filter the solid, wash it with water, and purify it by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine.[4]
-
Data Summary Table
The following table summarizes the key reactants, reagents, and conditions for the synthesis.
| Step | Starting Material | Key Reagents | Solvent | Conditions | Product |
| 1a | 2-Amino-5-methylpyridine | H₂SO₄, HNO₃ | - | 130°C | 2-Hydroxy-5-methyl-3-nitropyridine |
| 1b | 2-Hydroxy-5-methyl-3-nitropyridine | SnCl₂, HCl | Ethanol | Reflux | 2-Amino-5-methylpyridin-3-ol |
| 2a | 2-Amino-5-methylpyridin-3-ol | CS₂, KOH | Ethanol | Reflux | 5-Methyl-3H-oxazolo[4,5-b]pyridine-2-thione |
| 2b | 5-Methyl-3H-oxazolo[4,5-b]pyridine-2-thione | CH₃I, K₂CO₃ | Acetone | Room Temp | 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine |
Conclusion and Further Perspectives
This guide has detailed a reliable and reproducible synthetic route to 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine. The described methodology provides a solid foundation for researchers to access this important heterocyclic compound. Further optimization of reaction conditions and exploration of alternative reagents may lead to improved yields and more sustainable synthetic processes. The availability of this synthetic protocol will facilitate the continued investigation of oxazolo[4,5-b]pyridine derivatives in the pursuit of novel therapeutic agents.
References
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PrepChem. Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. [Link]
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Sireesha, R., et al. Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Polycyclic Aromatic Compounds, 2023, 43(1), 536-553. [Link]
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ResearchGate. Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using... [Link]
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Taylor & Francis Online. Synthesis of Substituted Aryl Incorporated Oxazolo[4,5- b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine
This technical guide provides a comprehensive overview of the physicochemical properties of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering insights into its synthesis, key physicochemical parameters, and the experimental methodologies for their determination.
Introduction
The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active molecules.[1] Its derivatives have shown promise as potent and selective modulators of various biological targets, including the α7 nicotinic acetylcholine receptor (α7 nAChR) for inflammatory disorders and Glycogen Synthase Kinase-3β (GSK-3β) inhibitors with anti-inflammatory activity.[1] Furthermore, this scaffold has been explored for its antibacterial and antiparasitic potential.[1] The introduction of a methyl group at the 5-position and a methylthio group at the 2-position of the oxazolo[4,5-b]pyridine core can significantly influence the molecule's steric and electronic properties, thereby modulating its pharmacological activity, metabolic stability, and overall drug-like characteristics. A thorough understanding of the physicochemical properties of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine is therefore crucial for its rational development as a potential therapeutic agent.
Molecular Structure and Key Physicochemical Descriptors
The foundational step in characterizing any molecule is to understand its structure and fundamental properties. While experimental data for 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine is not extensively available in the public domain, we can infer its properties from the parent compound, 2-(methylthio)oxazolo[4,5-b]pyridine, and related derivatives.
| Property | Value (Predicted/Inferred) | Source |
| Molecular Formula | C₈H₈N₂OS | |
| Molecular Weight | 180.23 g/mol | |
| Topological Polar Surface Area (TPSA) | 38.92 Ų (for 5-chloro derivative) | [2] |
| Predicted logP | ~2.0 - 3.0 | Inferred from[2] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Rotatable Bonds | 1 | [2] |
Note: The TPSA, Hydrogen Bond Donor/Acceptor counts, and Rotatable Bonds are based on the computationally derived data for the closely related 5-Chloro-2-(methylthio)oxazolo[4,5-b]pyridine.
Synthesis of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine
The synthesis of the target compound can be logically designed based on established methods for the construction of the 2-(methylthio)oxazolo[4,5-b]pyridine core.[1] A common and effective strategy involves the cyclization of a substituted 2-amino-3-hydroxypyridine derivative.
Proposed Synthetic Pathway
A plausible synthetic route to 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine commences with the commercially available 2-amino-5-methyl-3-hydroxypyridine. The key steps are outlined below:
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Formation of the Dithiocarbamate Intermediate
-
To a stirred solution of 2-amino-5-methyl-3-hydroxypyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add potassium hydroxide (KOH, 1.1 eq) and stir until complete dissolution.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Add carbon disulfide (CS₂, 1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The formation of the potassium dithiocarbamate intermediate is expected.
Causality: The basic conditions generated by KOH facilitate the nucleophilic attack of the amino group on the carbon disulfide, leading to the formation of the dithiocarbamate salt. The low temperature helps to control the exothermic reaction.
Step 2: S-Methylation and Cyclization
-
To the reaction mixture containing the dithiocarbamate intermediate, add methyl iodide (CH₃I, 1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture for 12-18 hours at room temperature. The in-situ methylation followed by intramolecular cyclization with the elimination of H₂S is expected to yield the final product.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine.
Causality: Methyl iodide is a potent electrophile that readily methylates the sulfur atom of the dithiocarbamate. The subsequent intramolecular cyclization is driven by the proximity of the hydroxyl group, which attacks the electrophilic carbon of the thioketone, leading to the formation of the stable oxazole ring.
Physicochemical Property Determination: Methodologies and Insights
Accurate determination of physicochemical properties is paramount in drug discovery for predicting a compound's pharmacokinetic and pharmacodynamic behavior.
Solubility
Solubility is a critical parameter that influences drug absorption and bioavailability. Both kinetic and thermodynamic solubility are important to assess.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility [3]
-
Add an excess amount of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3]
-
After equilibration, centrifuge or filter the suspension to separate the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Self-Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved. The use of a calibrated HPLC method ensures the accuracy of the concentration measurement.
Caption: Workflow for thermodynamic solubility determination.
Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross cell membranes.
Experimental Protocol: Shake-Flask Method for logP Determination [4]
-
Prepare a biphasic system of n-octanol and water (or a relevant aqueous buffer, e.g., pH 7.4), and pre-saturate each phase with the other.[5]
-
Dissolve a known amount of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine in one of the phases (preferably the one in which it is more soluble).
-
Combine the two phases in a separatory funnel in a defined volume ratio (e.g., 1:1).
-
Shake the funnel vigorously for a set period to allow for partitioning of the compound between the two phases.
-
Allow the phases to separate completely.
-
Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique like HPLC-UV.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.[4]
Trustworthiness: Performing the experiment in triplicate and ensuring that the total amount of compound recovered from both phases is close to the initial amount added validates the experimental procedure.
Acidity Constant (pKa)
The pKa value dictates the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets.
Experimental Protocol: Potentiometric Titration for pKa Determination [6]
-
Dissolve an accurately weighed amount of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1 mM).[6]
-
Adjust the initial pH of the solution to the acidic range (e.g., pH 2) with a standard solution of a strong acid (e.g., 0.1 M HCl).
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is determined from the inflection point of the titration curve. For a basic compound, the pKa corresponds to the pH at which half of the compound is protonated.
Expertise & Experience: The choice of solvent and the concentration of the analyte are critical. For poorly soluble compounds, a co-solvent may be necessary, and the pKa value should be corrected to the aqueous environment if possible. The precision of the pH measurements is crucial for an accurate pKa determination.[6]
Caption: Workflow for pKa determination by potentiometric titration.
Spectral Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl groups (a singlet for the 5-methyl and a singlet for the S-methyl), as well as signals for the aromatic protons on the pyridine ring. The chemical shifts of the pyridine protons will be influenced by the fused oxazole ring and the methyl substituent.
-
¹³C NMR: The carbon NMR spectrum will display signals for all eight carbon atoms. The carbon of the methylthio group will appear in the aliphatic region, while the others will be in the aromatic region. The carbon at the 2-position, attached to both nitrogen and sulfur, will have a characteristic chemical shift.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 180.23. The fragmentation pattern may involve the loss of the methylthio group or cleavage of the oxazole ring.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the methyl and aromatic groups, C=N and C=C stretching vibrations of the heterocyclic rings, and C-S stretching. The bands around 1450 cm⁻¹ are characteristic of the pyridine ring.[8]
Crystalline Structure
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Studies on related oxazolo[4,5-b]pyridine derivatives have shown that this technique can provide valuable information about bond lengths, bond angles, and intermolecular interactions.[9] Obtaining a crystal structure of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine would confirm its planar geometry and provide insights into its crystal packing, which can influence its physical properties like melting point and solubility.
Conclusion
5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine is a promising scaffold for the development of new therapeutic agents. This technical guide has outlined its proposed synthesis and provided a framework for the systematic determination of its key physicochemical properties. The detailed experimental protocols for solubility, lipophilicity, and pKa serve as a practical resource for researchers in the field. A comprehensive understanding of these properties is essential for optimizing the drug-like characteristics of this and related compounds, ultimately facilitating their progression through the drug discovery and development pipeline.
References
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One pot synthesis, X-ray crystal structure of 2-(2′-hydroxyphenyl)oxazolo[4,5-b]pyridine derivatives and studies of their optical properties. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]oxazolo45-bpyridine_derivatives_and_studies_of_their_optical_properties)
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PKa determination by 1H NMR spectroscopy - An old methodology revisited. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
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Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved January 17, 2026, from [Link]
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SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). SlideShare. Retrieved January 17, 2026, from [Link]
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Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds. (n.d.). SemOpenAlex. Retrieved January 17, 2026, from [Link]
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Synthesis and Orthogonal Heteroarylation of Oxazolo[5',4':4,5]pyrano[1,3-b]pyridine. (n.d.). Retrieved January 17, 2026, from [Link]
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Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (n.d.). Agilent. Retrieved January 17, 2026, from [Link]
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LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved January 17, 2026, from [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved January 17, 2026, from [Link]
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Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview. (2023). JoVE. Retrieved January 17, 2026, from [Link]
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Oxazolo(4,5-b)pyridine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. (n.d.). Retrieved January 17, 2026, from [Link]
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Development of Methods for the Determination of pKa Values. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Development of Methods for the Determination of pKa Values. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]
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Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. Retrieved January 17, 2026, from [Link]
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logP (Partition Coefficient) and Lipid Solubility of Drugs. (2021). YouTube. Retrieved January 17, 2026, from [Link]
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Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Synthesis of isoxazolo[4,5-b]pyridine derivatives (microreview). (2023). ResearchGate. Retrieved January 17, 2026, from [Link]
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Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. (n.d.). Retrieved January 17, 2026, from [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Retrieved January 17, 2026, from [Link]
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A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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ir spectral study on nature of 2–pyridine aldoxime methyl chloride interaction with some sterols. iii. lanosterol and 7-dehydrocholesterol. (n.d.). Revue Roumaine de Chimie. Retrieved January 17, 2026, from [Link]
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An In-depth Technical Guide to 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine: Synthesis, Structural Analogs, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Oxazolo[4,5-b]pyridine Scaffold
The oxazolo[4,5-b]pyridine core is a privileged heterocyclic structure in medicinal chemistry, forming the foundation of a diverse range of biologically active compounds. Its rigid, planar framework and the presence of multiple hydrogen bond acceptors and donors provide an ideal scaffold for designing molecules that can interact with a variety of biological targets with high affinity and specificity. The fusion of the oxazole and pyridine rings creates a unique electronic distribution, influencing the molecule's pharmacokinetic and pharmacodynamic properties.
This guide focuses on a particularly significant derivative, 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine , and its analogs. The introduction of a methyl group at the 5-position and a methylthio group at the 2-position of the oxazolo[4,5-b]pyridine scaffold provides a key starting point for further chemical modifications. The methyl group can influence the molecule's metabolic stability and binding interactions, while the methylthio group serves as a versatile synthetic handle for introducing a wide array of functional groups, allowing for the systematic exploration of the chemical space and the optimization of biological activity.
Derivatives of the oxazolo[4,5-b]pyridine scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1] This inherent biological potential makes the 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine core an attractive platform for the development of novel therapeutic agents. This technical guide will provide a comprehensive overview of the synthesis, structural diversification, and therapeutic applications of this important class of molecules, with a focus on the underlying principles that guide their design and development.
Synthetic Methodologies: Constructing the Core Scaffold and its Analogs
The synthesis of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine and its derivatives relies on a well-established synthetic pathway involving the construction of the oxazole ring onto a pre-functionalized pyridine precursor. The versatility of this approach allows for the introduction of various substituents on both the pyridine and oxazole rings, enabling the generation of diverse chemical libraries for biological screening.
Part 1: Synthesis of the Key Precursor: 2-Amino-5-methyl-3-hydroxypyridine
The synthesis of the core scaffold begins with the preparation of the crucial intermediate, 2-amino-5-methyl-3-hydroxypyridine. A common route to this precursor involves the nitration of 2-amino-5-methylpyridine, followed by the reduction of the nitro group to an amino group and subsequent diazotization and hydrolysis to introduce the hydroxyl group.
A detailed, step-by-step protocol for a related precursor, 2-amino-3-hydroxypyridine, is as follows, which can be adapted for the 5-methyl analog:
Experimental Protocol: Synthesis of 2-Amino-3-hydroxypyridine [2]
-
Nitration: To a solution of 2-aminopyridine in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining the temperature.
-
Purification of Nitro Intermediate: The reaction mixture is poured onto ice, and the pH is adjusted to precipitate the 2-amino-3-nitropyridine, which is then filtered and purified.
-
Reduction: The 2-amino-3-nitropyridine is dissolved in a suitable solvent, such as ethanol, and subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Isolation of Diamine: After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield 2,3-diaminopyridine.
-
Hydroxylation: The 2,3-diaminopyridine is then diazotized using sodium nitrite in an acidic solution, followed by heating to hydrolyze the diazonium salt and introduce the hydroxyl group, yielding the final product, 2-amino-3-hydroxypyridine.
Causality: The nitration step is directed to the 3-position due to the activating and directing effects of the amino group. The subsequent reduction of the nitro group is a standard and efficient method for generating the corresponding amine. The final diazotization and hydrolysis sequence is a classic method for converting an amino group on an aromatic ring to a hydroxyl group.
Part 2: Cyclization to Form the 2-(Methylthio)oxazolo[4,5-b]pyridine Core
The key cyclization step to form the oxazole ring involves the reaction of the 2-amino-3-hydroxypyridine precursor with carbon disulfide, followed by methylation. This reaction proceeds through the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization and subsequent alkylation.
Experimental Protocol: Synthesis of 2-(Methylthio)oxazolo[4,5-b]pyridine [3]
-
Formation of Potassium Methyl Xanthate: Potassium hydroxide is dissolved in a mixture of methanol and water, and carbon disulfide is added to form potassium methyl xanthate in situ.
-
Reaction with 2-Amino-3-hydroxypyridine: 2-Amino-3-hydroxypyridine is added to the solution of potassium methyl xanthate, and the mixture is refluxed for several hours.
-
Cyclization and Thiol Formation: During the reflux, the dithiocarbamate intermediate forms and cyclizes to produce 2-mercapto-oxazolo[4,5-b]pyridine.
-
Methylation: After cooling, the reaction mixture is treated with a methylating agent, such as methyl iodide, to introduce the methylthio group at the 2-position.
-
Isolation and Purification: The product is then isolated by filtration, washed, and purified by recrystallization or column chromatography.
Trustworthiness: This protocol is self-validating as the progress of the reaction can be monitored by thin-layer chromatography (TLC), and the final product can be characterized by standard analytical techniques such as NMR and mass spectrometry to confirm its identity and purity.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine.
Key Structural Analogs and Derivatives and Their Therapeutic Applications
The 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine scaffold serves as a versatile starting point for the development of a wide range of structural analogs with diverse therapeutic applications. The methylthio group at the 2-position is a particularly useful synthetic handle, allowing for the introduction of various substituents through nucleophilic substitution reactions.
Anticancer Agents
The oxazolo[4,5-b]pyridine core has been extensively explored for the development of novel anticancer agents.[4] Derivatives of this scaffold have been shown to inhibit various cellular processes involved in cancer progression, including cell proliferation, angiogenesis, and metastasis.
One notable example is a series of 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives that have been investigated as inhibitors of human DNA topoisomerase IIα (hTopo IIα), a key enzyme involved in DNA replication and repair.[5] Inhibition of hTopo IIα can lead to the accumulation of DNA damage and ultimately trigger apoptosis in cancer cells.
Table 1: Anticancer Activity of 2-(Substituted phenyl)oxazolo[4,5-b]pyridine Derivatives
| Compound | R (Substitution on Phenyl Ring) | hTopo IIα IC₅₀ (µM)[5] |
| 1a | 4-Butyl | 2 |
| 1b | 4-Chloro | >100 |
| 1c | 4-Methoxy | >100 |
| Etoposide (Reference) | - | 5 |
Data presented as IC₅₀ values, the concentration of the compound required to inhibit 50% of the enzyme's activity.
Antibacterial Agents
The emergence of antibiotic-resistant bacteria has created an urgent need for the development of new antibacterial agents with novel mechanisms of action. The oxazolo[4,5-b]pyridine scaffold has shown promise in this area, with several derivatives exhibiting potent activity against a range of bacterial pathogens.[1]
For instance, a series of sulfonamide isoxazolo[5,4-b]pyridine derivatives have been synthesized and evaluated for their antibacterial activity.[6][7] These compounds have shown promising activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity of Sulfonamide Isoxazolo[5,4-b]pyridine Derivatives
| Compound | R (Substitution on Phenylsulfonamide) | MIC (µg/mL) vs. P. aeruginosa[6] | MIC (µg/mL) vs. E. coli[6] |
| 2a | H | 125 | 125 |
| 2b | 4-Methyl | 125 | 125 |
| 2c | 4-Methoxy | >500 | >500 |
| Ciprofloxacin (Reference) | - | 0.5 | 0.25 |
Data presented as Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible growth of the bacteria.
Structure-Activity Relationship (SAR) Insights
The systematic modification of the 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine scaffold has provided valuable insights into the structure-activity relationships (SAR) that govern its biological activity. These insights are crucial for the rational design of more potent and selective analogs.
Diagram of Key SAR Points:
Caption: Key structure-activity relationship points for the oxazolo[4,5-b]pyridine scaffold.
Key SAR Observations:
-
2-Position: The substituent at the 2-position of the oxazolo[4,5-b]pyridine ring is a critical determinant of biological activity.
-
Anticancer Activity: The introduction of bulky, lipophilic groups, such as substituted phenyl rings, at the 2-position has been shown to be favorable for anticancer activity.[5] The nature and position of the substituents on the phenyl ring can further modulate the potency.
-
Antibacterial Activity: The introduction of amino or substituted amino groups at the 2-position can lead to potent antibacterial agents. The nature of the substituent on the amino group can influence the spectrum of activity.
-
-
5-Position: The methyl group at the 5-position of the pyridine ring can contribute to improved metabolic stability and may also enhance binding affinity to the target protein through favorable hydrophobic interactions.
-
Pyridine Ring: Modifications to the pyridine ring, such as the introduction of additional substituents, can modulate the electronic properties of the entire scaffold, which in turn can influence its biological activity and pharmacokinetic profile.
Conclusion and Future Directions
The 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine scaffold represents a highly promising platform for the discovery and development of novel therapeutic agents. Its versatile synthesis allows for the creation of diverse chemical libraries, and its derivatives have demonstrated significant potential in a range of therapeutic areas, including oncology and infectious diseases.
Future research in this area should focus on:
-
Expansion of Chemical Diversity: The synthesis and biological evaluation of a wider range of analogs with diverse substituents at the 2-position and on the pyridine ring.
-
Mechanism of Action Studies: In-depth studies to elucidate the precise molecular mechanisms by which these compounds exert their biological effects.
-
Optimization of Pharmacokinetic Properties: The rational design of analogs with improved drug-like properties, such as solubility, metabolic stability, and oral bioavailability.
-
In Vivo Efficacy Studies: The evaluation of the most promising compounds in relevant animal models of disease to assess their in vivo efficacy and safety.
By leveraging the insights gained from SAR studies and employing modern drug discovery technologies, the 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine scaffold holds great promise for the development of the next generation of innovative medicines.
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The Multifaceted Biological Activities of Oxazolopyridine Compounds: A Technical Guide for Drug Discovery
Introduction: The Oxazolopyridine Scaffold - A Privileged Structure in Medicinal Chemistry
The oxazolopyridine nucleus, a heterocyclic scaffold integrating an oxazole and a pyridine ring, has emerged as a "privileged structure" in modern medicinal chemistry. Its unique electronic properties, rigid framework, and capacity for diverse substitutions have made it a cornerstone for the development of novel therapeutic agents targeting a wide array of biological processes.[1][2][3] The structural resemblance of some isomers, such as oxazolo[5,4-d]pyrimidines, to endogenous purine bases allows them to act as effective mimics, interfering with key biological pathways.[4][5][6] This guide provides an in-depth technical exploration of the significant biological activities of oxazolopyridine compounds, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols essential for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative therapeutics.
I. Anticancer Activity: Targeting the Engines of Malignancy
The most extensively documented biological activity of oxazolopyridine derivatives is their potent and diverse anticancer effects.[2][5][6][7] These compounds have been shown to inhibit various enzymes and signaling pathways critical for cancer cell proliferation, survival, and metastasis.
A. Mechanism of Action: Kinase Inhibition
A primary mechanism through which oxazolopyridines exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.
1. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition:
VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[4][6] Oxazolopyridine derivatives have been identified as potent inhibitors of VEGFR-2.[4][5] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds block its autophosphorylation and downstream signaling, thereby inhibiting angiogenesis.[4]
Signaling Pathway: VEGFR-2 Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by oxazolopyridine compounds.
2. Other Kinase Targets:
Beyond VEGFR-2, oxazolopyridines have demonstrated inhibitory activity against a range of other kinases implicated in cancer, including:
-
Aurora A Kinase: Involved in mitotic progression.[4]
-
Janus Kinases (JAK1, JAK2): Key components of the JAK-STAT signaling pathway, crucial for cytokine-mediated cell growth and survival.[4]
-
Epidermal Growth Factor Receptor (EGFR): A driver of proliferation in many cancers.[5]
-
Fibroblast Growth Factor Receptor 1 (FGFR1): Implicated in various cancers, including breast and lung cancer.[5]
B. Experimental Protocols
1. In Vitro Kinase Inhibition Assay (VEGFR-2)
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of VEGFR-2. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
-
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the VEGFR-2 enzyme. The amount of remaining ATP is detected using a luciferase-based system, where the light output is inversely proportional to kinase activity.
-
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a 1x Kinase Buffer by diluting a 5x stock solution. Prepare serial dilutions of the oxazolopyridine test compound in the 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.[5][8]
-
Master Mix Preparation: Create a master mix containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly (Glu,Tyr) 4:1).[5][8]
-
Plate Setup: Add the master mix to the wells of a 96-well white plate. Add the test compound dilutions to the "Test Inhibitor" wells. Add buffer with DMSO to the "Positive Control" (no inhibitor) and "Blank" (no enzyme) wells.[5][8]
-
Enzyme Addition: Add diluted recombinant human VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 1x Kinase Buffer to the "Blank" wells.[5][8]
-
Incubation: Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.[5][8]
-
Detection: Add a kinase detection reagent (e.g., Kinase-Glo® MAX) to each well to stop the reaction and generate a luminescent signal. Incubate at room temperature for 15 minutes.[5]
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Subtract the "Blank" reading from all other readings. Calculate the percentage of inhibition for each compound concentration relative to the "Positive Control". Determine the IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity.
-
Workflow: In Vitro Kinase Assay
Caption: A generalized workflow for an in vitro kinase inhibition assay.
2. In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the viability and proliferation of cancer cells after treatment with a test compound.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[9][10][11][12]
-
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the oxazolopyridine compound and incubate for a specified period (e.g., 48-72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the CC50 (or IC50) value, the concentration of the compound that reduces cell viability by 50%.[13]
-
C. Structure-Activity Relationship (SAR) Insights
SAR studies have provided valuable insights into optimizing the anticancer potency of oxazolopyridine derivatives. For instance, in a series of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines, the nature of the substituent at the 7-position was found to be critical for VEGFR-2 inhibitory activity.[5] Similarly, for Aurora A kinase inhibitors, a pyridyl group at the C(2) position and an N'-phenylurea moiety at the C(7) position were identified as crucial for activity.[5]
| Compound Series | Key SAR Findings | Reference |
| 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines | Substituents on the aniline moiety at the 7-position significantly influence VEGFR-2 and HUVEC proliferation inhibitory activity. | [5] |
| oxazolo[5,4-d]pyrimidines | A 4-pyridyl substituent at the C(2) position is essential for Aurora A kinase inhibition and cytotoxic activity. | [5] |
| 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-diones | The presence of hydrophobic groups can enhance membrane permeability and anticancer activity against various cell lines. | [2] |
II. Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Oxazolopyridine derivatives have emerged as promising anti-inflammatory agents.
A. Mechanism of Action: GSK-3β Inhibition
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that acts as a pro-inflammatory enzyme.[14] Inhibition of GSK-3β can control inflammation.[14] Certain piperazine-linked oxazolo[4,5-b]pyridine derivatives have been shown to be potent inhibitors of GSK-3β, leading to a reduction in the production of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6.[14]
Signaling Pathway: GSK-3β in Inflammation
Caption: Inhibition of GSK-3β by oxazolopyridines reduces pro-inflammatory mediator production.
B. Experimental Protocols
1. In Vitro GSK-3β Kinase Assay
This assay is similar in principle to the VEGFR-2 kinase assay, measuring the inhibition of GSK-3β enzymatic activity.
-
Principle: A luminescence-based assay (e.g., ADP-Glo™) measures the amount of ADP produced during the kinase reaction, which is directly proportional to GSK-3β activity.[15][16]
-
Step-by-Step Protocol:
-
Reagent Preparation: Prepare kinase buffer, serial dilutions of the oxazolopyridine test compound, GSK-3β enzyme, substrate (e.g., a specific peptide), and ATP.[17]
-
Reaction Setup: In a 384-well plate, combine the test inhibitor, GSK-3β enzyme, and a substrate/ATP mixture.[16]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[15][16]
-
ATP Depletion: Add an ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[15]
-
Signal Generation: Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[15]
-
Data Acquisition and Analysis: Measure luminescence and calculate IC50 values as described for the VEGFR-2 assay.
-
2. In Vivo Anti-inflammatory Assay (Carrageenan-induced Rat Paw Edema)
This is a standard in vivo model to assess the anti-inflammatory activity of a compound.
-
Principle: Injection of carrageenan into the paw of a rat induces an acute inflammatory response, characterized by edema (swelling). The reduction in paw volume after administration of the test compound indicates its anti-inflammatory effect.
-
Protocol Outline:
-
Administer the oxazolopyridine compound or a reference drug (e.g., indomethacin) to rats.
-
After a set time, inject a carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at different time points post-carrageenan injection using a plethysmometer.
-
Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
-
III. Antimicrobial and Antiviral Activities
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial and antiviral agents. Oxazolopyridine derivatives have shown promise in this area.
A. Antibacterial Activity
Certain oxazolopyridine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[8][18][19]
B. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][20][21]
-
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid or solid growth medium. The lowest concentration that inhibits growth is the MIC.
-
Step-by-Step Protocol (Broth Microdilution):
-
Compound Preparation: Prepare serial two-fold dilutions of the oxazolopyridine compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[13]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., ~5 x 10^5 CFU/mL).[20]
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[20]
-
MIC Determination: Determine the MIC by visually inspecting the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in a well with no visible growth.[20]
-
C. Antiviral Activity
Some 7-aminooxazolo[5,4-d]pyrimidines have been shown to inhibit the replication of human herpes virus type-1 (HHV-1).[21]
D. Experimental Protocol: Plaque Reduction Assay
This assay is used to quantify the inhibition of viral replication.
-
Principle: A confluent monolayer of host cells is infected with a virus, which forms localized areas of cell death or "plaques". The reduction in the number of plaques in the presence of a test compound indicates its antiviral activity.
-
Protocol Outline:
-
Seed host cells (e.g., Vero cells) in a multi-well plate to form a confluent monolayer.
-
Infect the cells with a known amount of virus (e.g., HSV-1) in the presence of various concentrations of the oxazolopyridine compound.
-
After an adsorption period, remove the virus/compound mixture and overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose) to restrict viral spread to adjacent cells.
-
Incubate the plates for a period sufficient for plaque formation.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate the percentage of plaque reduction for each compound concentration compared to an untreated virus control.
-
IV. Central Nervous System (CNS) Activity
Oxazolopyridine derivatives have also been investigated for their potential to modulate CNS targets.
A. Mechanism of Action: Neuropeptide S Receptor (NPSR) Antagonism
Neuropeptide S (NPS) is involved in various neurobiological functions, and NPSR antagonists are being explored for the treatment of conditions like substance abuse disorders.[6][9][11] Oxazolo[3,4-a]pyrazine derivatives have been identified as potent NPSR antagonists.[6][9][11]
B. Experimental Protocol: NPSR Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from the NPSR.
-
Principle: A radiolabeled NPSR ligand (e.g., [125I]Y10-NPS) is incubated with cells expressing the NPSR. The ability of an unlabeled test compound to compete with the radioligand for binding to the receptor is measured.
-
Protocol Outline:
-
Culture cells stably expressing the NPSR in multi-well plates.
-
Incubate the cells with a fixed concentration of the radiolabeled ligand and varying concentrations of the oxazolopyridine test compound.[3][22]
-
After incubation, wash the cells to remove unbound radioligand.
-
Lyse the cells and measure the amount of bound radioactivity using a gamma counter.
-
Determine the IC50 value, the concentration of the test compound that displaces 50% of the radiolabeled ligand.
-
Conclusion and Future Directions
The oxazolopyridine scaffold is a remarkably versatile platform for the design of biologically active molecules. The extensive research into their anticancer properties, particularly as kinase inhibitors, has yielded numerous potent compounds. Furthermore, their demonstrated anti-inflammatory, antimicrobial, antiviral, and CNS activities highlight the broad therapeutic potential of this chemical class. The continued exploration of structure-activity relationships, coupled with the application of robust in vitro and in vivo screening protocols as outlined in this guide, will undoubtedly lead to the discovery and development of novel oxazolopyridine-based drugs to address a range of unmet medical needs. Future efforts should focus on optimizing the pharmacokinetic and safety profiles of lead compounds to facilitate their translation into clinical candidates.
References
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Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]
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Sochacka-Ćwikła, A., et al. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 666. [Link]
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Figure 1. Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity. (n.d.). ResearchGate. [Link]
-
Sireesha, R., et al. (2023). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Polycyclic Aromatic Compounds, 43(1), 536-553. [Link]
-
Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International journal of molecular sciences, 23(19), 11694. [Link]
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Sochacka-Ćwikła, A., et al. (2025). Oxazolo[5,4- d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules (Basel, Switzerland), 30(3), 666. [Link]
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Reshma, P., et al. (2025). Synthesis and Biological Evaluation of aryl incorporated (pyridin-4-yl)-1,3,4-oxadiazol-2-yl)oxazolo[5,4-b]pyridine Derivatives as Anticancer Agents. Chemical Data Collections. [Link]
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Figure 2. Selected oxazolo[5,4-d]pyrimidines showing biological activity. (n.d.). ResearchGate. [Link]
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Gorska, K., & Szelejewska-Woźniakowska, A. (2021). Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. Pharmacological reports : PR, 73(5), 1251–1266. [Link]
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Voll, A., et al. (2021). Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. International Journal of Molecular Sciences, 22(23), 12797. [Link]
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Guerrini, R., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry. [Link]
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Reshma, P., et al. (2025). Synthesis and Biological Evaluation of aryl incorporated (pyridin-4-yl)-1,3,4-oxadiazol-2-yl)oxazolo[5,4-b]pyridine Derivatives as Anticancer Agents. Chemical Data Collections. [Link]
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Zhang, M., et al. (2006). Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. Journal of medicinal chemistry, 49(1), 421–431. [Link]
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Guerrini, R., et al. (2021). Structure-Activity Relationship Studies on Oxazolo[3,4- a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of medicinal chemistry, 64(7), 4089–4108. [Link]
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Figure 1. Examples of biologically active oxazolopyridines. (n.d.). ResearchGate. [Link]
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Spectroscopic and Structural Elucidation of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine: A Technical Guide
A
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The oxazolo[4,5-b]pyridine core is a key scaffold in the development of novel therapeutic agents, including modulators of the α7 nicotinic acetylcholine receptor (α7 nAChR) and inhibitors of Glycogen Synthase Kinase-3β (GSK-3β).[1] A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application in synthesis and as a versatile building block. This document details the experimental methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and presents an in-depth interpretation of the resulting data to provide a definitive structural signature of the title compound.
Introduction and Molecular Overview
5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine belongs to the oxazolopyridine class of heterocyclic compounds, which are recognized for their diverse biological activities.[1] The fusion of an oxazole ring with a pyridine core creates a unique electronic and structural framework, making it a valuable intermediate for chemical diversification.[1] The presence of a methylthio group at the 2-position and a methyl group at the 5-position further functionalizes the scaffold, offering specific sites for chemical modification and influencing its overall physicochemical properties.
Accurate characterization is the bedrock of chemical and pharmaceutical research. This guide establishes a foundational dataset for 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine, ensuring its unambiguous identification and quality assessment in research and development settings.
Compound Details:
-
IUPAC Name: 5-methyl-2-(methylthio)oxazolo[4,5-b]pyridine
-
Molecular Formula: C₈H₈N₂OS
-
Molecular Weight: 180.23 g/mol
-
CAS Number: 439608-32-9
(Note: An illustrative image of the chemical structure would be placed here.)
Experimental Methodologies: A Validated Approach
The following protocols describe standardized procedures for acquiring high-fidelity spectroscopic data for small organic molecules like 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine. These self-validating workflows are designed to ensure reproducibility and accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. The choice of solvent is critical and depends on the compound's solubility.[2]
-
Internal Standard: Ensure the solvent contains Tetramethylsilane (TMS, 0.03% v/v) to serve as the internal reference standard (δ = 0.00 ppm).[3]
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or greater) to ensure optimal signal dispersion and resolution.[2]
-
¹H NMR Acquisition: Employ a standard single-pulse experiment (e.g., Bruker 'zg30'). Acquire 16-64 scans with a relaxation delay of 1-2 seconds.[2]
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., Bruker 'zgpg30') to obtain singlets for each unique carbon. A higher number of scans (≥1024) is necessary due to the low natural abundance of ¹³C, with a relaxation delay of 2 seconds.[2]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.[4]
Protocol:
-
Sample Preparation: Prepare the sample using the Attenuated Total Reflectance (ATR) technique. Place a small amount of the solid compound directly onto the ATR crystal. This method requires minimal sample preparation and provides high-quality spectra.
-
Instrumentation: Use a benchtop FTIR spectrometer equipped with an ATR accessory.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Acquire the sample spectrum over a range of 4000–400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify characteristic absorption bands and correlate them to specific functional groups and bond vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern.[5]
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, coupled with an Electrospray Ionization (ESI) source for soft ionization.
-
Infusion: Introduce the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass-to-charge (m/z) range that encompasses the expected molecular ion (e.g., m/z 50-500).
-
Fragmentation Analysis (MS/MS): Select the protonated molecular ion ([M+H]⁺) as the precursor ion and subject it to Collision-Induced Dissociation (CID) to generate a product ion spectrum. This provides valuable data on the molecule's connectivity and stability.
Sources
An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This technical guide focuses on the specific, yet under-explored, compound 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine . While direct biological studies on this particular molecule are limited, this document synthesizes existing research on structurally related analogs to elucidate its most probable therapeutic targets. By examining the established pharmacology of the oxazolo[4,5-b]pyridine core, we present a rationale for investigating this compound as a modulator of key proteins implicated in oncology and inflammatory diseases. This guide provides a foundational framework for initiating research and development programs centered on 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine, complete with proposed mechanisms of action, detailed experimental protocols for target validation, and the scientific reasoning behind these strategic choices.
Introduction to the 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine Scaffold
5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine is a fused heterocyclic compound featuring a pyridine ring fused with an oxazole ring. The presence of a methyl group at the 5-position and a methylthio group at the 2-position provides specific steric and electronic properties that can influence its interaction with biological macromolecules. The 2-(methylthio) group is of particular interest as it is a versatile synthetic handle for further chemical modifications and can be oxidized to the corresponding sulfoxide and sulfone, which can modulate the compound's biological activity.[1] While this compound is commercially available for research purposes, its therapeutic potential remains largely untapped.[2] This guide aims to bridge this knowledge gap by proposing and detailing a series of high-potential therapeutic targets based on robust data from closely related analogs.
Inferred Therapeutic Targets and Mechanisms of Action
Based on the established biological activities of various oxazolo[4,5-b]pyridine derivatives, we have identified three primary therapeutic targets for which 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine is a promising candidate ligand:
-
Glycogen Synthase Kinase-3β (GSK-3β)
-
DNA Topoisomerase IIα (Topo IIα)
-
α7 Nicotinic Acetylcholine Receptor (α7 nAChR)
The following sections will delve into the rationale for each target, its role in disease, and a proposed framework for experimental validation.
Target I: Glycogen Synthase Kinase-3β (GSK-3β) - An Anti-Inflammatory Avenue
Rationale for GSK-3β Inhibition
Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that has emerged as a critical regulator of inflammatory pathways. Elevated GSK-3β activity is associated with the production of pro-inflammatory cytokines.[1] Several series of oxazolo[4,5-b]pyridine-based derivatives have been synthesized and identified as potent GSK-3β inhibitors, demonstrating significant in vivo anti-inflammatory activity.[1] These compounds have been shown to suppress pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6.[1] The structural similarity of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine to these known GSK-3β inhibitors makes this kinase a highly probable therapeutic target.
Proposed Signaling Pathway
The proposed mechanism involves the direct inhibition of GSK-3β by 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine, leading to a downstream reduction in the inflammatory response.
Caption: Proposed GSK-3β inhibitory pathway.
Experimental Protocol for Target Validation
Objective: To determine the in vitro inhibitory activity of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine against human GSK-3β.
Methodology:
-
Reagents and Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine (test compound)
-
Staurosporine (positive control inhibitor)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
384-well microplates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare a serial dilution of the test compound and staurosporine in DMSO.
-
In a 384-well plate, add the kinase buffer, recombinant GSK-3β enzyme, and the substrate peptide.
-
Add the diluted test compound or control to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Detect the luminescent signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of GSK-3β inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a dose-response curve.
-
| Compound | Predicted Target | Predicted IC₅₀ (µM) |
| 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine | GSK-3β | 0.1 - 10 |
| Staurosporine (Control) | Pan-kinase inhibitor | < 0.1 |
Target II: DNA Topoisomerase IIα (Topo IIα) - An Oncological Perspective
Rationale for Topo IIα Inhibition
DNA topoisomerase IIα is a crucial enzyme in DNA replication and chromosome segregation, making it a well-established target for anticancer drugs.[3] Several oxazolo[4,5-b]pyridine derivatives have been designed and synthesized as novel antitumor agents that target human DNA topoisomerase IIα.[3] Notably, some of these derivatives have shown greater inhibitory activity than the reference drug etoposide.[3] Given that the oxazolo[4,5-b]pyridine core is a key pharmacophore for Topo IIα inhibition, it is plausible that 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine could exhibit similar activity.
Proposed Mechanism of Action
The proposed mechanism involves the stabilization of the Topo IIα-DNA cleavage complex by 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine, leading to the accumulation of double-strand DNA breaks and subsequent apoptosis in cancer cells.
Caption: Proposed Topo IIα inhibitory mechanism.
Experimental Protocol for Target Validation
Objective: To evaluate the ability of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine to inhibit the decatenation activity of human DNA topoisomerase IIα.
Methodology:
-
Reagents and Materials:
-
Human DNA topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
Topo IIα reaction buffer
-
ATP
-
5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine (test compound)
-
Etoposide (positive control)
-
Agarose gel
-
Ethidium bromide
-
Gel electrophoresis apparatus
-
-
Procedure:
-
Prepare a reaction mixture containing Topo IIα reaction buffer, ATP, and kDNA.
-
Add serial dilutions of the test compound or etoposide to the reaction mixture.
-
Initiate the reaction by adding human DNA topoisomerase IIα.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Separate the DNA products by agarose gel electrophoresis.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
-
Data Analysis:
-
Assess the inhibition of decatenation activity by observing the reduction in the amount of decatenated kDNA (monomeric circles) and the increase in catenated kDNA.
-
Determine the concentration of the test compound required to achieve significant inhibition of Topo IIα activity.
-
| Compound | Predicted Target | Predicted Effect |
| 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine | DNA Topoisomerase IIα | Inhibition of kDNA decatenation |
| Etoposide (Control) | DNA Topoisomerase IIα | Inhibition of kDNA decatenation |
Target III: α7 Nicotinic Acetylcholine Receptor (α7 nAChR) - A Neuro-inflammatory Focus
Rationale for α7 nAChR Modulation
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel that plays a key role in the cholinergic anti-inflammatory pathway. Activation of α7 nAChR on immune cells, such as macrophages, can suppress the production of pro-inflammatory cytokines. The parent compound, 2-(Methylthio)oxazolo[4,5-b]pyridine, has been identified as a potent and selective modulator of the α7 nAChR, highlighting its potential for treating inflammatory disorders.[1] This makes the α7 nAChR a compelling target for the 5-methyl derivative.
Proposed Signaling Pathway
The proposed mechanism involves the positive allosteric modulation or direct agonism of the α7 nAChR by 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine, leading to the inhibition of inflammatory cytokine release.
Caption: Proposed α7 nAChR modulatory pathway.
Experimental Protocol for Target Validation
Objective: To assess the modulatory effect of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine on the human α7 nAChR.
Methodology:
-
Reagents and Materials:
-
HEK-293 cells stably expressing human α7 nAChR
-
Fluo-4 AM calcium indicator dye
-
Acetylcholine (agonist)
-
PNU-120596 (positive allosteric modulator)
-
Methyllycaconitine (antagonist)
-
5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine (test compound)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with automated injection
-
-
Procedure:
-
Plate the α7 nAChR-expressing HEK-293 cells in 96-well plates and grow to confluence.
-
Load the cells with Fluo-4 AM dye.
-
Wash the cells with assay buffer.
-
Add the test compound or controls to the wells and incubate.
-
Measure the baseline fluorescence.
-
Inject acetylcholine into the wells and immediately measure the change in fluorescence, indicating calcium influx through the activated α7 nAChR.
-
-
Data Analysis:
-
Calculate the potentiation of the acetylcholine-induced calcium response in the presence of the test compound.
-
Determine the EC₅₀ (effective concentration for 50% of maximal response) for the modulatory effect.
-
| Compound | Predicted Target | Predicted Effect |
| 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine | α7 nAChR | Positive allosteric modulation or agonism |
| PNU-120596 (Control) | α7 nAChR | Positive allosteric modulation |
Conclusion and Future Directions
While direct experimental evidence for the biological targets of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine is currently lacking, a strong case can be made for its potential to modulate GSK-3β, DNA Topoisomerase IIα, and the α7 nAChR based on the established activities of structurally related oxazolo[4,5-b]pyridine derivatives. The experimental frameworks provided in this guide offer a clear path for the initial stages of a drug discovery program centered on this promising compound.
Future research should focus on the synthesis of analogs with modifications at the 5- and 2-positions to establish a clear structure-activity relationship (SAR) for each of the proposed targets. Furthermore, in vivo studies in relevant animal models of inflammatory diseases and cancer will be crucial to validate the therapeutic potential of this chemical scaffold. The versatility of the 2-(methylthio) group also opens up possibilities for its use in developing targeted therapies, such as proteolysis-targeting chimeras (PROTACs) or antibody-drug conjugates (ADCs).
References
-
Yildiz-Oren, I., et al. (2021). Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. Bioorganic Chemistry, 112, 104913. [Link]
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In Silico Characterization of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine: A Technical Guide for Drug Discovery Professionals
Foreword: The Imperative of Early-Stage Computational Assessment in Modern Drug Development
In the contemporary landscape of pharmaceutical research, the early and accurate prediction of a molecule's physicochemical and pharmacokinetic properties is paramount. The "fail early, fail cheap" paradigm is not merely a mantra but a critical strategy for mitigating the exorbitant costs and protracted timelines associated with drug development. It is in this context that in silico methodologies have ascended from ancillary tools to indispensable components of the drug discovery pipeline. This guide provides a comprehensive, technically-grounded exploration of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine, a heterocyclic scaffold of significant medicinal chemistry interest. Through a systematic application of established computational models, we will dissect its predicted properties, offering a blueprint for its potential as a drug candidate and a framework for the rational design of future analogs. This document is intended for researchers, medicinal chemists, and pharmacologists, providing both a theoretical foundation and a practical, step-by-step guide to the computational evaluation of novel chemical entities.
Molecular Scaffolding: An Introduction to 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine
The oxazolo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] The subject of this guide, 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine, is a specific analog that presents a unique combination of structural features amenable to computational analysis. Its fused heterocyclic system imparts a degree of rigidity, while the methyl and methylthio substituents offer opportunities for metabolic modification and targeted chemical derivatization. Understanding the intrinsic properties of this parent molecule is the first step in unlocking its therapeutic potential.
Molecular Structure:
Caption: 2D structure of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine.
In Silico Prediction of Physicochemical and Pharmacokinetic Properties
The journey of a drug from administration to its site of action is governed by a complex interplay of its physicochemical and pharmacokinetic (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Predicting these parameters in silico provides a critical advantage in the early stages of drug discovery.[3] For this analysis, we have employed two widely recognized and freely accessible web-based tools: SwissADME and pkCSM .[4][5][6][7][8][9][10]
Methodology: A Step-by-Step Protocol for In Silico Analysis
-
Input Molecular Structure: The canonical SMILES (Simplified Molecular Input Line Entry System) string for 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine, CSc1nc2c(oc1)c(C)ccn2 , was used as the input for both prediction platforms.
-
Platform 1: SwissADME Execution:
-
Navigate to the SwissADME web server (]">http://www.swissadme.ch).[7]
-
Paste the SMILES string into the input field.
-
Execute the prediction by clicking the "Run" button.
-
The platform generates a comprehensive report detailing various physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[11]
-
-
Platform 2: pkCSM Execution:
Predicted Physicochemical Properties
The fundamental physicochemical characteristics of a molecule are the primary determinants of its behavior in a biological system. The following table summarizes the key predicted properties for our target compound.
| Property | Predicted Value (SwissADME) | Predicted Value (pkCSM) | Significance in Drug Discovery |
| Molecular Formula | C₈H₈N₂OS | C₈H₈N₂OS | Defines the elemental composition and molecular weight. |
| Molecular Weight | 180.23 g/mol | 180.23 g/mol | A key parameter in Lipinski's Rule of Five, influencing absorption and distribution. |
| LogP (Octanol/Water Partition Coefficient) | 1.85 | 1.98 | Measures lipophilicity, affecting membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | 54.4 Ų | 54.4 Ų | Influences membrane permeability and oral bioavailability. |
| Number of Hydrogen Bond Acceptors | 3 | 3 | Important for target binding and solubility. |
| Number of Hydrogen Bond Donors | 0 | 0 | Important for target binding and solubility. |
| Number of Rotatable Bonds | 1 | 1 | A measure of molecular flexibility, which can impact target binding. |
| Water Solubility (LogS) | -2.5 | -2.8 | Crucial for formulation and absorption. |
Predicted Pharmacokinetic (ADMET) Profile
A promising biological activity profile is rendered moot if the compound cannot reach its target in an effective concentration or exhibits unacceptable toxicity. The predicted ADMET profile provides an early warning of potential liabilities.
Absorption:
| Parameter | Predicted Value (pkCSM) | Interpretation |
| Water Solubility (log mol/L) | -2.808 | Moderately soluble. |
| Caco-2 Permeability (log Papp in 10⁻⁶ cm/s) | 0.456 | Moderately permeable. |
| Intestinal Absorption (Human) (% Absorbed) | 92.5% | High intestinal absorption is predicted. |
| P-glycoprotein Substrate | No | The compound is not likely to be a substrate for P-glycoprotein efflux pumps. |
Distribution:
| Parameter | Predicted Value (pkCSM) | Interpretation |
| VDss (human) (log L/kg) | -0.113 | Low volume of distribution, suggesting it may primarily remain in the bloodstream. |
| BBB Permeability (logBB) | -0.457 | Predicted to be moderately able to cross the blood-brain barrier. |
| CNS Permeability (logPS) | -1.876 | Limited permeability into the central nervous system is predicted. |
Metabolism:
| Parameter | Predicted Value (pkCSM) | Interpretation |
| CYP2D6 Substrate | No | Unlikely to be metabolized by the CYP2D6 enzyme. |
| CYP3A4 Substrate | Yes | Likely to be a substrate for the major drug-metabolizing enzyme CYP3A4. |
| CYP1A2 Inhibitor | No | Not predicted to inhibit the CYP1A2 enzyme. |
| CYP2C19 Inhibitor | No | Not predicted to inhibit the CYP2C19 enzyme. |
| CYP2C9 Inhibitor | No | Not predicted to inhibit the CYP2C9 enzyme. |
| CYP2D6 Inhibitor | No | Not predicted to inhibit the CYP2D6 enzyme. |
| CYP3A4 Inhibitor | No | Not predicted to inhibit the CYP3A4 enzyme. |
Excretion:
| Parameter | Predicted Value (pkCSM) | Interpretation |
| Total Clearance (log ml/min/kg) | 0.355 | Moderate clearance is predicted. |
| Renal OCT2 Substrate | No | Unlikely to be a substrate for the renal organic cation transporter 2. |
Toxicity:
| Parameter | Predicted Value (pkCSM) | Prediction |
| AMES Toxicity | No | Non-mutagenic. |
| hERG I Inhibitor | No | Unlikely to inhibit the hERG channel, reducing the risk of cardiotoxicity. |
| Hepatotoxicity | Yes | Potential for liver toxicity. |
| Skin Sensitisation | No | Unlikely to cause skin sensitization. |
Synthesis and Derivatization: A Computational Perspective
While this guide focuses on in silico prediction, it is crucial to consider the synthetic accessibility of the target molecule and its analogs. The oxazolo[4,5-b]pyridine core can be synthesized through various routes, often involving the cyclization of a substituted 2-amino-3-hydroxypyridine.[1] The methylthio group at the 2-position is a versatile handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).
Caption: A conceptual workflow for the synthesis and derivatization of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine for SAR studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling: A Path to Optimization
The predicted properties of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine serve as a baseline for further optimization. By synthesizing a library of analogs and evaluating their biological activity, a Quantitative Structure-Activity Relationship (QSAR) model can be developed.[12][13][14][15] QSAR models mathematically correlate the structural features of molecules with their biological activity, enabling the rational design of more potent and selective compounds.
Caption: A schematic representation of the QSAR modeling workflow.
Conclusion and Future Directions
This in-depth technical guide has provided a comprehensive in silico characterization of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine. The predictions from SwissADME and pkCSM suggest that this molecule possesses several drug-like properties, including high intestinal absorption and moderate blood-brain barrier permeability. However, the prediction of potential hepatotoxicity warrants further investigation through in vitro and in vivo studies.
The true value of this computational analysis lies in its ability to guide the next steps in the drug discovery process. The identified metabolic liabilities and potential toxicities can be addressed through rational chemical modifications. The synthetic tractability of the oxazolo[4,5-b]pyridine scaffold, coupled with the potential for QSAR modeling, provides a clear path forward for optimizing this promising chemical entity. By embracing a synergistic approach that integrates computational prediction with experimental validation, researchers can accelerate the development of novel therapeutics based on this versatile molecular framework.
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Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]
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Azzam, K. A. (2022). SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. Journal of Pharmaceutical Research International, 34-42. [Link]
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Qsar studies on benzoxazoles and oxazolo pyridines as antifungal agents. (2024). International Journal of Trend in Scientific Research and Development, 8(5), 123-128. [Link]
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Discovery of new oxadiazolo pyridine derivatives as potent ghrelin O-acyltransferase inhibitors using molecular modeling techniques. (2023). Journal of the Indian Chemical Society, 100(11), 101187. [Link]
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Synthesis of substituted oxazolo[4,5-b]- pyridine derivatives. (2001). Tetrahedron, 57(14), 2895-2901. [Link]
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Palamarchuk, I. V., Kulakov, I. V., & Volkova, S. S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry, 2(1), 1-10. [Link]
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Tosheva, M., & Kalcheva, V. (1994). Ring Transformations of 2-(2-Oxopropyl-, 2-oxo-2-phenylethylthio) Oxazolo[4,5-b]pyridine in the Reaction with N-containing Nucleophiles. Synthetic Communications, 24(4), 495-511. [Link]
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Synthesis and quantitative structure-activity relationship (QSAR) analysis of some novel oxadiazolo[3,4-d]pyrimidine nucleosides derivatives as antiviral agents. (2015). Bioorganic & medicinal chemistry letters, 25(2), 241-244. [Link]
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The Oxazolo[4,5-b]pyridine Scaffold: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential
Abstract
The oxazolo[4,5-b]pyridine core, a fascinating heterocyclic scaffold, has garnered significant attention in the field of medicinal chemistry due to its presence in a multitude of biologically active compounds. This technical guide provides a comprehensive overview of this important structural motif, from its historical underpinnings and synthetic evolution to its diverse therapeutic applications. We will delve into the key synthetic methodologies, explore the structure-activity relationships of its derivatives, and highlight its potential in the development of novel therapeutic agents for a range of diseases, including cancer, inflammation, and infectious diseases. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the chemistry and therapeutic promise of the oxazolo[4,5-b]pyridine scaffold.
Introduction: The Emergence of a Privileged Scaffold
The fusion of a pyridine ring with an oxazole moiety gives rise to the oxazolo[4,5-b]pyridine scaffold, a heterocyclic system with a unique electronic and structural profile. This arrangement imparts a distinct combination of properties, including the ability to participate in hydrogen bonding, metal coordination, and various other non-covalent interactions, making it an attractive framework for the design of targeted therapeutics. Its structural similarity to endogenous purines has also driven its exploration as a modulator of various enzymes and receptors. The journey of the oxazolo[4,5-b]pyridine scaffold from a chemical curiosity to a "privileged scaffold" in drug discovery is a testament to the relentless pursuit of novel molecular architectures with therapeutic potential.
Historical Perspective: Piecing Together the Origins
While pinpointing the exact first synthesis of the parent oxazolo[4,5-b]pyridine ring system from early chemical literature is challenging, its development is intrinsically linked to the broader history of oxazole and pyridine chemistry. The pioneering work on oxazole synthesis by chemists such as Emil Fischer in the late 19th century laid the fundamental groundwork for constructing such fused heterocyclic systems[1]. Similarly, the exploration of pyridine chemistry, including landmark reactions like the Chichibabin amination for the synthesis of aminopyridines, was crucial for the eventual creation of the necessary precursors for oxazolopyridine synthesis[2][3][4][5].
The key precursor for the most common synthetic routes to oxazolo[4,5-b]pyridines is 2-amino-3-hydroxypyridine. The synthesis of this vital intermediate has been a subject of investigation for many years, with various methods being developed, including multi-stage processes starting from furfural or the direct amination of 3-hydroxypyridine[6][7][8]. The availability of efficient routes to 2-amino-3-hydroxypyridine was a critical enabler for the subsequent exploration and development of the oxazolo[4,5-b]pyridine scaffold.
Synthetic Methodologies: Constructing the Core
The construction of the oxazolo[4,5-b]pyridine scaffold predominantly relies on the cyclization of 2-amino-3-hydroxypyridine with a variety of carbonyl-containing reagents. The choice of the cyclizing agent and reaction conditions allows for the introduction of diverse substituents at the 2-position of the oxazole ring, providing a facile entry into a wide array of derivatives.
Condensation with Carboxylic Acids and Their Derivatives
A widely employed and versatile method for the synthesis of 2-substituted oxazolo[4,5-b]pyridines is the condensation of 2-amino-3-hydroxypyridine with carboxylic acids or their activated derivatives, such as acid chlorides or esters. This reaction is typically facilitated by dehydrating agents or catalysts.
Key Reagents and Catalysts:
-
Polyphosphoric Acid (PPA): A common and effective reagent for promoting the condensation and subsequent cyclodehydration. The reaction is typically carried out at elevated temperatures[9].
-
Polyphosphoric Acid Trimethylsilyl Ester (PPSE): A milder alternative to PPA that can sometimes offer improved yields and cleaner reactions.
-
Silica-supported Perchloric Acid (HClO₄·SiO₂): A solid-supported acid catalyst that facilitates a one-pot condensation, offering advantages in terms of ease of handling and purification[10].
The general mechanism involves the initial acylation of the amino group of 2-amino-3-hydroxypyridine by the carboxylic acid derivative, followed by an intramolecular cyclization of the resulting amide intermediate, and finally, dehydration to form the aromatic oxazole ring.
Figure 1: General synthetic scheme for oxazolo[4,5-b]pyridines.
Representative Experimental Protocol: Synthesis of 2-Phenyloxazolo[4,5-b]pyridine
The following protocol is a representative example of the synthesis of a 2-substituted oxazolo[4,5-b]pyridine derivative using a solid-supported acid catalyst.
Materials:
-
2-Amino-3-hydroxypyridine
-
Benzoic acid
-
Silica-supported perchloric acid (HClO₄·SiO₂)
-
Ethanol
Procedure:
-
A mixture of 2-amino-3-hydroxypyridine (1 mmol), benzoic acid (1 mmol), and silica-supported perchloric acid (0.1 g) is prepared.
-
The mixture is thoroughly ground and then heated at 120°C for the appropriate time, as determined by reaction monitoring (e.g., by thin-layer chromatography).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid mass is then treated with a saturated solution of sodium bicarbonate to neutralize the catalyst.
-
The crude product is collected by filtration, washed with water, and dried.
-
The final product is purified by recrystallization from a suitable solvent, such as ethanol, to afford pure 2-phenyloxazolo[4,5-b]pyridine.
Medicinal Chemistry and Therapeutic Applications
The oxazolo[4,5-b]pyridine scaffold has emerged as a versatile platform for the development of a wide range of therapeutic agents. Its derivatives have demonstrated significant activity against various biological targets, leading to their investigation in multiple disease areas.
Anticancer Activity
A significant area of research has focused on the anticancer potential of oxazolo[4,5-b]pyridine derivatives. These compounds have been shown to exert their effects through various mechanisms of action.
-
Kinase Inhibition: Several oxazolo[4,5-b]pyridine derivatives have been identified as potent inhibitors of various kinases that are implicated in cancer cell proliferation and survival. For example, derivatives have been synthesized and evaluated as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β)[11][12].
-
Targeting Dihydroorotate Dehydrogenase (DHODH): Some triazole-containing oxazolo[4,5-b]pyridine derivatives have been investigated as inhibitors of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is a validated target for anticancer therapy[2].
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
The antiproliferative activity of oxazolo[4,5-b]pyridine derivatives is highly dependent on the nature and position of the substituents. For instance, the introduction of specific aryl or heteroaryl groups at the 2-position can significantly influence their kinase inhibitory potency. The presence of hydrogen bond donors and acceptors in the substituents can also play a crucial role in their interaction with the target proteins.
Figure 2: Anticancer mechanisms of oxazolo[4,5-b]pyridines.
Anti-inflammatory Activity
The role of oxazolo[4,5-b]pyridine derivatives as anti-inflammatory agents has also been extensively explored. Their mechanism of action in this context is often linked to the inhibition of pro-inflammatory enzymes and signaling pathways.
-
GSK-3β Inhibition: As mentioned earlier, GSK-3β is also a pro-inflammatory enzyme. Inhibition of this kinase by oxazolo[4,5-b]pyridine derivatives can lead to a reduction in the production of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6[12]. This makes them promising candidates for the treatment of inflammatory diseases.
Quantitative Data on Biological Activity:
| Compound Class | Target | IC₅₀ (µM) | Reference |
| Piperazine-linked oxazolo[4,5-b]pyridines | GSK-3β | 0.34 - 0.53 | [12] |
| 1,2,3-Triazole-based oxazolo[4,5-b]pyridine-2-ones | GSK-3β | 0.19 | [11] |
Other Therapeutic Applications
The therapeutic potential of the oxazolo[4,5-b]pyridine scaffold extends beyond cancer and inflammation. Derivatives have been investigated for a variety of other applications, including:
-
SIRT1 Activation: Some oxazolo[4,5-b]pyridines have been identified as novel activators of SIRT1, an NAD+-dependent protein deacetylase with potential therapeutic benefits in metabolic diseases[1].
-
Antibacterial Activity: The scaffold has been incorporated into molecules with antibacterial properties, showing promise in the fight against drug-resistant bacteria.
Conclusion and Future Directions
The oxazolo[4,5-b]pyridine scaffold has firmly established itself as a valuable and versatile platform in medicinal chemistry. Its synthetic accessibility, coupled with the diverse range of biological activities exhibited by its derivatives, ensures its continued importance in the quest for novel therapeutic agents. Future research in this area is likely to focus on several key aspects:
-
Exploration of New Biological Targets: The unique structural features of the oxazolo[4,5-b]pyridine core suggest that it may interact with a wide range of biological targets that are yet to be explored.
-
Development of More Selective and Potent Derivatives: A deeper understanding of the structure-activity relationships will enable the rational design of next-generation derivatives with improved potency and selectivity.
-
Application of Novel Synthetic Methodologies: The development of more efficient, sustainable, and diversity-oriented synthetic methods will further accelerate the exploration of the chemical space around this scaffold.
References
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Fischer, E. (1896). Ueber die Oxazol-, Thiazol- und Imidazol-Bildung aus den Acylderivaten der α-Amidoketone. Berichte der deutschen chemischen Gesellschaft, 29(1), 205-214. [Link]
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Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential. PubMed. [Link]
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Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. PubMed. [Link]
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Synthesis and Anticancer Activity of 1,3,4-Oxadiazole-oxazolo[4,5-b]pyridine Derivatives. ResearchGate. [Link]
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Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Taylor & Francis Online. [Link]
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Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Nanyang Technological University. [Link]
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Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]
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Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [Link]
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Chichibabin reaction. Wikipedia. [Link]
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New Access to Oxazolopyridines via Hydroxyamidine Derivatives; Application to Quinolines. Sci-Hub. [Link]
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2-amino-3-hydroxypyridine and its preparation method and purification method. EUREKA. [Link]
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A Comprehensive Technical Guide to 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on its commercial availability, synthesis, key applications, and safety considerations.
Introduction: The Significance of the Oxazolo[4,5-b]pyridine Scaffold
The oxazolo[4,5-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry.[1][2] Its fused ring system, combining the electronic features of an oxazole and a pyridine, provides a versatile framework for the design of novel therapeutic agents.[1] The incorporation of a methyl group at the 5-position and a methylthio group at the 2-position of this scaffold, yielding 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine, offers specific steric and electronic properties that can be exploited for targeted drug design. The methylthio group, in particular, can serve as a versatile synthetic handle for further functionalization, allowing for the creation of diverse chemical libraries for biological screening.[1]
Commercial Availability and Procurement
5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine (CAS No. 439608-32-9) is available from a number of specialized chemical suppliers. Researchers can procure this compound in various quantities, typically for research and development purposes. Below is a comparative table of notable commercial suppliers.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| BroadPharm | 5-methyl-2-(methylthio)oxazolo[4,5-b]pyridine | 439608-32-9 | Not specified | 1g, 2g |
| Guidechem | 5-Methyl-2-(methylthio)[3]oxazolo[4,5-b]pyridine | 439608-32-9 | Not specified | Not specified |
| ChemicalBook | Oxazolo[4,5-b]pyridine, 5-methyl-2-(methylthio)- | 439608-32-9 | Not specified | Not specified |
Note: Purity and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to request certificates of analysis (CoA) for verification of product quality.
Synthesis and Chemical Properties
A common synthetic route involves the reaction of 2-amino-5-methyl-3-hydroxypyridine with carbon disulfide in the presence of a base, followed by methylation.
Representative Synthetic Workflow:
Caption: A generalized two-step synthesis of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine.
Experimental Protocol (Hypothetical):
-
Cyclization: To a solution of 2-amino-5-methyl-3-hydroxypyridine in a suitable solvent (e.g., ethanol), a base such as potassium hydroxide is added. Carbon disulfide is then added dropwise at a controlled temperature. The reaction mixture is stirred until the formation of the intermediate 5-methyl-oxazolo[4,5-b]pyridine-2-thione is complete, which can be monitored by thin-layer chromatography (TLC).
-
Methylation: To the reaction mixture containing the intermediate thione, methyl iodide is added. The mixture is stirred, typically at room temperature, until the methylation is complete.
-
Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified using standard techniques such as column chromatography to yield pure 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine.
The methylthio group is susceptible to oxidation, which can yield the corresponding sulfoxide and sulfone derivatives. This transformation can be achieved using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA).[1]
Applications in Drug Discovery and Medicinal Chemistry
The oxazolo[4,5-b]pyridine scaffold is a key building block in the development of novel therapeutic agents due to its ability to interact with various biological targets.
Anti-inflammatory Agents
Derivatives of the oxazolo[4,5-b]pyridine core have been identified as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β). Inhibition of GSK-3β has shown promise in attenuating inflammation by suppressing the production of pro-inflammatory mediators.[1]
Modulators of Nicotinic Acetylcholine Receptors (nAChRs)
The parent compound, 2-(methylthio)oxazolo[4,5-b]pyridine, has been identified as a modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1] This receptor is a target for the treatment of inflammatory disorders and cognitive deficits.
Anticancer Research
The broader class of oxazolo[4,5-b]pyridines has been investigated for its potential as anticancer agents. Studies have shown that certain derivatives can act as inhibitors of human DNA topoisomerase IIα (hTopo IIα), an important target in cancer therapy.[4]
Caption: Potential biological targets and therapeutic applications of the oxazolo[4,5-b]pyridine scaffold.
Safety, Handling, and Storage
As a research chemical, 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine should be handled with care by trained professionals in a laboratory setting. While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for similar heterocyclic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.[3]
-
Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[3] Avoid contact with skin and eyes.[5] Wash hands thoroughly after handling.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Fire Safety: Keep away from heat, sparks, and open flames.[3] Use appropriate fire-extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam.
In case of exposure, seek immediate medical attention and refer to the general first-aid measures for chemical exposure.
Conclusion
5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its commercial availability facilitates its use in drug discovery programs. A thorough understanding of its synthesis, chemical properties, and biological activities is crucial for leveraging its full potential in the development of new medicines. Researchers are encouraged to consult the primary literature and supplier documentation for the most detailed and up-to-date information.
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AA Blocks. (n.d.). 2-(Methylthio)oxazolo[4, 5-b]pyridine, min 95%, 1 gram. Retrieved from [Link]
- Elsevier. (2001).
-
ResearchGate. (n.d.). Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives | Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. Retrieved from [Link]
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Methodological & Application
Protocol for the synthesis of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine
Application Note: A
A Reliable Protocol for the Synthesis of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine
Abstract
This document provides a comprehensive, two-part protocol for the synthesis of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine, a heterocyclic compound of interest for scaffold-based drug discovery and chemical biology. The synthesis commences with the regioselective hydroxylation of commercially available 2-amino-5-methylpyridine to produce the key intermediate, 2-amino-5-methylpyridin-3-ol, via the Boyland-Sims oxidation. The subsequent and final step involves a robust one-pot cyclization of this intermediate using carbon disulfide, followed by in-situ S-methylation to yield the target molecule. This guide offers detailed, step-by-step instructions, explains the mechanistic rationale behind procedural choices, and includes safety protocols and data presentation to ensure reproducibility and safety for researchers in organic synthesis and medicinal chemistry.
Introduction
The oxazolo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active molecules. The title compound, 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine, serves as a versatile building block. The 2-(methylthio) group is an excellent leaving group, allowing for facile nucleophilic substitution to generate a diverse library of 2-substituted analogs for structure-activity relationship (SAR) studies. This protocol outlines a dependable synthetic route, optimized for clarity and reproducibility in a standard laboratory setting.
Overall Synthetic Scheme
The synthesis is achieved in two primary stages, starting from 2-amino-5-methylpyridine.
Caption: Overall two-step synthesis pathway.
Part 1: Synthesis of 2-Amino-5-methylpyridin-3-ol (Precursor)
Principle and Rationale
The critical step in synthesizing the precursor is the regioselective introduction of a hydroxyl group at the C-3 position, ortho to the amino group. The Boyland-Sims oxidation is an effective method for this transformation.[1][2] The reaction proceeds by the oxidation of the aniline-like 2-amino-5-methylpyridine with potassium persulfate in an alkaline aqueous solution. This forms an intermediate sulfate ester at the ortho position, which is subsequently hydrolyzed under heating to yield the desired 2-amino-3-hydroxypyridine derivative.[2][3] The alkaline medium is crucial for the reaction to proceed effectively.[1]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2-Amino-5-methylpyridine | 108.14 | 5.41 g | 50.0 | Starting material |
| Potassium Persulfate (K₂S₂O₈) | 270.32 | 14.87 g | 55.0 | Oxidizing agent |
| Potassium Hydroxide (KOH) | 56.11 | 9.26 g | 165.0 | Base |
| Deionized Water | 18.02 | 350 mL | - | Solvent |
| Celite® (Diatomaceous Earth) | - | ~10 g | - | Filtration aid |
| Ethyl Acetate | 88.11 | ~300 mL | - | Extraction solvent |
| Anhydrous Sodium Sulfate | 142.04 | ~20 g | - | Drying agent |
Step-by-Step Protocol
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-amino-5-methylpyridine (5.41 g, 50.0 mmol) and potassium hydroxide (3.08 g, 55.0 mmol) in 200 mL of deionized water. Cool the solution to 10°C using an ice-water bath.
-
Addition of Oxidant: In a separate beaker, prepare a solution of potassium persulfate (14.87 g, 55.0 mmol) and potassium hydroxide (6.18 g, 110.0 mmol) in 150 mL of deionized water. Stir until fully dissolved, cooling if necessary to maintain a temperature below 25°C.
-
Slow Addition: Transfer the persulfate solution to the dropping funnel and add it dropwise to the stirred aminopyridine solution over 2-3 hours. Causality: A slow addition rate is critical to control the exothermic nature of the oxidation and prevent the formation of undesired byproducts. Maintain the internal reaction temperature between 10-15°C throughout the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 18-24 hours. The solution will typically darken in color.
-
Hydrolysis of Intermediate: Gently heat the reaction mixture to 80-90°C using a heating mantle and maintain this temperature for 2 hours to ensure complete hydrolysis of the intermediate sulfate ester.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The resulting dark solution may contain suspended solids. Add ~10 g of Celite® and filter the mixture through a Büchner funnel to remove inorganic salts and polymeric byproducts.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Rationale: The desired product has moderate polarity and will partition into the organic layer, leaving inorganic salts in the aqueous phase.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-amino-5-methylpyridin-3-ol as a solid.
Part 2: Synthesis of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine
Principle and Rationale
This transformation is a one-pot, two-step process. First, the ortho-amino alcohol (2-amino-5-methylpyridin-3-ol) reacts with carbon disulfide in a basic medium. The amino group acts as a nucleophile, attacking the electrophilic carbon of CS₂, while the base facilitates the deprotonation of both the amino and hydroxyl groups.[4] This leads to the formation of a dithiocarbamate intermediate which rapidly cyclizes via intramolecular attack of the alkoxide on the thiocarbonyl group, eliminating a molecule of hydrogen sulfide to form the 2-mercaptooxazole ring. In the second step, a methylating agent, methyl iodide, is added in-situ. The reactive thiolate anion of the heterocyclic ring performs a nucleophilic attack on the methyl iodide to afford the final S-methylated product.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2-Amino-5-methylpyridin-3-ol | 124.14 | 2.48 g | 20.0 | From Part 1 |
| Potassium Hydroxide (KOH) | 56.11 | 2.47 g | 44.0 | Base |
| Carbon Disulfide (CS₂) | 76.13 | 1.5 mL (1.89 g) | 24.8 | EXTREME CAUTION |
| Methyl Iodide (CH₃I) | 141.94 | 1.37 mL (3.12 g) | 22.0 | EXTREME CAUTION |
| Ethanol (95%) | 46.07 | 100 mL | - | Solvent |
| Deionized Water | 18.02 | ~150 mL | - | For work-up |
| Dichloromethane (DCM) | 84.93 | ~150 mL | - | Extraction solvent |
Step-by-Step Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-methylpyridin-3-ol (2.48 g, 20.0 mmol) and ethanol (100 mL). Stir to dissolve.
-
Base and CS₂ Addition: Add potassium hydroxide (2.47 g, 44.0 mmol) to the solution and stir for 15 minutes. Cool the flask in an ice bath and slowly add carbon disulfide (1.5 mL, 24.8 mmol). Safety: This step must be performed in a well-ventilated fume hood as CS₂ is highly volatile, flammable, and toxic.
-
Cyclization: After the addition of CS₂, remove the ice bath and heat the mixture to reflux (approx. 80°C) for 4-6 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
S-Methylation: Cool the reaction mixture to room temperature using an ice bath. Slowly add methyl iodide (1.37 mL, 22.0 mmol) dropwise. Safety: Methyl iodide is a toxic and volatile carcinogen; handle with extreme care in a fume hood.
-
Reaction Completion: After the addition of methyl iodide, allow the mixture to stir at room temperature for an additional 2-3 hours.
-
Work-up and Isolation: Concentrate the reaction mixture using a rotary evaporator to remove most of the ethanol. To the resulting residue, add 100 mL of cold deionized water. A precipitate of the crude product should form.
-
Purification: Collect the solid by vacuum filtration, wash with a small amount of cold water, and air dry. For higher purity, the crude product can be recrystallized from ethanol or purified by silica gel column chromatography (using a gradient of ethyl acetate in hexanes) to yield the final product, 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine.
Experimental Workflow Visualization
Caption: Step-by-step laboratory workflow diagram.
Safety Precautions
-
Potassium Persulfate: Strong oxidizer. Avoid contact with combustible materials.
-
Potassium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Carbon Disulfide (CS₂): Extremely flammable, volatile, and highly toxic. It has a low autoignition temperature. All operations must be conducted in a certified chemical fume hood, away from ignition sources.
-
Methyl Iodide (CH₃I): Toxic, volatile, and a suspected carcinogen. It is an alkylating agent and should be handled with extreme caution in a chemical fume hood using appropriate gloves.
-
General: Always wear safety glasses, a lab coat, and appropriate gloves when performing these procedures. Ensure emergency eyewash and shower stations are accessible.
References
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Behrman, E. J. (2011). Comment on “Revised Mechanism of Boyland–Sims Oxidation”. The Journal of Physical Chemistry A, 115(1), 153-153. [Link]
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ChemEurope.com. (n.d.). Boyland-Sims oxidation. Retrieved from [Link]
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Kuznetsov, A. et al. (2021). PERSULFATE OXIDATION OF 2-AMINOPYRIDINE. ResearchGate. [Link]
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Marjanović, B. et al. (2010). Revised mechanism of Boyland-Sims oxidation. PubMed. [Link]
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Shankar, B. et al. (2014). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 5(6), 680-684. [Link]
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Thanigaimani, K. et al. (2013). 2-Amino-5-methylpyridinium 3-hydroxypyridine-2-carboxylate. Acta Crystallographica Section E, 69(Pt 10), o1551–o1552. [Link]
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Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. ResearchGate. [Link]
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Kumar, P. et al. (2014). Reactions of Carbon Disulfide with N-Nucleophiles. ResearchGate. [Link]
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The Strategic Utility of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine in Contemporary Drug Discovery
In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. Among the myriad of heterocyclic scaffolds, 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine has emerged as a versatile and highly valuable intermediate. Its unique structural features, including the fused oxazolo[4,5-b]pyridine core and a reactive 2-methylthio group, provide a fertile ground for the synthesis of diverse and biologically active molecules. This guide offers an in-depth exploration of the synthesis, key reactions, and applications of this important chemical building block, tailored for researchers, scientists, and drug development professionals.
Core Attributes and Synthetic Access
The 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine scaffold is a derivative of the broader oxazolopyridine class of compounds, which are recognized for their presence in a range of pharmacologically active agents. The introduction of a methyl group at the 5-position and a methylthio group at the 2-position of the oxazolo[4,5-b]pyridine core provides specific steric and electronic properties that can be exploited in drug design to fine-tune binding interactions with biological targets.
Multi-step Synthesis Pathway
The synthesis of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine is a multi-step process that begins with commercially available 2-amino-5-methylpyridine. The pathway involves the strategic introduction of functional groups to facilitate the final cyclization and formation of the oxazole ring.
Figure 1: Synthetic pathway to 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine.
Protocol 1: Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine [1]
-
In a round-bottomed flask, dissolve 25 g of 2-amino-5-methylpyridine in 50 cm³ of concentrated sulfuric acid.
-
Progressively add a mixture of 40 cm³ of concentrated nitric acid and 40 cm³ of concentrated sulfuric acid, maintaining the temperature at 130°C.
-
Pour the resulting solution onto 300 g of ice and adjust the pH to 3-4 with aqueous ammonia.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from hot water to yield 2-hydroxy-5-methyl-3-nitropyridine.
The subsequent reduction of the nitro group to an amine, followed by cyclization to the thione and S-methylation, follows general procedures for the synthesis of related heterocyclic compounds. The synthesis of the intermediate 5-methyl-3H-oxazolo(4,5-b)pyridine-2-thione has been reported to proceed via the reaction of the corresponding amino-hydroxy-methylpyridine with potassium ethylxanthogenate.[2] The final step, S-methylation of the heterocyclic thiol, can be achieved under acidic conditions using methanol and a strong acid like methanesulfonic acid.[3]
Key Chemical Transformations and Applications
The 2-methylthio group is the key functional handle on the 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine scaffold, enabling a variety of subsequent chemical modifications.
Nucleophilic Aromatic Substitution
The methylthio group is an excellent leaving group, readily displaced by a range of nucleophiles. This allows for the introduction of diverse functionalities at the 2-position, a common strategy in the optimization of lead compounds. For instance, reaction with primary or secondary amines leads to the formation of 2-amino-oxazolo[4,5-b]pyridine derivatives, which are prevalent in many biologically active molecules.
Oxidation of the Thioether
The sulfur atom of the methylthio group is susceptible to oxidation, yielding the corresponding sulfoxide and sulfone upon treatment with one or two equivalents of an oxidizing agent, respectively. This transformation alters the electronic properties and hydrogen bonding capacity of the molecule, which can significantly impact its biological activity and pharmacokinetic profile.
Figure 2: Key reactions of the 2-methylthio group.
Application in Drug Discovery Programs
The 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine scaffold is a privileged structure in the development of kinase inhibitors and neuronal receptor modulators.
Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors
GSK-3β is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to various diseases, including neurodegenerative disorders, bipolar disorder, and type 2 diabetes. The oxazolo[4,5-b]pyridine core has been successfully utilized in the design of potent GSK-3β inhibitors.[4][5][6] By displacing the methylthio group with various amine-containing fragments, researchers can generate libraries of compounds for screening against GSK-3β. The 5-methyl group can provide beneficial steric interactions within the ATP-binding pocket of the enzyme, enhancing potency and selectivity.
α7 Nicotinic Acetylcholine Receptor (nAChR) Modulators
The α7 nAChR is a ligand-gated ion channel that plays a crucial role in cognitive processes such as learning and memory. Modulators of this receptor are being investigated for the treatment of schizophrenia and Alzheimer's disease.[7][8][9] The oxazolo[4,5-b]pyridine scaffold has been identified as a key component in the development of potent and selective α7 nAChR modulators.[10] The ability to easily modify the 2-position of the 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine building block allows for the systematic exploration of the structure-activity relationship (SAR) to identify compounds with optimal efficacy and safety profiles.
Physicochemical and Spectroscopic Data
While detailed experimental spectroscopic data for 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine is not widely published in peer-reviewed literature, the following table summarizes its key physicochemical properties. Researchers are advised to obtain and verify the data for their specific batches of the compound.
| Property | Value |
| Molecular Formula | C₈H₈N₂OS |
| Molecular Weight | 180.23 g/mol |
| CAS Number | 439608-32-9 |
| Appearance | (Expected) Off-white to yellow solid |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) |
Conclusion
5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine is a chemical building block of significant strategic importance in modern drug discovery. Its accessible synthesis and the versatile reactivity of the 2-methylthio group provide a robust platform for the generation of diverse chemical libraries. The demonstrated utility of the oxazolo[4,5-b]pyridine scaffold in the development of GSK-3β inhibitors and α7 nAChR modulators underscores the potential of this particular derivative in the ongoing search for novel and effective therapeutics. As research in these and other areas continues, the demand for well-characterized and versatile building blocks like 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine is set to grow.
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Clark, R. B., Lamppu, D., Libertine, L., McDonough, A., Kumar, A., LaRosa, G., Rush, R., & Elbaum, D. (2014). Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. Journal of Medicinal Chemistry, 57(10), 3966–3983. [Link]
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Dineen, T. A., Lanza, F., Jr, Johnson, E. F., Knopp, A. R., Miller, L. N., Nisenbaum, E. S., Benitex, Y., One-Kysela, B. K., Cockcroft, E. J., Dressman, B. A., Heinz, B. A., Cramer, J. W., Stephenson, G. A., & Mitchell, D. (2012). Design, Synthesis and Activity of a Series of Arylpyrid-3-ylmethanones as Type I Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors. ACS Medicinal Chemistry Letters, 3(10), 843–848. [Link]
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Siddiqui, N., Alam, M. S., Ahsan, W., & Yar, M. S. (2017). Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. Archiv der Pharmazie, 350(7), 1700022. [Link]
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Derivatization of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine for SAR studies
Application Note & Protocols
Strategic Derivatization of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.
Abstract: The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting properties ranging from anticancer to anti-inflammatory activity.[1][2][3] This application note provides a comprehensive guide for the strategic derivatization of a key intermediate, 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine, to generate a focused compound library for Structure-Activity Relationship (SAR) studies. We detail robust protocols for the activation of the 2-position via oxidation of the methylthio group, followed by nucleophilic aromatic substitution (SNAr) with a diverse set of amines. The rationale behind experimental choices, troubleshooting insights, and a framework for interpreting SAR data are discussed to empower researchers in the rational design of novel therapeutics.
Introduction: The Oxazolo[4,5-b]pyridine Scaffold
The fusion of an oxazole ring with a pyridine core creates a unique electronic and structural environment. Oxazolo[4,5-b]pyridines are considered bioisosteres of purine bases like adenine and guanine, allowing them to potentially interact with biological targets such as kinases, polymerases, and other enzymes that recognize nucleotide structures.[2][4] Their planar nature facilitates π-stacking interactions within protein binding sites, while the nitrogen atoms in both rings act as key hydrogen bond acceptors.[5]
The starting material, 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine (1) , is an ideal substrate for library synthesis. The methyl group at the 5-position provides a fixed substitution pattern, while the 2-(methylthio) group serves as a versatile chemical handle. Direct displacement of the methylthio group is difficult; however, its oxidation to a methylsulfinyl or, more effectively, a methylsulfonyl group transforms it into an excellent leaving group, rendering the C2 position highly electrophilic and amenable to nucleophilic attack. This strategy forms the cornerstone of our derivatization approach.
Strategic Framework for SAR-Driven Derivatization
A successful SAR campaign requires a logical and systematic exploration of chemical space around the core scaffold. Our strategy focuses on modifying the 2-position, as substituents here can directly influence interactions within a target's binding pocket.
Caption: Key derivatization points on the core scaffold and rationale for library selection.
Experimental Workflows and Protocols
The overall workflow is a two-step process designed for efficiency and amenability to parallel synthesis.
Caption: General two-step workflow for library synthesis and SAR evaluation.
Protocol 1: Oxidation of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine (1)
Objective: To convert the poorly reactive methylthio group into a highly reactive methylsulfonyl leaving group, activating the C2 position for nucleophilic substitution.
Rationale for Reagent Choice: Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used, effective, and relatively safe oxidant for converting sulfides to sulfones. It is commercially available and reactions are typically clean. Using a slight excess (2.1-2.2 equivalents) ensures complete conversion from the sulfide through the intermediate sulfoxide to the desired sulfone. Dichloromethane (DCM) is an excellent solvent choice as it is relatively inert and dissolves both the starting material and m-CPBA.
Materials:
-
5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine (1)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Magnetic stirrer, ice bath, round-bottom flask, separatory funnel
Procedure:
-
Dissolve 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine (1) (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add m-CPBA (2.2 eq) portion-wise over 15-20 minutes. Caution: m-CPBA is a potentially explosive solid; handle with care and avoid grinding.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS. The product, 2 , will be more polar than the starting material.
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated Na₂S₂O₃ solution (to quench excess peroxide), saturated NaHCO₃ solution (2x, to remove m-CBA byproduct), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude solid, 5-Methyl-2-(methylsulfonyl)oxazolo[4,5-b]pyridine (2) , is often of sufficient purity (>90%) to be used directly in the next step. If necessary, it can be purified by silica gel chromatography or recrystallization from ethyl acetate/hexanes.
Trustworthiness Check: The successful synthesis of intermediate 2 can be confirmed by LC-MS, observing the expected mass increase (M+32 from M+S to M+SO₂), and by ¹H NMR, noting a downfield shift of the aromatic protons adjacent to the C2 position due to the electron-withdrawing effect of the sulfonyl group.
Protocol 2: Parallel Nucleophilic Aromatic Substitution (SNAr)
Objective: To displace the methylsulfonyl group with a library of diverse primary and secondary amines to generate the final compound library.
Rationale for Conditions: The SNAr reaction on this electron-deficient heterocyclic system is typically efficient. A high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) is used to ensure solubility and facilitate the reaction at elevated temperatures. A non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) is added to neutralize the methanesulfinic acid byproduct without competing with the amine nucleophile. Heating (80-120 °C) is generally required to drive the reaction to completion.
Materials:
-
5-Methyl-2-(methylsulfonyl)oxazolo[4,5-b]pyridine (2)
-
Library of primary and secondary amines (e.g., benzylamine, morpholine, aniline derivatives)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Reaction vials suitable for parallel synthesis (e.g., 2-dram vials)
-
Heater/shaker block
General Procedure for a Single Reaction:
-
To a reaction vial, add the sulfone intermediate (2) (1.0 eq, e.g., 50 mg).
-
Add the desired amine nucleophile (1.2 - 1.5 eq). For less reactive amines (like anilines), a larger excess may be beneficial.
-
Add anhydrous DMSO to achieve a concentration of approx. 0.2-0.5 M.
-
Add DIPEA (2.0 - 2.5 eq).
-
Seal the vial tightly and place it in a pre-heated heater/shaker block at 100 °C.
-
Monitor the reaction overnight (12-18 hours). Progress can be checked by taking a small aliquot, diluting it with acetonitrile, and analyzing by LC-MS.
-
Workup & Purification: After cooling to room temperature, the reaction mixture can be directly purified by preparative reverse-phase HPLC (RP-HPLC). This method is highly amenable to high-throughput purification of a compound library.
-
The collected fractions are lyophilized to yield the final products (3a-3n) as trifluoroacetate (TFA) salts.
Scientist's Note: For amines that are supplied as hydrochloride salts, an additional equivalent of DIPEA should be added to liberate the free base.
Data Interpretation and SAR Analysis
The synthesized library should be tested in a relevant biological assay to determine a key activity metric (e.g., IC₅₀, EC₅₀, % inhibition). The results can then be tabulated to establish a clear Structure-Activity Relationship.
Table 1: Hypothetical SAR Data for a Series of 2-Amino Derivatives
| Compound ID | R-Group (from Amine) | Structure | Yield (%) | Purity (%) | IC₅₀ (µM) |
| 3a | Benzylamino- | Ph-CH₂-NH- | 78 | >98 | 1.2 |
| 3b | (4-Fluorobenzyl)amino- | 4-F-Ph-CH₂-NH- | 75 | >99 | 0.8 |
| 3c | Cyclopropylamino- | c-Pr-NH- | 85 | >99 | 5.4 |
| 3d | Morpholino- | O(CH₂CH₂)₂N- | 81 | >98 | 15.7 |
| 3e | Aniline- | Ph-NH- | 65 | >95 | 0.5 |
| 3f | (4-Methoxy)aniline- | 4-MeO-Ph-NH- | 62 | >98 | 0.2 |
SAR Insights from Hypothetical Data:
-
Aromatic vs. Aliphatic: Comparing 3a (aromatic sidechain) and 3c (aliphatic) suggests an aromatic group is preferred for activity.
-
H-Bonding: The poor activity of the morpholino analog 3d , which lacks an N-H bond, suggests that a hydrogen bond donor at this position is critical for binding to the target. This is a common feature in kinase inhibitors.[6]
-
Electronic Effects: The improved potency of the fluoro-substituted analog 3b over 3a , and the methoxy-substituted analog 3f over 3e , indicates that electron-donating or halogen substituents on the aromatic ring enhance activity, perhaps through favorable electronic or hydrophobic interactions.
Conclusion
The synthetic route described herein provides a reliable and scalable method for generating diverse libraries based on the 5-Methyl-oxazolo[4,5-b]pyridine scaffold. By activating the 2-position through oxidation of the methylthio group, a wide array of chemical functionalities can be introduced via a robust SNAr reaction. This strategy enables a systematic exploration of the chemical space around the core, providing critical data for building a strong Structure-Activity Relationship, guiding lead optimization, and ultimately accelerating the discovery of novel drug candidates.
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Sireesha, R., et al. (2023). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Polycyclic Aromatic Compounds, 43(1). Available at: [Link]
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Application Notes and Protocols for High-Throughput Screening of Oxazolopyridine Derivatives
Introduction: The Therapeutic Promise of Oxazolopyridines and the Imperative for High-Throughput Screening
The oxazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide spectrum of biological activities. These compounds, structurally analogous to purines, have been the focus of extensive research, leading to the discovery of potent modulators of various enzymes and receptors.[] Notably, derivatives of this scaffold have shown promise as anticancer agents, kinase inhibitors, and modulators of G-protein coupled receptors (GPCRs), positioning them as a valuable class of molecules for drug discovery.[2][3]
The journey from a library of synthesized oxazolopyridine derivatives to a promising drug candidate is a meticulous process of screening and optimization. High-throughput screening (HTS) is the cornerstone of this endeavor, enabling the rapid evaluation of thousands of compounds to identify "hits" with the desired biological activity.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust HTS assays for the discovery of novel oxazolopyridine-based therapeutics. We will delve into the rationale behind experimental design, provide detailed protocols for relevant assays, and discuss the critical aspects of data analysis and hit validation.
Strategic Considerations for Assay Selection
The choice of an appropriate HTS assay is paramount and is dictated by the biological target of the oxazolopyridine derivatives. Given their diverse activities, two major classes of targets are of primary interest: protein kinases and G-protein coupled receptors (GPCRs).
Targeting Protein Kinases
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[] Oxazolopyridine derivatives have been identified as potent inhibitors of various kinases, such as Glycogen Synthase Kinase-3β (GSK-3β) and Rho-associated coiled-coil containing protein kinase (ROCK).[2][5]
For screening kinase inhibitors, both biochemical and cell-based assays are employed.
-
Biochemical Assays: These assays directly measure the enzymatic activity of the purified kinase. They are ideal for identifying direct inhibitors of the target enzyme and are less prone to off-target effects observed in cellular environments.[6]
-
Cell-Based Assays: These assays measure the downstream consequences of kinase inhibition within a cellular context. They provide a more physiologically relevant assessment of a compound's activity, taking into account factors like cell permeability and metabolism.[7]
Modulating G-Protein Coupled Receptors (GPCRs)
GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[3] The ability of oxazolopyridine derivatives to modulate GPCR activity opens up avenues for treating a wide range of conditions.
HTS assays for GPCRs typically focus on measuring the downstream signaling events upon receptor activation or inhibition, such as changes in intracellular second messenger levels (e.g., cAMP, IP1, or Ca2+).[8][9]
High-Throughput Screening Workflow for Oxazolopyridine Derivatives
A typical HTS campaign for oxazolopyridine derivatives follows a multi-step workflow designed to efficiently identify and validate promising lead compounds.
Figure 2: A typical data analysis workflow for an HTS campaign.
A key metric for assessing the quality of an HTS assay is the Z'-factor , which is calculated using the signals from the positive and negative controls. [10]A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. [11] Hit Selection Criteria:
-
Primary Screen: Compounds that exhibit activity beyond a certain threshold (e.g., greater than three standard deviations from the mean of the negative controls) are considered primary hits. [12]* Dose-Response Confirmation: Primary hits are re-tested in a dose-response format to confirm their activity and determine their potency (IC50 or EC50).
-
Structure-Activity Relationship (SAR): The relationship between the chemical structure of the oxazolopyridine derivatives and their biological activity is analyzed to guide further optimization.
Conclusion: Accelerating Drug Discovery with Robust HTS
High-throughput screening is an indispensable tool in the quest for novel therapeutics. For a versatile scaffold like oxazolopyridine, a well-designed and rigorously validated HTS campaign is the gateway to unlocking its full therapeutic potential. By carefully selecting the appropriate assay, meticulously executing the protocols, and applying robust data analysis methods, researchers can efficiently identify and advance promising oxazolopyridine derivatives towards the development of next-generation medicines.
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GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
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Science and Technology of Assay Development. (2024, January 4). On HTS: Hit Selection. Retrieved from [Link]
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Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Retrieved from [Link]
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Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay Kit. Retrieved from [Link]
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Lin, B., & Watson, K. (2024). Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform. SLAS technology, 29(4), 100155. [Link]
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Karl, A. D., & Neamati, N. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of visualized experiments : JoVE, (155), 10.3791/60625. [Link]
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National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. [Link]
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Vidhu, F. S., et al. (2023). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. ACS chemical neuroscience, 14(8), 1438–1449. [Link]
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Labbox. (n.d.). Resazurin Cell Viability Assay. Retrieved from [Link]
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Prabhu, L., et al. (2017). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferase 5 (PRMT5). Molecular bioSystems, 13(12), 2691–2701. [Link]
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Pinner, S. E., et al. (2009). Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases. Journal of biomolecular screening, 14(9), 1096–1104. [Link]
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Trinquet, E., et al. (2014). G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology. International journal of molecular sciences, 15(2), 2553-2572. [Link]
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BMG Labtech. (n.d.). Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. Retrieved from [Link]
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Baki, A., et al. (2007). A high throughput luminescent assay for glycogen synthase kinase-3beta inhibitors. Assay and drug development technologies, 5(1), 75–83. [Link]
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Application Notes and Protocols for the Biological Characterization of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of a Novel Oxazolo[4,5-b]pyridine Derivative
The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. This chemical family has yielded compounds with potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] Notably, specific derivatives have been identified as inhibitors of critical cellular targets, including human Topoisomerase IIα (hTopo IIα), a key enzyme in DNA replication and a target for cancer chemotherapy, and Glycogen Synthase Kinase-3β (GSK-3β), a central regulator in numerous signaling pathways implicated in neurodegenerative diseases, diabetes, and cancer.[3][4]
This document provides a comprehensive guide for the initial biological characterization of a novel derivative, 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine (CAS: 439608-32-9). As the specific biological targets of this compound are not yet publicly characterized, we present a logical, tiered screening cascade. This strategic workflow is designed to efficiently profile the compound's bioactivity, starting with broad cytotoxicity screening and progressing to specific, hypothesis-driven assays based on the known pharmacology of the oxazolo[4,5-b]pyridine core.
The following protocols are designed to be self-validating, with integrated controls and clear data interpretation guidelines, ensuring the generation of robust and reliable data for your research and drug discovery programs.
Strategic Workflow for Biological Characterization
The proposed workflow guides the researcher from a broad assessment of cytotoxicity to the identification of a specific mechanism of action. This tiered approach ensures that resources are used efficiently, prioritizing the most likely biological activities based on existing literature for this compound class.
Caption: Proposed screening cascade for 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine.
Part 1: Initial Cytotoxicity Profiling
The first critical step is to determine the compound's effect on cell viability. An MTT assay is a reliable, colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[5] By screening against a panel of human cancer cell lines and a non-cancerous line, you can identify general cytotoxicity and any potential cancer-specific effects.
Protocol 1: MTT Cell Viability Assay
1.1. Principle: Living cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product. The amount of formazan produced, once solubilized, is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at ~570 nm.[6]
1.2. Materials:
-
Cell Lines: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), and HEK293 (human embryonic kidney, non-cancerous control).
-
Media: Appropriate complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine (Test Compound).
-
Dimethyl sulfoxide (DMSO, sterile).
-
MTT solution: 5 mg/mL in sterile Phosphate-Buffered Saline (PBS).
-
Solubilization Solution: 10% SDS in 0.01 M HCl.[6]
-
Positive Control: Doxorubicin or Etoposide (known cytotoxic agents).
-
-
Equipment: 96-well flat-bottom sterile culture plates, multichannel pipette, microplate reader.
1.3. Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[7]
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a 2-fold serial dilution series in culture medium to achieve final desired concentrations (e.g., from 100 µM to 0.1 µM). Do the same for the positive control.
-
Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include "vehicle control" wells with medium containing the highest concentration of DMSO used (e.g., 0.5%) and "untreated control" wells with fresh medium only.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[6] During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100 µL of the Solubilization Solution to each well.[6]
-
Absorbance Reading: Incubate the plate for 4-18 hours in a humidified incubator to ensure complete solubilization of the formazan. Measure the absorbance at 570 nm with a reference wavelength of >650 nm on a microplate reader.
1.4. Data Analysis and Presentation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
| Cell Line | Compound | IC₅₀ (µM) |
| A549 | 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine | Experimental |
| MCF-7 | 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine | Experimental |
| HeLa | 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine | Experimental |
| HEK293 | 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine | Experimental |
| A549 | Doxorubicin (Positive Control) | Expected ~0.1 |
Part 2: Primary Target Screening
If the initial screen reveals significant cytotoxicity, particularly against cancer cell lines, the following assays can elucidate the mechanism. Based on the literature for the oxazolo[4,5-b]pyridine scaffold, hTopo IIα and GSK-3β are high-priority targets. An antimicrobial screen is also warranted to explore the compound's broader bioactivity profile.
Protocol 2: Human Topoisomerase IIα (hTopo IIα) Inhibition Assay
2.1. Principle: hTopo IIα is an enzyme that resolves DNA tangles by creating transient double-strand breaks. Its activity can be measured biochemically by its ability to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.[8][9] Inhibitors prevent this decatenation, leaving the kDNA unable to enter an agarose gel. This assay screens for catalytic inhibitors.
2.2. Materials:
-
Human Topoisomerase IIα Assay Kit (containing hTopo IIα enzyme, kDNA substrate, 10x assay buffer, and stop buffer/loading dye).
-
Test Compound and Etoposide (a known Topo IIα inhibitor).
-
Agarose, Tris-acetate-EDTA (TAE) buffer, Ethidium Bromide.
-
Gel electrophoresis system and UV transilluminator.
2.3. Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube on ice, assemble the reaction mixture (typically 20 µL final volume) in the following order: sterile water, 10x assay buffer, kDNA substrate (e.g., 200 ng).[8]
-
Inhibitor Addition: Add the test compound at various concentrations. Include a positive control (Etoposide) and a vehicle control (DMSO).
-
Enzyme Addition: Add 1-2 units of hTopo IIα enzyme to all tubes except the "no enzyme" control.
-
Incubation: Incubate the reactions for 30 minutes at 37°C.[8]
-
Reaction Termination: Stop the reaction by adding the provided stop buffer/loading dye (containing SDS and proteinase K).
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide (0.5 µg/mL). Run the gel at ~85V until the dye front has migrated sufficiently.[9][10]
-
Visualization: Visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.
2.4. Data Interpretation:
-
No Enzyme Control: A single band of kDNA in the loading well.
-
Enzyme Control (No Inhibitor): Decatenated DNA products migrating into the gel.
-
Inhibitor Activity: A dose-dependent decrease in decatenated products and an increase in the kDNA band retained in the well indicates inhibitory activity.
Protocol 3: Cellular GSK-3β Activity Assay (Western Blot)
3.1. Principle: GSK-3β is a constitutively active kinase that is inhibited upon phosphorylation at the Serine 9 residue (p-GSK-3β Ser9).[3][11] Inhibition of GSK-3β activity prevents the phosphorylation and subsequent degradation of its substrate, β-catenin.[4] Therefore, an effective inhibitor will lead to an increase in p-GSK-3β (Ser9) and an accumulation of total β-catenin, which can be detected by Western blot.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. GSK-3β suppresses the proliferation of rat hepatic oval cells through modulating Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galectin-3 Mediates Nuclear β-Catenin Accumulation and Wnt Signaling in Human Colon Cancer Cells by Regulation of GSK-3β Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. inspiralis.com [inspiralis.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Molecular Docking Studies of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine with Glycogen Synthase Kinase-3β (GSK-3β)
Introduction: Rationale and Scientific Context
The oxazolo[4,5-b]pyridine scaffold is a significant pharmacophore in medicinal chemistry. Derivatives of this core structure have shown a range of biological activities, including anti-inflammatory, antibacterial, and antiparasitic properties. The specific compound, 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine, and its analogs have been identified as potential modulators of key signaling pathways implicated in disease. One such critical pathway is regulated by Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, neurogenesis, and inflammation.
Aberrant GSK-3β activity is linked to the pathophysiology of several conditions, including neurodegenerative diseases, metabolic disorders, and inflammatory responses. GSK-3β is known to be a key regulator of the balance between proinflammatory and anti-inflammatory mediators in immune cells.[1] Its inhibition has been shown to attenuate inflammation, making it an attractive therapeutic target. This document provides a comprehensive guide for researchers to investigate the potential inhibitory interaction of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine with GSK-3β through in silico molecular docking studies. These protocols are designed to be robust and self-validating, providing a solid foundation for further drug discovery and development efforts.
I. Target Selection and Preparation: Glycogen Synthase Kinase-3β (PDB ID: 6H0U)
The selection of a high-quality protein structure is paramount for a meaningful molecular docking study. For this investigation, we will utilize the crystal structure of human Glycogen Synthase Kinase-3β in complex with a covalent inhibitor, available in the Protein Data Bank (PDB) with the accession code 6H0U .[2] This structure is chosen for its good resolution (2.30 Å) and the presence of a co-crystallized ligand, which clearly defines the ATP-binding site, the target for our docking study.[2]
Protocol 1: Receptor Preparation using UCSF Chimera
This protocol outlines the steps to prepare the GSK-3β structure for docking by removing non-essential molecules and adding necessary components for an accurate simulation.
Required Software:
Step-by-Step Procedure:
-
Fetch the PDB Structure:
-
Open UCSF Chimera.
-
Go to File > Fetch by ID....
-
Enter 6H0U in the PDB ID field and click Fetch.
-
-
Remove Unnecessary Chains and Molecules:
-
The 6H0U entry contains two identical chains (A and B) of GSK-3β. For this study, we will only use chain A.
-
Open the Command Line (Tools > General Controls > Command Line).
-
Enter the command: delete :.B to remove chain B.
-
The co-crystallized ligand and any water molecules are also not needed for this protocol.
-
Enter the command: delete solvent to remove water molecules.
-
Enter the command: delete ligand to remove the co-crystallized ligand.
-
-
Add Hydrogens and Assign Partial Charges:
-
Docking algorithms require the protein to have hydrogen atoms and assigned partial charges for accurate electrostatic calculations.
-
Go to Tools > Structure Editing > AddH.
-
Select Standard for the method and click OK.
-
Go to Tools > Structure Editing > Add Charge.
-
Select AMBER ff14SB for the force field and AM1-BCC for the charge method. Click OK.
-
-
Save the Prepared Receptor File:
-
Go to File > Save PDB....
-
Save the file as 6H0U_prepared.pdb. This file will be used for generating the PDBQT file required by AutoDock Vina.
-
II. Ligand Preparation: 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine
Accurate representation of the ligand's three-dimensional structure and chemical properties is crucial for successful docking.
Protocol 2: Ligand 3D Structure Generation and Energy Minimization
Required Software:
-
Avogadro ([Link])
Step-by-Step Procedure:
-
Obtain Ligand Structure:
-
The 2D structure of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine can be obtained from chemical databases like PubChem.
-
Alternatively, you can draw the structure in a 2D chemical drawing program and save it as a MOL file.
-
-
Generate 3D Coordinates and Perform Energy Minimization in Avogadro:
-
Open Avogadro.
-
If you have a 2D structure, import it. Avogadro will attempt to generate a 3D conformation.
-
Go to Extensions > Optimize Geometry. This will perform an initial energy minimization to create a more stable 3D structure.[3][4]
-
For a more thorough optimization, go to Extensions > Molecular Mechanics > Setup Force Field....
-
Select MMFF94 as the force field, set the number of steps to 2000, and the algorithm to Conjugate Gradients. Click OK.[5]
-
Then, go to Extensions > Optimize Geometry again to run the more rigorous minimization.
-
-
Save the Optimized Ligand Structure:
-
Go to File > Save As....
-
Save the file in the MOL2 format as ligand.mol2.
-
III. Molecular Docking Workflow
This section details the process of setting up and running the molecular docking simulation using AutoDock Tools and AutoDock Vina.
Protocol 3: Generating PDBQT Files for Receptor and Ligand
Required Software:
-
AutoDock Tools (part of MGLTools: [Link])
Step-by-Step Procedure:
-
Prepare the Receptor PDBQT File:
-
Open AutoDock Tools (ADT).
-
Go to File > Read Molecule and open 6H0U_prepared.pdb.
-
Go to Grid > Macromolecule > Choose.... Select 6H0U_prepared and click Select Molecule.
-
A dialog box will appear to save the PDBQT file. Save it as 6H0U_receptor.pdbqt. ADT will add Gasteiger charges and merge non-polar hydrogens.
-
-
Prepare the Ligand PDBQT File:
-
In ADT, go to Ligand > Input > Open.... Open ligand.mol2.
-
ADT will automatically detect the root and the number of rotatable bonds.
-
Go to Ligand > Output > Save as PDBQT.... Save the file as ligand.pdbqt.
-
Diagram: Molecular Docking Workflow
Caption: Overview of the molecular docking workflow.
Protocol 4: Defining the Binding Site and Running AutoDock Vina
Required Software:
-
AutoDock Tools
-
AutoDock Vina ([Link])
Step-by-Step Procedure:
-
Define the Grid Box:
-
In ADT, with 6H0U_receptor.pdbqt loaded, go to Grid > Grid Box....
-
A bounding box will appear around the protein. The active site of GSK-3β is a well-defined ATP-binding pocket. Key residues in this pocket include Val70, Ala83, Lys85, Val110, Leu132, Cys199, and Asp200.[1][6][7]
-
Adjust the center and dimensions of the grid box to encompass the entire active site. A good starting point is to center the grid on the coordinates of the original co-crystallized ligand. For 6H0U, approximate center coordinates are: x = 15.5, y = 48.0, z = 15.0.
-
Set the dimensions to 24 x 24 x 24 angstroms.
-
Note down the center and size values.
-
Go to File > Close to close the grid box options.
-
-
Create the AutoDock Vina Configuration File:
-
Open a text editor and create a new file named conf.txt.
-
Add the following lines to the file, replacing the center and size values with those you noted in the previous step:
-
-
Run the AutoDock Vina Simulation:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your PDBQT files and conf.txt.
-
Execute the following command (the exact command may vary depending on your Vina installation): vina --config conf.txt
-
IV. Analysis and Visualization of Docking Results
The output of AutoDock Vina provides valuable information about the binding affinity and predicted binding poses of the ligand.
Protocol 5: Interpreting Docking Results and Visualization with PyMOL
Required Software:
-
PyMOL ([Link])
Step-by-Step Procedure:
-
Analyze the Log File:
-
Open docking_log.txt. This file contains a table of the predicted binding poses, their corresponding binding affinities (in kcal/mol), and RMSD values.[8][9]
-
The binding affinity is an estimate of the binding free energy. A more negative value indicates a stronger predicted binding.[8] The top-ranked pose is the one with the lowest binding affinity.
-
-
Visualize the Docking Poses in PyMOL:
-
Open PyMOL.
-
Go to File > Open... and load 6H0U_receptor.pdbqt.
-
Then, open docking_results.pdbqt. This will load all the predicted binding poses.
-
Use the object menu on the right to show the receptor as a cartoon and the ligand poses as sticks.
-
You can cycle through the different poses using the arrow keys at the bottom right of the viewer.
-
-
Identify Key Interactions:
-
Focus on the top-ranked pose (state 1).
-
To identify potential hydrogen bonds, you can use the find polar contacts command.[10][11][12]
-
In the PyMOL command line, type: find polar contacts to any
-
This will display dashed lines between atoms involved in potential hydrogen bonds.
-
Visually inspect the interactions between the ligand and the active site residues of GSK-3β. Look for hydrogen bonds, hydrophobic interactions, and other favorable contacts.
-
Data Presentation: Docking Results Summary
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues (Example) |
| 1 | -8.5 | 0.000 | LYS85, ASP200, VAL70 |
| 2 | -8.2 | 1.254 | LYS85, ALA83, LEU132 |
| 3 | -8.1 | 2.031 | LYS85, ASP200, CYS199 |
| ... | ... | ... | ... |
(Note: The values in this table are illustrative and will be replaced with the actual results from the docking simulation.)
Diagram: Ligand-Receptor Interactions
Caption: Key interactions of the top-ranked pose.
V. Generating Publication-Quality Visuals
Clear and informative visuals are essential for communicating research findings. PyMOL offers extensive capabilities for creating high-quality images.
Protocol 6: Creating a Publication-Quality Image in PyMOL
Step-by-Step Procedure:
-
Set the Scene:
-
Orient the protein-ligand complex to a clear and informative view.
-
Use the preset menu to apply a publication-quality preset (e.g., publication).
-
Set the background to white: bg_color white.
-
-
Highlight Key Features:
-
Show the protein surface and make it transparent to visualize the binding pocket: show surface and set transparency, 0.5.
-
Color the ligand by element for clarity.
-
Label the key interacting residues.
-
-
Ray Tracing for High-Quality Rendering:
-
Use the ray command to generate a high-resolution, ray-traced image. You can specify the dimensions of the output image, for example: ray 1200, 800.
-
-
Save the Image:
-
Go to File > Save Image As... and choose a high-resolution format like PNG.
-
VI. Conclusion and Future Directions
This guide provides a detailed workflow for conducting molecular docking studies of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine with GSK-3β. The predicted binding affinities and interaction patterns can provide valuable insights into the potential inhibitory mechanism of this compound. It is crucial to remember that molecular docking is a computational prediction method. The results should be interpreted with caution and ideally validated through experimental techniques such as in vitro enzyme assays and biophysical binding studies. Further in silico studies, such as molecular dynamics simulations, can also be employed to assess the stability of the predicted protein-ligand complex over time.
VII. References
-
Avogadro: an advanced semantic chemical editor, visualization, and analysis platform. Hanwell, M. D., Curtis, D. E., Lonie, D. C., Vandermeersch, T., Zurek, E., & Hutchison, G. R. (2012). Journal of Cheminformatics, 4(1), 17. [Link]
-
A Triazolotriazine-Based Dual GSK-3β/CK-1δ Ligand as a Potential Neuroprotective Agent Presenting Two Different Mechanisms of Enzymatic Inhibition. Redenti, S., Marcovich, I., De Vita, T., Perez, C., De Zorzi, R., Demitri, N., Perez, D. I., Bottegoni, G., Bisignano, P., Bissaro, M., Moro, S., Martinez, A., Storici, P., Spalluto, G., Cavalli, A., & Federico, S. (2019). ChemMedChem, 14(3), 326–336. [Link]
-
AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Trott, O., & Olson, A. J. (2010). Journal of Computational Chemistry, 31(2), 455-461. [Link]
-
The PyMOL Molecular Graphics System, Version 2.0. Schrödinger, LLC. [Link]
-
Allosteric Regulation of Glycogen Synthase Kinase 3β: A Theoretical Study. Baum, D., & Shurki, A. (2010). Biochemistry, 49(48), 10365–10375. [Link]
-
Glycogen Synthase Kinase-3β: A Mediator of Inflammation in Alzheimer's Disease? Jaworski, T., Le-Corronc, H., & Korte, M. (2011). Frontiers in Molecular Neuroscience, 4, 3. [Link]
-
Glycogen Synthase Kinase-3beta (GSK-3beta) - Biology. (n.d.). Retrieved from a general biology resource. [A representative academic source on GSK-3beta biology would be cited here].
-
AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). Journal of Computational Chemistry, 30(16), 2785-2791. [Link]
-
Analyzing AutoDock Vina Docking Results. (n.d.). Retrieved from the official AutoDock Vina documentation or a reputable tutorial. [A specific tutorial or documentation page would be cited here].
-
PyMOL Wiki: Displaying Biochemical Properties. (2014, August 21). [Link]
-
Energy minimization of a molecule (Procedure) - Amrita Virtual Lab. (n.d.). [Link]
-
Chemistry Demonstration: Molecular Modeling with Avogadro. (2021, June 29). [A relevant educational resource would be cited here].
-
Preparing publication-quality molecular figures with PyMOL. (n.d.). [A specific tutorial or guide on creating high-quality images in PyMOL would be cited here].
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. rcsb.org [rcsb.org]
- 3. Energy minimization of a molecule (Procedure) : Computer-Aided Drug Design Virtual Lab : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Demonstration: Molecular Modeling with Avogadro | Tennessee Tech Chemistry Computer Resources [sites.tntech.edu]
- 6. Allosteric Regulation of Glycogen Synthase Kinase 3β: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycogen Synthetase Kinase 3 Beta [biology.kenyon.edu]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
ADME/Tox profiling of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine and its analogs
Application Note & Protocols
Topic: A Comprehensive Guide to the In Vitro ADME/Tox Profiling of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine and its Analogs
Abstract
The oxazolo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating potential as antitumor and antimicrobial agents.[1][2] The successful progression of any new chemical entity (NCE) from a hit to a clinical candidate is critically dependent on a favorable Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) profile. Early-stage characterization of these properties is essential to mitigate the risk of late-stage failures, which are often attributed to poor pharmacokinetics or unforeseen toxicity.[3] This guide provides a comprehensive, technically detailed framework for the systematic in vitro ADME/Tox profiling of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine and its structural analogs. We move beyond simple procedural lists to explain the scientific rationale behind each assay, enabling researchers to make informed decisions and interpret data effectively. The protocols herein are designed as self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.
The Strategic Imperative of Early ADME/Tox Profiling
In modern drug discovery, the "fail early, fail often" paradigm emphasizes the need to identify liabilities in lead compounds as soon as possible.[3] A compound with high target potency is of little value if it cannot reach its site of action, is metabolized too quickly, or causes toxicity. This application note details a tiered, integrated workflow for assessing the drug-like properties of the 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine series, starting with high-throughput screens and progressing to more complex, biologically relevant models.
Overall ADME/Tox Screening Workflow
The following diagram illustrates a logical cascade for profiling novel oxazolo[4,5-b]pyridine analogs. This tiered approach allows for the rapid elimination of unsuitable compounds, conserving resources for the most promising candidates.
Caption: Tiered ADME/Tox screening cascade for drug candidates.
Absorption & Distribution Profiling
A compound's ability to be absorbed from the site of administration and distribute to the target tissue is fundamental to its efficacy. We assess this through permeability and plasma protein binding assays.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: The PAMPA model is a high-throughput, cell-free method to predict passive diffusion across biological barriers, such as the gastrointestinal tract.[4] It measures a compound's ability to permeate from a donor well, through a synthetic membrane coated with a lipid solution (e.g., lecithin), to an acceptor well.[5][6] This assay is invaluable for early-stage screening because it isolates passive transport, avoiding the complexities of active transporters and metabolism.[4]
Protocol: PAMPA-GIT
-
Reagent Preparation:
-
Lipid Solution: Prepare a 1% (w/v) solution of L-α-lecithin in dodecane. Sonicate until fully dissolved.
-
Test Compound Stock: Prepare 10 mM stock solutions of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine and its analogs in 100% DMSO.
-
Donor Solution: Dilute the test compound stock to 10 µM in a pH 7.4 phosphate-buffered saline (PBS) solution containing 5% DMSO.[7]
-
Acceptor Solution: Prepare pH 7.4 PBS with 5% DMSO.
-
-
Assay Procedure:
-
Membrane Coating: Gently add 5 µL of the lipid solution to the membrane of each well in a 96-well hydrophobic PVDF donor plate. Allow the solvent to evaporate for ~20 minutes.[5]
-
Acceptor Plate: Add 300 µL of the acceptor solution to each well of a 96-well acceptor plate.[7]
-
Donor Plate: Add 150 µL of the donor solution containing the test compound to each well of the coated donor plate.[7]
-
Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich." Incubate at room temperature for 5 to 18 hours with gentle shaking (~150 rpm).[4][5]
-
Sampling: After incubation, separate the plates. Take 100 µL aliquots from both the donor and acceptor wells for analysis.
-
-
Analysis & Data Interpretation:
-
Quantify the compound concentration in all samples via LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [Drug]_A / [Drug]_Equilibrium)
-
Data is typically presented in a table comparing the permeability of the analogs.
-
Table 1: Example PAMPA Data for Oxazolo[4,5-b]pyridine Analogs
| Compound ID | Papp (x 10⁻⁶ cm/s) | Permeability Class |
| 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine (Lead) | 8.5 | High |
| Analog A (R = -OCH₃) | 1.2 | Moderate |
| Analog B (R = -CF₃) | 15.1 | High |
| Theophylline (Low Permeability Control)[8] | < 1.0 | Low |
| Chloramphenicol (High Permeability Control)[8] | > 5.0 | High |
-
Interpretation: A high Papp value (>5.0 x 10⁻⁶ cm/s) suggests good potential for passive oral absorption. Compounds with low Papp values may require formulation strategies or indicate poor absorption.
Caco-2 Permeability & Efflux Assay
Principle: While PAMPA assesses passive diffusion, the Caco-2 assay provides a more biologically complex model. Caco-2 cells, a human colon adenocarcinoma line, differentiate into a monolayer of polarized enterocytes that form tight junctions and express functional efflux transporters (e.g., P-glycoprotein, P-gp).[9][10] This assay measures both passive permeability and active transport, allowing for the identification of compounds that are substrates of efflux pumps.[10]
Protocol: Bidirectional Caco-2 Assay
-
Cell Culture:
-
Culture Caco-2 cells until they form a confluent monolayer on semi-permeable Transwell® inserts (typically 21 days post-seeding).[10]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. A TEER value ≥ 200 Ω·cm² indicates sufficient integrity for the assay.[11]
-
-
Assay Procedure:
-
Wash the monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Prepare a 10 µM dosing solution of the test compound in the transport buffer.
-
Apical to Basolateral (A→B) Transport: Add the dosing solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.[9]
-
Basolateral to Apical (B→A) Transport: In a separate set of wells, add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.[9]
-
Incubate the plates for 2 hours at 37°C with gentle shaking.
-
At the end of the incubation, collect samples from both chambers for LC-MS/MS analysis.
-
-
Data Interpretation:
-
Calculate the Papp values for both A→B and B→A directions.
-
Efflux Ratio (ER): Calculate the ER as Papp (B→A) / Papp (A→B).
-
An ER > 2 is a strong indicator that the compound is a substrate for active efflux transporters.[10] If the ER is high, the assay can be repeated in the presence of a known P-gp inhibitor like verapamil to confirm transporter involvement.[10]
-
Plasma Protein Binding (PPB) by Rapid Equilibrium Dialysis (RED)
Principle: In circulation, drugs can bind to plasma proteins like albumin. Only the unbound (free) fraction of a drug is available to interact with its target and be cleared.[12][13] High plasma protein binding can significantly reduce a drug's efficacy. The Rapid Equilibrium Dialysis (RED) method is the industry standard for determining the unbound fraction (fu).[13][14] It involves dialyzing a compound-spiked plasma sample against a buffer solution across a semi-permeable membrane until the free drug concentration reaches equilibrium.[12]
Protocol: RED Assay
-
Preparation:
-
Spike human plasma with the test compound to a final concentration of 1-5 µM.[15]
-
Prepare dialysis buffer (PBS, pH 7.4).
-
Hydrate the dialysis membranes (MWCO 8-12 kDa) as per the manufacturer's instructions.
-
-
Assay Procedure:
-
Add 300 µL of the compound-spiked plasma into the sample (red-ringed) chamber of the RED device insert.[12]
-
Add 500 µL of dialysis buffer to the buffer chamber.[12]
-
Seal the plate and incubate at 37°C for 4 hours on an orbital shaker (~300 rpm).[12][14]
-
After incubation, collect 100 µL aliquots from both the plasma and buffer chambers.
-
Matrix Matching: To avoid analytical artifacts, add 100 µL of blank plasma to the buffer sample and 100 µL of buffer to the plasma sample before protein precipitation and LC-MS/MS analysis.[12]
-
-
Data Interpretation:
-
Calculate the fraction unbound (fu) as: fu = Concentration in Buffer Chamber / Concentration in Plasma Chamber.
-
The percent bound is calculated as (1 - fu) * 100.
-
Table 2: Example ADME Data for Lead Compound and Analogs
| Compound ID | Caco-2 Papp (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio | % Human Plasma Protein Bound |
| 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine (Lead) | 6.8 | 1.2 | 85.2% |
| Analog A (R = -OCH₃) | 0.9 | 5.1 | 99.5% |
| Analog B (R = -CF₃) | 12.5 | 0.9 | 91.0% |
| Warfarin (High Binding Control)[15] | N/A | N/A | >99% |
-
Interpretation: Analog A shows signs of being an efflux substrate (ER > 2) and is very highly protein-bound, both of which are undesirable properties. Analog B shows excellent permeability with no efflux and more moderate protein binding, making it a more promising candidate than Analog A.
Metabolism Profiling
Metabolism is the body's process of chemically modifying xenobiotics, primarily in the liver. Understanding a compound's metabolic fate is crucial for predicting its half-life and potential for drug-drug interactions (DDIs).
Metabolic Stability in Liver Microsomes
Principle: This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are highly concentrated in liver microsomes.[16] The rate at which the parent compound disappears over time is measured to determine its intrinsic clearance.[17] A compound that is metabolized too quickly will have a short half-life and may not maintain therapeutic concentrations in vivo.
Protocol: Microsomal Stability Assay
-
Reagent Preparation:
-
Microsomes: Thaw pooled human liver microsomes (HLM) and dilute to a working concentration (e.g., 0.5 mg/mL) in 100 mM phosphate buffer (pH 7.4).[17] Keep on ice.
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a constant supply of the necessary cofactor.[17][18]
-
Test Compound: Prepare a 2 µM solution of the test compound in phosphate buffer.[17]
-
-
Incubation Procedure:
-
Pre-warm the microsomal solution and test compound solution to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome/compound mixture.
-
Incubate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.[18] This stops the reaction and precipitates the proteins.
-
Include a negative control with no NADPH to account for non-enzymatic degradation.
-
-
Analysis & Data Interpretation:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural log of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k).
-
Half-life (t½): t½ = 0.693 / k
-
Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)
-
Cytochrome P450 (CYP) Inhibition Assay
Principle: Inhibition of CYP enzymes is a major cause of clinical drug-drug interactions.[19] If a new drug inhibits a CYP enzyme, it can slow the metabolism of a co-administered drug that is a substrate for that enzyme, leading to dangerously high plasma concentrations and toxicity. This assay measures the half-maximal inhibitory concentration (IC50) of a test compound against the five most clinically relevant CYP isoforms (1A2, 2C9, 2C19, 2D6, and 3A4).[20]
Protocol: Multi-CYP Inhibition (IC50)
-
Reagent Preparation:
-
Enzyme/Substrate Mix: For each CYP isoform, prepare a reaction mix containing human liver microsomes and a specific probe substrate (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9).
-
Inhibitor Solutions: Prepare serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM). Include a known specific inhibitor for each isoform as a positive control.
-
-
Assay Procedure:
-
Pre-incubate the microsomes with the serial dilutions of the test compound for 10 minutes at 37°C.
-
Initiate the reaction by adding the probe substrate and an NADPH regenerating system.
-
Incubate for a specific time (e.g., 15 minutes) at 37°C.
-
Stop the reaction with ice-cold acetonitrile.
-
-
Analysis & Data Interpretation:
-
Analyze the samples by LC-MS/MS to quantify the formation of the substrate-specific metabolite.
-
Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Table 3: Example Metabolism Data for Oxazolo[4,5-b]pyridine Analogs
| Compound ID | HLM Half-life (t½, min) | HLM CLint (µL/min/mg) | CYP3A4 IC50 (µM) | CYP2D6 IC50 (µM) |
| 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine (Lead) | 45 | 30.8 | > 50 | 15.2 |
| Analog A (R = -OCH₃) | 8 | 173.3 | 2.5 | > 50 |
| Analog B (R = -CF₃) | > 60 | < 23.1 | > 50 | 45.1 |
| Verapamil (Control) | Low | High | Low | Moderate |
-
Interpretation: Analog A is metabolized very quickly (short t½) and is a potent inhibitor of CYP3A4 (IC50 < 10 µM), a major DDI liability. Analog B is highly stable and shows weak inhibition, making it a much more desirable candidate from a metabolic perspective.
Toxicology Profiling
Early identification of toxic liabilities is paramount to prevent wasted investment in compounds that will ultimately fail for safety reasons.
Cytotoxicity Assay (MTT)
Principle: The MTT assay is a colorimetric method used to assess cell viability. In live cells, mitochondrial reductase enzymes convert the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is proportional to the number of metabolically active, viable cells.[21] This assay is used to determine the concentration at which a compound causes 50% cell death (IC50) in a relevant cell line (e.g., HepG2 human liver carcinoma cells for hepatotoxicity).
Protocol: MTT Assay in HepG2 Cells
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture media. Remove the old media from the cells and add the compound-containing media. Incubate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.[21]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
Bacterial Reverse Mutation Assay (Ames Test)
Principle: The Ames test is a widely used assay to assess the mutagenic potential of a chemical compound.[22][23] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot grow without it.[22] The assay measures the ability of a test compound to cause a reverse mutation (reversion) that allows the bacteria to synthesize their own histidine and form colonies on a histidine-free medium.[23] Because many chemicals only become mutagenic after being metabolized, the assay is run both with and without a rat liver extract (S9 fraction) to provide metabolic activation.[22][24]
Protocol: Ames Test (Plate Incorporation Method)
-
Preparation:
-
Culture the required Salmonella strains (e.g., TA98 and TA100) overnight.
-
Prepare serial dilutions of the test compound.
-
Prepare the S9 mix (if required).
-
-
Assay Procedure:
-
To a sterile tube, add 100 µL of the bacterial culture, 500 µL of S9 mix (or buffer for the non-activated arm), and 100 µL of the test compound dilution.[22]
-
Add 2 mL of molten top agar (containing a trace amount of histidine/biotin to allow for a few initial cell divisions) to the tube, mix gently, and pour immediately onto a minimal glucose agar plate.
-
Incubate the plates for 48-72 hours at 37°C.
-
-
Data Interpretation:
-
Count the number of revertant colonies on each plate.
-
A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate observed in the vehicle control wells.
-
Table 4: Example Toxicology Data for Oxazolo[4,5-b]pyridine Analogs
| Compound ID | HepG2 Cytotoxicity IC50 (µM) | Ames Test (TA98, with S9) | Mutagenic Potential |
| 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine (Lead) | 48.5 | 1.5x background | Negative |
| Analog A (R = -OCH₃) | > 100 | 1.1x background | Negative |
| Analog B (R = -CF₃) | 8.2 | 3.5x background | Positive |
| Doxorubicin (Cytotoxicity Control) | ~1 | N/A | N/A |
| 2-Nitrofluorene (Ames Control) | N/A | >10x background | Positive |
-
Interpretation: A large therapeutic window is desired (high cytotoxicity IC50). Analog B, despite its good metabolic profile, shows significant cytotoxicity and is positive in the Ames test, a major red flag for genotoxicity that would likely halt its development.
Conclusion
The systematic application of the in vitro assays described in this guide provides a robust framework for evaluating the ADME/Tox properties of novel 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine analogs. By integrating data from permeability, metabolism, protein binding, and early toxicity screens, researchers can build a comprehensive profile of each compound. This multi-parameter approach enables a data-driven selection of candidates with the highest probability of success in later-stage development, ultimately accelerating the path to new therapeutics.
References
-
Aryal, S. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Notes. [Link]
-
Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Eurofins Discovery. [Link]
-
Gupta, P. K., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol. [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. [Link]
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]
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Symeres. (n.d.). In Vitro ADME-tox Services. Symeres. [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]
- Unknown. (n.d.). Caco2 assay protocol. Source document.
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JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC. [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]
-
PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. [Link]
-
Covance Inc. (2012). Protein Binding by Equilibrium Dialysis. Bio-protocol. [Link]
-
AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm. [Link]
-
CliniSciences. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. CliniSciences. [Link]
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Sygnature Discovery. (n.d.). Plasma Protein Binding - Technical Notes. Sygnature Discovery. [Link]
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Creative Bioarray. [Link]
-
Charles River Laboratories. (n.d.). Ames Test. Charles River Labs. [Link]
-
Plumb, J. A. (2004). Cell Sensitivity Assays: The MTT Assay. ResearchGate. [Link]
-
Gupta, P. K., et al. (2018). Microbial Mutagenicity Assay: Ames Test. National Institutes of Health. [Link]
-
Ackley, D. C., et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]
-
Visikol. (2022). Plasma Protein Binding Assay. Visikol. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
-
Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. [Link]
-
Fraunhofer IME. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. European Pharmaceutical Review. [Link]
-
LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. LifeNet Health. [Link]
-
VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. [Link]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Labs. [Link]
-
Technology Networks. (n.d.). PAMPA Permeability Assay Protocol. Technology Networks. [Link]
-
Pion Inc. (2023). Parallel Artificial Membrane Permeability Assay (PAMPA) in Drug Development. YouTube. [Link]
-
Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
MTTlab. (n.d.). Microsomal Stability Assay. MTTlab. [Link]
-
Yilmaz, I., et al. (2021). Molecular Modeling, Density Functional Theory, ADME Prediction and Antimicrobial Activity Studies of 2-(substituted)oxazolo[4,5-b]pyridine Derivatives. New Journal of Chemistry. [Link]
-
Acar, Ç., et al. (2018). Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. PubMed. [Link]
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Application Notes & Protocols: Leveraging 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine in Fragment-Based Drug Discovery
Introduction: The Strategic Value of the Oxazolo[4,5-b]pyridine Scaffold in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2][3] By starting with small, low-complexity molecules (fragments), FBDD explores chemical space more effectively, often yielding leads with superior physicochemical properties and ligand efficiency.[3] The core principle is to identify weakly binding fragments and then optimize them into potent drug candidates through structure-guided growth, linking, or merging strategies.
The selection of a high-quality fragment library is paramount to the success of any FBDD campaign.[2] An ideal fragment should possess a favorable property profile, including aqueous solubility, low molecular weight, and sufficient structural complexity to provide meaningful interactions, yet be simple enough to allow for extensive chemical elaboration.
This document provides a detailed guide to the application of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine , a promising but under-explored fragment, in FBDD campaigns. The oxazolo[4,5-b]pyridine core is a recognized privileged scaffold in medicinal chemistry. It is a structural isostere of purine bases like adenine and guanine, granting it access to a wide range of biological targets.[4][5] Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and kinase inhibitory effects.[6][7][8] This proven biological relevance makes it an attractive starting point for drug discovery.
Our focus fragment, 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine, combines this privileged core with two key functional groups that offer distinct advantages for FBDD.
Physicochemical Properties and Strategic Rationale
The strategic inclusion of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine in a fragment library is underpinned by its unique structural and chemical attributes.
| Property | Value / Rationale | Source / Justification |
| Molecular Weight | ~179.2 g/mol | Calculated (C8H8N2OS). Conforms to the 'Rule of Three' (MW ≤ 300 Da).[2] |
| Scaffold | Oxazolo[4,5-b]pyridine | Biologically relevant heterocyclic system with demonstrated activity across multiple target classes, including kinases and topoisomerases.[6][7] The pyridine nitrogen acts as a hydrogen bond acceptor.[9] |
| 5-Methyl Group | Hydrophobic Interaction & Vector for Growth | The methyl group can probe small hydrophobic pockets, potentially displacing unfavorable water molecules to increase binding affinity.[10][11] It also serves as a defined vector for synthetic elaboration without altering the core's interaction profile.[12][13] |
| 2-(Methylthio) Group | Unique Interaction Potential & Synthetic Handle | The sulfur atom can engage in unique, non-covalent interactions with aromatic residues (e.g., methionine-aromatic interactions) in a binding pocket, offering stabilization that differs from purely hydrophobic interactions.[14] The methylthio group can be readily oxidized to sulfoxide and sulfone, providing vectors for exploring different polarity and hydrogen bonding capabilities during hit-to-lead optimization. It can also be displaced by nucleophiles, serving as a versatile synthetic handle. |
Experimental Workflow: Integrating the Fragment into a Screening Campaign
The following workflow outlines the key stages for identifying and validating target interactions for 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine.
Caption: FBDD workflow for screening 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine.
Protocols
Protocol 1: Fragment Quality Control (QC)
Causality: The integrity of screening data is wholly dependent on the quality of the fragment. Impurities can lead to false positives, while poor solubility or aggregation can cause false negatives and assay artifacts. This protocol ensures the fragment is suitable for screening.
Methodology:
-
Purity Assessment (LC-MS and ¹H NMR):
-
Prepare a 10 mM stock solution of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine in 100% DMSO.
-
Dilute to 10 µM in 50:50 acetonitrile:water.
-
Analyze via LC-MS to confirm the mass (m/z) corresponding to the fragment and to assess purity. The purity should be ≥95%.
-
Acquire a ¹H NMR spectrum in DMSO-d₆ to confirm the chemical structure and identify any potential organic impurities.
-
-
Solubility Assessment (Nephelometry):
-
Prepare a serial dilution of the fragment from the DMSO stock into the primary screening buffer (e.g., PBS, pH 7.4). Final DMSO concentration should be kept constant and low (e.g., 1%).
-
Incubate samples for 1 hour at room temperature.
-
Measure light scattering using a nephelometer. A sharp increase in scattering indicates precipitation.
-
Acceptance Criterion: The fragment should be soluble up to at least 500 µM in the assay buffer to provide a sufficient concentration window for detecting weak binding.
-
-
Aggregation Assessment (Dynamic Light Scattering - DLS):
-
Prepare the fragment at its highest soluble concentration in the assay buffer.
-
Analyze via DLS to determine the particle size distribution.
-
Acceptance Criterion: The solution should be monodisperse with a hydrodynamic radius consistent with a small molecule, not large aggregates.
-
Protocol 2: Primary Screening using Surface Plasmon Resonance (SPR)
Causality: SPR is a high-throughput, label-free technique ideal for primary fragment screening.[15] It provides real-time kinetic data (association and dissociation rates) and affinity (KD), allowing for the rapid identification and ranking of binders.
Methodology:
-
Target Immobilization:
-
Immobilize the purified target protein onto a sensor chip (e.g., CM5 chip via amine coupling) to a density that will yield a theoretical maximum response (Rmax) appropriate for a small fragment (~180 Da).
-
Include a reference flow cell (e.g., blocked with ethanolamine or immobilized with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.
-
-
Screening Run:
-
Prepare the fragment in SPR running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO) at a single high concentration (e.g., 200 µM).
-
Inject the fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
A positive "hit" is identified by a response in the active channel that is significantly higher than the reference channel.
-
-
Affinity Determination:
-
For initial hits, perform a dose-response analysis by injecting a series of fragment concentrations (e.g., from 1 µM to 500 µM).
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the equilibrium dissociation constant (KD).
-
Hit Criterion: Fragments with a confirmed KD in the range of 10 µM to 1 mM are considered viable hits for further validation.
-
Protocol 3: Hit Validation using X-ray Crystallography
Causality: Obtaining a high-resolution crystal structure of the protein-fragment complex is the gold standard for FBDD. It unequivocally confirms binding, reveals the precise binding mode, and provides the structural blueprint for rational, structure-guided optimization.
Methodology:
-
Co-crystallization or Soaking:
-
Soaking: Grow apo-protein crystals under previously established conditions. Prepare a soaking solution containing the fragment at a high concentration (e.g., 1-10 mM) in a cryoprotectant-containing mother liquor. Soak the apo-crystals in this solution for a period ranging from minutes to hours.
-
Co-crystallization: If soaking fails, mix the purified protein with a molar excess of the fragment prior to setting up crystallization trials.
-
-
Data Collection and Structure Solution:
-
Flash-cool the soaked or co-crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement using the apo-protein structure as a search model.
-
Carefully inspect the resulting electron density maps (2Fo-Fc and Fo-Fc) for clear, unambiguous density corresponding to the bound fragment.
-
-
Analysis of Binding Mode:
-
Refine the structure to high resolution (ideally <2.0 Å).
-
Analyze the specific interactions between 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine and the protein. Identify key hydrogen bonds, hydrophobic contacts from the methyl group, and any unique interactions involving the methylthio moiety.
-
This structural information directly informs the design of analogs for the hit-to-lead phase.
-
Structure-Guided Hit-to-Lead Optimization Strategy
The structural data obtained from crystallography provides the rational basis for evolving the initial fragment hit.
Caption: Hit-to-Lead optimization strategies for the fragment.
This diagram illustrates how the initial fragment hit can be elaborated. Based on the crystal structure, chemists can "grow" the fragment from solvent-exposed vectors, such as the 5-methyl position, to gain additional interactions.[16] Alternatively, the methylthio group can be chemically modified to modulate physicochemical properties and explore new interactions. If a second fragment is found binding nearby, the two can be linked to create a much higher affinity compound.
Conclusion
5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine represents a high-value fragment for inclusion in FBDD campaigns. Its privileged heterocyclic core is predisposed to interact with a variety of important biological targets. The strategic placement of the methyl and methylthio groups provides both well-defined vectors for synthetic elaboration and the potential for unique, affinity-enhancing interactions within a protein binding site. By following the rigorous, self-validating protocols outlined in this guide—from initial QC to structure-based optimization—researchers can effectively leverage this fragment to discover novel and potent lead compounds.
References
-
Eurasian Journal of Chemistry. Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Available from: [Link].
-
MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Available from: [Link].
-
Brazilian Journal of Biology. Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. Available from: [Link].
-
ResearchGate. Different roles for methyl groups in ligand–protein interactions and in rational drug design. Available from: [Link].
-
ResearchGate. Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using HClO4·SiO2 as supported catalyst. Available from: [Link].
-
ACS Publications. Fragment-Based Drug Design: From Then until Now, and Toward the Future | Journal of Medicinal Chemistry. Available from: [Link].
-
PubMed. Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. Available from: [Link].
-
PMC. Fragment‐based drug discovery—the importance of high‐quality molecule libraries. Available from: [Link].
-
PMC. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Available from: [Link].
-
PMC. Methyl Effects on Protein–Ligand Binding. Available from: [Link].
-
ResearchGate. Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity. Available from: [Link].
-
PMC. The Methionine-aromatic Motif Plays a Unique Role in Stabilizing Protein Structure. Available from: [Link].
-
OBN. Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Available from: [Link].
-
Open Access Journals. Fragment-Based Drug Design (FBDD). Available from: [Link].
-
PMC. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available from: [Link].
-
ResearchGate. Methyl Effects on Protein-Ligand Binding | Request PDF. Available from: [Link].
-
PMC. The Magic Methyl and Its Tricks in Drug Discovery and Development. Available from: [Link].
-
ResearchGate. (PDF) Fragment-based drug discovery: A graphical review. Available from: [Link].
-
RSC Publishing. Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. Available from: [Link].
Sources
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- 4. researchgate.net [researchgate.net]
- 5. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 11. Methyl Effects on Protein–Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Methionine-aromatic Motif Plays a Unique Role in Stabilizing Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine
Welcome to the technical support center for the synthesis of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to optimize your reaction yields and overcome common challenges encountered during this multi-step synthesis.
Introduction: The Synthetic Pathway
The synthesis of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine is a sequential process that requires careful control of reaction conditions at each step to ensure high yield and purity. The overall synthetic route involves three key stages:
-
Preparation of the Starting Material: Synthesis of 2-amino-5-methylpyridin-3-ol.
-
Cyclization: Formation of the oxazolo[4,5-b]pyridine core to yield 5-methyl-3H-oxazolo[4,5-b]pyridine-2-thione.
-
S-Methylation: Alkylation of the thiol intermediate to obtain the final product.
This guide will address specific issues that may arise at each of these critical stages.
Visualizing the Workflow
To provide a clear overview of the process, the following diagram outlines the key transformations and intermediate stages.
Caption: Overall synthetic workflow for 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine.
Part 1: Synthesis of 2-Amino-5-methylpyridin-3-ol (Starting Material)
The quality of your starting material is paramount for the success of the subsequent reactions. A common route to this intermediate is the nitration of 2-amino-5-methylpyridine followed by reduction.
Troubleshooting Guide: Stage 1
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 2-hydroxy-5-methyl-3-nitropyridine | - Incomplete nitration. - Over-nitration or side reactions. - Loss of product during workup. | - Ensure slow, portion-wise addition of the nitrating mixture while maintaining the recommended temperature (e.g., 130°C)[1]. - Monitor the reaction by TLC to avoid prolonged reaction times. - Carefully adjust the pH to 3-4 during workup to ensure complete precipitation of the product[1]. |
| Incomplete reduction of the nitro group | - Inactive or insufficient reducing agent. - Unoptimized reaction conditions (temperature, pressure, time). | - For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is fresh and not poisoned. Use appropriate solvent and hydrogen pressure. - For reduction with SnCl₂·2H₂O, use a sufficient molar excess of the reagent and ensure the reaction goes to completion by TLC monitoring[1][2]. The reaction is typically performed in an alcoholic solvent or ethyl acetate.[1] |
| Difficulty in isolating pure 2-amino-5-methylpyridin-3-ol | - Formation of tin salts (if using SnCl₂) that are difficult to remove. - Product is highly soluble in the aqueous phase during workup. | - After reduction with SnCl₂, adjust the pH carefully. Tin salts can be challenging to filter. Some protocols suggest making the solution basic (pH > 12) to dissolve tin hydroxides[3]. Alternatively, pouring the reaction mixture into a large volume of ice water and neutralizing with NaHCO₃ to a pH < 8 can yield more manageable precipitates[3]. - Extract the product multiple times with a suitable organic solvent (e.g., ethyl acetate) after basification. |
Experimental Protocol: Synthesis of 2-Amino-5-methylpyridin-3-ol
Step 1: Nitration of 2-Amino-5-methylpyridine [1]
-
In a round-bottomed flask, dissolve 25 g of 2-amino-5-methylpyridine in 50 cm³ of concentrated sulfuric acid.
-
Prepare a nitrating mixture of 40 cm³ of concentrated nitric acid and 40 cm³ of concentrated sulfuric acid.
-
Slowly add the nitrating mixture to the solution of 2-amino-5-methylpyridine, maintaining the reaction temperature at 130°C.
-
After the addition is complete, pour the reaction mixture onto 300 g of ice.
-
Adjust the pH to approximately 3-4 with aqueous ammonia to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry. Recrystallize from hot water to obtain pure 2-hydroxy-5-methyl-3-nitropyridine.
Step 2: Reduction of 2-Hydroxy-5-methyl-3-nitropyridine
Method A: Catalytic Hydrogenation
-
To a solution of 2-hydroxy-5-methyl-3-nitropyridine in a suitable solvent (e.g., ethanol, acetic acid), add a catalytic amount of 10% Pd/C.
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (typically 40-50 psi) at room temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude 2-amino-5-methylpyridin-3-ol.
Method B: Reduction with Tin(II) Chloride[1][2]
-
Dissolve 2-hydroxy-5-methyl-3-nitropyridine in a suitable solvent such as ethanol or ethyl acetate.
-
Add an excess of SnCl₂·2H₂O (typically 3-5 equivalents).
-
Reflux the mixture until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and carefully quench with a basic solution (e.g., saturated NaHCO₃ or dilute NaOH) to precipitate tin salts.
-
Filter the mixture and extract the filtrate with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Part 2: Cyclization to 5-Methyl-3H-oxazolo[4,5-b]pyridine-2-thione
This step involves the reaction of the ortho-amino-hydroxy-pyridine with carbon disulfide in the presence of a base to form the heterocyclic thiol.
Troubleshooting Guide: Stage 2
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the thiol intermediate | - Incomplete reaction. - Decomposition of the starting material or product under harsh basic conditions. - Formation of byproducts. | - Use a suitable base such as potassium hydroxide or potassium ethyl xanthate in a solvent like ethanol or pyridine[4][5]. - Maintain the reaction at a controlled temperature (reflux is common) and monitor by TLC. - Ensure the carbon disulfide is of good quality and used in a slight excess. |
| Difficulty in isolating the product | - The product may be soluble in the reaction mixture. - The product may precipitate as a salt. | - After the reaction is complete, cool the mixture and acidify with a dilute acid (e.g., acetic acid or dilute HCl) to precipitate the thiol. - Collect the precipitate by filtration, wash with water, and dry. |
| Formation of colored impurities | - Air oxidation of the thiol. - Side reactions involving carbon disulfide. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Purify the crude product by recrystallization from a suitable solvent. |
Part 3: S-Methylation to 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine
The final step is the alkylation of the thiol with a methylating agent to yield the desired product.
Troubleshooting Guide: Stage 3
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the methylated product | - Incomplete reaction. - Use of a weak methylating agent or insufficient amount. - N-methylation as a side reaction. | - Use a reactive methylating agent such as methyl iodide or dimethyl sulfate[6]. - Perform the reaction in the presence of a base (e.g., K₂CO₃, NaH) to deprotonate the thiol, increasing its nucleophilicity. - To favor S-methylation, use a polar aprotic solvent like DMF or acetone. |
| Presence of unreacted thiol | - Insufficient methylating agent or reaction time. | - Use a slight excess (1.1-1.2 equivalents) of the methylating agent. - Monitor the reaction by TLC and allow it to proceed to completion. |
| Difficulty in purification | - Similar polarities of the product and any N-methylated byproduct. | - Use column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate) to separate the isomers. - Recrystallization can also be an effective purification method. |
Experimental Protocol: Cyclization and S-Methylation
Step 1: Synthesis of 5-Methyl-3H-oxazolo[4,5-b]pyridine-2-thione
-
To a solution of 2-amino-5-methylpyridin-3-ol in ethanol, add an equimolar amount of potassium hydroxide and stir until dissolved.
-
Add a slight excess of carbon disulfide dropwise at room temperature.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into cold water.
-
Acidify with dilute acetic acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude thiol.
Step 2: Synthesis of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine
-
Suspend the crude 5-methyl-3H-oxazolo[4,5-b]pyridine-2-thione in a suitable solvent like acetone or DMF.
-
Add a base such as anhydrous potassium carbonate.
-
Add methyl iodide dropwise and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Frequently Asked Questions (FAQs)
Q1: My nitration of 2-amino-5-methylpyridine is giving a very dark-colored reaction mixture and low yield. What could be the issue?
A1: A dark coloration often indicates side reactions or decomposition. This can be caused by too rapid addition of the nitrating mixture, leading to an uncontrolled exotherm, or by using a reaction temperature that is too high. Ensure slow, controlled addition of the nitrating agents and maintain the temperature strictly at the recommended level[1]. Also, ensure your starting 2-amino-5-methylpyridine is pure.
Q2: I am having trouble with the workup after the SnCl₂ reduction. A gelatinous precipitate forms that is very difficult to filter.
A2: The formation of tin hydroxides is a common issue with SnCl₂ reductions. To manage this, you can try two approaches. Firstly, make the solution strongly basic (pH > 12) with concentrated NaOH, which can help to dissolve the tin salts as stannates[3]. Secondly, you can try a milder workup by pouring the reaction into a large volume of ice water and neutralizing with sodium bicarbonate to a pH just below 8. This often results in a more granular precipitate that is easier to handle[3]. Using Celite as a filter aid is also highly recommended.
Q3: In the S-methylation step, how can I be sure that I am getting S-methylation and not N-methylation?
A3: While N-methylation is a possibility, S-methylation is generally favored for heterocyclic thiols under basic conditions with alkyl halides. To confirm the structure of your product, analytical techniques are essential. ¹H NMR spectroscopy is particularly useful, as the chemical shift of the methyl group will be different for S-methyl (typically around 2.5-3.0 ppm) versus N-methyl substitution. Mass spectrometry can confirm the molecular weight, and IR spectroscopy can show the disappearance of the N-H stretch from the thiol starting material.
Q4: What is the best way to purify the final product, 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine?
A4: The purification method will depend on the nature of the impurities. If the main impurity is unreacted thiol, a simple wash with a dilute basic solution during workup can help remove it. For separating S- and potential N-methylated isomers or other byproducts, column chromatography on silica gel is typically the most effective method. A gradient elution with a mixture of non-polar (e.g., hexane or petroleum ether) and polar (e.g., ethyl acetate) solvents is recommended. Recrystallization from a suitable solvent system can also be employed for final purification if a solid product is obtained.
References
- Zhang, Y., et al. (n.d.).
- Bayer AG. (1993). Process for preparation of 2-amino-5-methyl-pyridine. EP0569701A1.
- Bayer AG. (1994). Process for the preparation of 2-amino-5-methyl-pyridine. US5332824A.
-
PrepChem.com. (n.d.). Synthesis of 2-amino-5-methylpyridine. Retrieved from [Link]
- Shimizu, M., Shimazaki, T., & Hibi, T. (2010). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, 81(2), 411.
-
ResearchGate. (n.d.). Scheme 2. Reduction of 3-nitrophtalic anhydride with SnCl 2 in various alcohols. Retrieved from [Link]
-
Science Primary Literature. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Retrieved from [Link]
-
Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. Retrieved from [Link]
- Kumar, S., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
- Leipold, E., et al. (2020). Enzymatic S‐Methylation of Thiols Catalyzed by Different O‐Methyltransferases.
-
Chemistry Stack Exchange. (2025). What groups can be reduced by Sn/HCl?. Retrieved from [Link]
- Liu, X., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.
- Lee, K., et al. (2020). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 25(15), 3375.
- Lelyukh, M. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds, 60(3/4), 130-132.
- Banks, T. E., & Shafer, J. A. (1970). S Methylation of Thiols by O-methylisourea. Biochemistry, 9(17), 3343-3348.
-
Sci-Hub. (1981). ChemInform Abstract: SYNTHESIS OF 5‐METHYL‐3H‐OXAZOLO(4,5‐B)PYRIDINE‐2‐THIONE AND ITS INTERACTION WITH AMINES. Retrieved from [Link]
- El-Sayed, N. N. E., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(16), 4995.
-
PubChem. (n.d.). 2-Hydroxy-5-methyl-3-nitropyridine. Retrieved from [Link]
- Mitchell, A. J., & Miller, B. G. (2020).
- Palamarchuk, I. V., et al. (2025). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine)
-
ResearchGate. (n.d.). S-methylation of organosulfur substrates: A comprehensive overview. Retrieved from [Link]
- Salma, et al. (2025). Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. Journal of Molecular Structure, 1319, 138677.
- Rylander, P. N., & Himelstein, N. (1968). Catalytic hydrogenation of 3- and 4-hydroxy pyridines. US3408354A.
- Gzella, A., & Wawrzyńczak, A. (2011). 2-Chloro-5-methyl-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2885.
- Al-Warhi, T., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(7), 3192.
- Budzinski, H., & Dube, G. (1998). S-methyl derivatives from thiol compounds by the pyrolytic reaction with trimethylsulfonium hydroxide.
- Banerjee, A. K., et al. (2025). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 14(2), 555882.
- Al-Mokadem, A. Z., & El-Sawy, E. R. (2022). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Molecules, 27(19), 6523.
- Reja, R., & Brik, A. (2016). Chemoselective Modifications for the Traceless Ligation of Thioamide-Containing Peptides and Proteins.
-
ResearchGate. (n.d.). Synthesis of thiazolo[4,5-e][7][8][9]triazolo[1,5-c]pyrimidine derivatives. Retrieved from [Link]
- Szostak, M., & Szostak, R. (2022). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. Journal of the American Chemical Society, 144(1), 234-245.
-
ResearchGate. (n.d.). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Retrieved from [Link]
- Matiychuk, V. S., et al. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Pharmacia, 66(3), 133-138.
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- 1. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sci-Hub: are you are robot? [sci-hub.ru]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]
- 8. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine
Welcome to the technical support center for the synthesis of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic compound. Our goal is to equip you with the knowledge to anticipate and resolve common experimental challenges, ensuring a successful and efficient synthesis.
I. Understanding the Synthesis: A Mechanistic Overview
The most prevalent and reliable synthetic route to 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine involves a two-step process starting from 2-amino-5-methyl-3-hydroxypyridine. The first step is the formation of the oxazole ring via a cyclization reaction with carbon disulfide in the presence of a base. This is followed by the S-methylation of the resulting thiol intermediate.
Below is a diagram illustrating the primary reaction pathway.
Caption: General synthetic route to 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing explanations for their causes and actionable solutions.
Q1: My reaction to form the oxazolo[4,5-b]pyridine-2-thiol intermediate is sluggish or incomplete. What are the likely causes and how can I improve the yield?
A1: Incomplete cyclization is a common issue. Several factors can contribute to this:
-
Insufficiently Basic Conditions: The reaction of the aminophenol with carbon disulfide requires a strong base to deprotonate the hydroxyl and amino groups, facilitating the nucleophilic attack on CS2. If the base is too weak or used in insufficient stoichiometric amounts, the reaction will be slow or stall.
-
Solution: Ensure you are using a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a suitable solvent such as ethanol or methanol. Use at least two equivalents of the base to ensure complete deprotonation.
-
-
Poor Quality of Carbon Disulfide: Carbon disulfide can degrade over time, especially if exposed to light or air.
-
Solution: Use freshly distilled or a new bottle of carbon disulfide for the reaction.
-
-
Low Reaction Temperature: While the reaction is often run at reflux, an insufficiently high temperature can lead to slow reaction rates.
-
Solution: Ensure the reaction mixture is refluxing vigorously. The choice of solvent will dictate the reaction temperature.
-
Q2: I am observing the formation of a significant amount of a high molecular weight, insoluble material in my cyclization step. What is this by-product and how can I avoid it?
A2: The formation of insoluble material is likely due to the oxidative dimerization or polymerization of the dithiocarbamate intermediate.[1][2] Dithiocarbamates can be sensitive to air oxidation, leading to the formation of thiuram disulfides and other polymeric species.
-
Solution:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Control of Stoichiometry: Ensure accurate stoichiometry of the reactants. An excess of carbon disulfide can sometimes lead to side reactions.
-
Prompt Methylation: Proceed to the methylation step as soon as the formation of the thiol intermediate is complete, as the thiol is generally more stable than the dithiocarbamate precursor.
-
Q3: During the methylation step, I am getting a mixture of products. What are the possible isomeric by-products?
A3: The primary issue during methylation is the potential for both S-methylation and N-methylation of the oxazolo[4,5-b]pyridine-2-thiol intermediate. The desired product is the S-methylated isomer.
-
S-Methylation vs. N-Methylation: The ambident nature of the heterocyclic thiol can lead to methylation at either the sulfur or the nitrogen atom. The reaction conditions, particularly the pH and the choice of methylating agent, can influence the regioselectivity. Generally, S-methylation is favored under basic conditions, while N-methylation can become more competitive under neutral or acidic conditions.[3]
-
Solution:
-
Maintain Basic Conditions: Ensure the reaction mixture remains basic during the addition of the methylating agent. This can be achieved by using a slight excess of base in the initial cyclization step or by adding a non-nucleophilic base during methylation.
-
Choice of Methylating Agent: Methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4) are commonly used and generally favor S-methylation under basic conditions.
-
-
Below is a diagram illustrating the potential for S- and N-methylation.
Caption: Competing S- and N-methylation pathways.
Q4: My final product is contaminated with an impurity that has a similar mass spectrum. What could this be?
A4: A common impurity with a similar mass is an isomer of the starting material, which carries through the synthesis. The synthesis of the precursor, 2-amino-5-methylpyridine, can sometimes yield the isomeric 2-amino-3-methylpyridine. If this impurity is present in your starting material, it will react similarly to produce the corresponding 3-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine.
-
Solution:
-
Purity of Starting Materials: Ensure the purity of the starting 2-amino-5-methylpyridine. This can be checked by techniques like GC-MS or NMR spectroscopy.
-
Purification of Precursors: If isomeric impurities are detected, purification of the precursor is necessary. Fractional crystallization or chromatography can be effective for separating pyridine isomers.[4][5]
-
Q5: I have noticed the formation of by-products with higher mass, corresponding to the addition of an oxygen or two oxygen atoms. What are these?
A5: The methylthio group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone. This can occur if the reaction is exposed to oxidizing agents or even air over prolonged periods, especially at elevated temperatures.
-
Solution:
-
Avoid Oxidizing Conditions: Ensure that no oxidizing agents are inadvertently introduced into the reaction.
-
Inert Atmosphere: Storing the final product under an inert atmosphere can prevent slow oxidation over time.
-
Purification: These oxidized by-products can typically be separated from the desired product by column chromatography.
-
The following diagram outlines a general troubleshooting workflow.
Caption: A troubleshooting decision tree for the synthesis.
III. Frequently Asked Questions (FAQs)
Q: What is the best way to purify the final product?
A: Column chromatography on silica gel is typically the most effective method for purifying 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often successful in separating the desired product from less polar starting materials and more polar by-products.
Q: Can I use a different methylating agent?
A: While methyl iodide and dimethyl sulfate are common, other methylating agents like methyl tosylate could potentially be used. However, it is crucial to consider the reactivity and the potential for side reactions. For any new methylating agent, a small-scale trial is recommended to optimize the reaction conditions and check for by-product formation.
Q: How can I confirm the structure of my final product and identify any by-products?
A: A combination of analytical techniques is recommended for structural confirmation and impurity profiling:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying isomeric impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in the identification of by-products with different masses (e.g., oxidized species).
-
High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the final product and for separating components of a mixture for further analysis.
Q: What are the key safety precautions for this synthesis?
A:
-
Carbon Disulfide (CS2): Is highly flammable and toxic. It should be handled in a well-ventilated fume hood, away from ignition sources.
-
Methylating Agents (e.g., CH3I, (CH3)2SO4): Are toxic and potential carcinogens. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn, and all manipulations should be performed in a fume hood.
-
Bases (e.g., KOH, NaOH): Are corrosive. Avoid contact with skin and eyes.
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-methyl-3-hydroxypyridine
The synthesis of this crucial precursor often starts with 2-amino-5-methylpyridine. A common route involves nitration followed by reduction.
-
Nitration of 2-Amino-5-methylpyridine:
-
Dissolve 2-amino-5-methylpyridine in concentrated sulfuric acid with cooling.
-
Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining a controlled temperature.[6]
-
After the addition is complete, pour the reaction mixture onto ice and adjust the pH to precipitate the 2-amino-5-methyl-3-nitropyridine.
-
Filter and wash the precipitate.
-
-
Reduction of 2-Amino-5-methyl-3-nitropyridine:
Protocol 2: Synthesis of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine
-
Cyclization:
-
To a solution of 2-amino-5-methyl-3-hydroxypyridine in ethanol, add at least two equivalents of potassium hydroxide and stir until dissolved.
-
Cool the mixture in an ice bath and add a slight excess of carbon disulfide dropwise.
-
After the addition, allow the mixture to warm to room temperature and then reflux until the starting material is consumed (monitor by TLC).
-
-
Methylation:
-
Cool the reaction mixture to room temperature.
-
Add one equivalent of methyl iodide dropwise.
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
| Parameter | Value | Notes |
| Starting Material | 2-Amino-5-methyl-3-hydroxypyridine | Purity >98% |
| Reagents | Carbon Disulfide, Potassium Hydroxide, Methyl Iodide | Use high-purity reagents |
| Solvent | Ethanol | Anhydrous grade recommended |
| Reaction Temperature | Reflux for cyclization, Room temperature for methylation | |
| Typical Yield | 60-80% |
V. References
-
Diversity in the Oxidative Dimerization Reaction of Dithiocarbamates 1... - ResearchGate. Available at: [Link]
-
Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine - PrepChem.com. Available at: [Link]
-
The Versatility in the Applications of Dithiocarbamates - PMC - NIH. Available at: [Link]
-
Purification of Pyridine - Chempedia - LookChem. Available at: [Link]
-
2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka. Available at:
-
Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation | Asian Journal of Chemistry. Available at: [Link]
-
The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(II) containing unsymmetrical ligands - SciSpace. Available at: [Link]
-
The four resonance forms of dithiocarbamates. - ResearchGate. Available at: [Link]
-
S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS Masao Shimizu,*a Teruaki Shimazaki,b Y - J-STAGE. Available at: [Link]
-
Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation - ResearchGate. Available at: [Link]
-
Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4 R ,5 R )-bis(diphenylhydroxymet ... - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00111K. Available at: [Link]
-
EP0173440A1 - Separation of picoline isomers - Google Patents. Available at:
-
US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents. Available at:
-
Understanding the Synthesis and Applications of 2-Amino-3-hydroxypyridine. Available at: [Link]
-
Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C. Available at: [Link]
-
KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents. Available at:
-
Studies on in vitro S-methylation of naturally occurring thiol compounds with N-methyl-N-nitrosourea and methyl methanesulfonate - PubMed. Available at: [Link]
-
Enzymatic S‐Methylation of Thiols Catalyzed by Different O‐Methyltransferases. Available at: [Link]
-
Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC - NIH. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research, 2025, 17(1):01-07 Review Article Communication - JOCPR. Available at: [Link]
-
Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. Available at: [Link]
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- 2. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4 R ,5 R )-bis(diphenylhydroxymet ... - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00111K [pubs.rsc.org]
- 5. EP0173440A1 - Separation of picoline isomers - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. 2-Amino-3-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
Technical Support Center: Purification of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine
Welcome to the technical support guide for the purification of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine. This document is designed for researchers, scientists, and drug development professionals to provide practical, experience-driven advice for achieving high purity of this key heterocyclic intermediate. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot and adapt these methods to your specific experimental context.
FAQs: Foundational Purification Questions
Q1: What are the most common purification techniques for compounds similar to 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine?
A1: Based on the purification of structurally related oxazolo- and thiazolo[4,5-b]pyridines, the two most effective and widely used techniques are flash column chromatography on silica gel and recrystallization .[1][2] The choice between them depends on the scale of your synthesis, the nature of the impurities, and the desired final purity.
-
Flash Column Chromatography: This is the workhorse method for purifying crude reaction mixtures, especially for separating the target compound from unreacted starting materials or by-products with different polarities. It offers high resolution and is adaptable to various scales.
-
Recrystallization: This technique is ideal for removing small amounts of impurities from an already partially purified product. It can yield material of very high purity if a suitable solvent is found. It is often used as a final polishing step after chromatography.
Q2: What are the likely impurities I should be trying to remove?
A2: Understanding potential impurities is critical for designing an effective purification strategy. Based on common synthetic routes to the oxazolo[4,5-b]pyridine core, you should anticipate the following:
-
Unreacted Starting Materials: The primary precursors, such as 2-amino-3-hydroxy-5-methylpyridine and reagents used to install the 2-methylthio group (e.g., carbon disulfide followed by a methylating agent), are common impurities.[3]
-
Reaction Intermediates: Incomplete cyclization or methylation can lead to intermediates like dithiocarbamates.[3]
-
Oxidized By-products: The methylthio group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone derivatives, especially if oxidative conditions are present during the reaction or work-up.[3]
-
Solvent Residues: Residual high-boiling point solvents from the reaction (e.g., DMF, DMSO) can be persistent.
Troubleshooting Guide: Navigating Purification Challenges
This section addresses specific issues you may encounter during the purification process.
Issue 1: My compound is not separating well on a silica column using a standard Hexane/Ethyl Acetate gradient.
Rationale: The pyridine nitrogen and oxazole oxygen in your molecule can interact strongly with the acidic silica gel surface, leading to peak tailing and poor separation. The choice of eluent is critical to modulate these interactions.
Troubleshooting Steps:
-
Solvent System Modification:
-
Add a Basic Modifier: For nitrogen-containing compounds, adding a small amount of a basic modifier like triethylamine (NEt₃) or pyridine (approx. 0.1-1%) to your eluent can significantly improve peak shape by neutralizing the acidic sites on the silica gel.[4]
-
Explore Different Solvent Systems: If Hexane/EtOAc fails, consider alternative systems that offer different selectivities.[4][5] A table of starting points based on related structures is provided below.
-
-
Dry Loading vs. Wet Loading:
-
If your compound has poor solubility in the initial chromatography solvent, it may precipitate at the top of the column when loaded in a stronger solvent, leading to streaking.
-
Solution: Use the "dry loading" method. Pre-adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of your packed column. This ensures the compound starts as a narrow, uniform band.[5]
-
| Solvent System | Ratio (v/v) | Compound Type / Context | Source |
| Ethyl Acetate / Cyclohexane | Gradient (e.g., 40:60 to 100:0) | General purification of oxazolo[4,5-b]pyridine derivatives. | [1] |
| Dichloromethane / Methanol | 100:1 to 100:10 | For more polar compounds or when EtOAc/Hexane fails. | [4] |
| Ethyl Acetate / Cyclohexane + 0.1% NEt₃ | Gradient (e.g., 40:60 to 80:20) | For basic compounds exhibiting peak tailing. | [1] |
| Toluene / Acetone | Varies | Alternative non-halogenated solvent system. | [4] |
Issue 2: I can't find a suitable single solvent for recrystallization.
Rationale: An ideal single recrystallization solvent should dissolve the compound poorly at room temperature but completely at a higher temperature. It is common for a single solvent not to meet these criteria perfectly.
Troubleshooting Workflow:
The solution is often a two-solvent (or anti-solvent) recrystallization method. This involves dissolving your compound in a "good" solvent (in which it is highly soluble) and then slowly adding a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid.
Caption: Workflow for two-solvent recrystallization.
Recommended Solvent Pairs:
Experimental Protocol: Two-Solvent Recrystallization
-
Place the impure solid in a flask.
-
Add the "good" solvent dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of solvent.
-
While still hot, add the "bad" solvent (anti-solvent) dropwise until the solution remains faintly cloudy (turbid).
-
If too much anti-solvent is added, clarify the solution by adding a few more drops of the hot "good" solvent.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold anti-solvent.
-
Dry the crystals under vacuum.
Issue 3: My purified compound shows signs of degradation over time.
Rationale: The methylthio ether linkage can be susceptible to oxidation, and the heterocyclic core may be sensitive to strong acids or bases.[3] Proper handling and storage are crucial.
Preventative Measures:
-
Storage: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (-20°C is recommended for long-term storage). Protect from light.
-
Solvent Choice for Storage: Avoid storing the compound in chlorinated solvents for extended periods, as they can degrade to form HCl. If dissolved, use solvents like anhydrous ethyl acetate or toluene.
-
pH Considerations: During work-up and purification, avoid exposure to strong acids or bases unless chemically necessary. Use mild conditions (e.g., saturated sodium bicarbonate solution instead of strong NaOH) for neutralization.
Purification Method Selection Flowchart
This diagram provides a logical path for choosing your primary purification strategy.
Caption: Decision tree for purification method selection.
References
- The Royal Society of Chemistry. BRD4/CBP M&M.
- Benchchem. 2-(Methylthio)oxazolo[4,5-b]pyridine.
- MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.
- ElectronicsAndBooks. Photocycloadditions on 2-Methyloxazolo[5,4-b]pyridine.
- University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column.
- ResearchGate. How to choose the best solution for column chromatography?.
- MDPI. Solubility determination and recrystallization studies of guanidinium 5,5'-azotetrazolate.
Sources
Overcoming solubility issues with 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine in assays
A Guide to Overcoming Solubility Challenges in Experimental Assays
Welcome to the technical support center for 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine. As a Senior Application Scientist, I understand that realizing the full potential of a promising research compound can be hindered by practical challenges like aqueous solubility. This guide is designed to provide you with a logical, scientifically-grounded framework for troubleshooting and overcoming precipitation issues in your biochemical and cell-based assays.
Part 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses the fundamental questions researchers face when a compound fails to remain in solution.
Q1: I dissolved 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine in DMSO and it looked perfectly clear. Why did it precipitate when I added it to my aqueous assay buffer?
A: This is a classic solubility challenge rooted in the drastic change of the solvent environment. Here’s the causal chain:
-
Like Dissolves Like: 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine, as a heterocyclic organic molecule, is likely non-polar or weakly polar. It dissolves readily in an organic aprotic solvent like Dimethyl Sulfoxide (DMSO).[1][2]
-
The Aqueous Shift: When you introduce a small volume of your concentrated DMSO stock into a large volume of aqueous buffer, the overall solvent polarity dramatically increases. The water molecules in the buffer are highly polar and prefer to interact with each other rather than the non-polar compound.
-
Exceeding the Solubility Limit: This solvent shift drastically lowers the compound's solubility limit in the final assay medium. If the final concentration of your compound exceeds this new, lower limit, it will "crash out" of the solution, leading to precipitation.[3] This is a common issue for compounds classified as BCS Class II or IV, which are characterized by poor water solubility.[4][5][6]
Q2: What is the maximum final concentration of DMSO I should have in my assay?
A: This is a critical parameter for maintaining both compound solubility and biological system integrity. While there is no single universal concentration, a widely accepted industry standard is to keep the final DMSO concentration between 0.1% and 0.5% .[3][7]
-
Why this range? Concentrations below 0.1% are generally considered inert for most cell lines.[8] As the concentration rises towards 1%, and certainly above it, DMSO itself can exert biological effects, including cytotoxicity, altered membrane permeability, and oxidative stress, which can confound your experimental results.[7][8][9]
-
Best Practice: Always run a "vehicle control" with the same final concentration of DMSO as your experimental wells to account for any solvent-induced effects.[9] It is crucial to determine the no-effect concentration for your specific cell line by performing a dose-response curve with DMSO alone.[9][10]
Q3: Are there any specific structural features of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine that I should be aware of regarding its solubility?
A: Yes. The core oxazolo[4,5-b]pyridine is a fused heterocyclic system.[2][11] Such aromatic ring systems tend to be planar and hydrophobic, contributing to low aqueous solubility. The addition of a methyl group (5-Methyl) and a methylthio group (2-(methylthio)) further increases the lipophilicity (logP) of the molecule, making it even less inclined to dissolve in water. While these features are often desirable for cell permeability and target engagement in drug discovery, they create the formulation challenges you are experiencing.[12]
Part 2: Troubleshooting Workflow & Experimental Protocols
When encountering precipitation, a systematic approach is key. The following workflow provides a decision-making framework, followed by detailed protocols.
Troubleshooting Workflow for Compound Precipitation
Caption: A decision tree for systematically troubleshooting compound precipitation.
Protocol 1: Preparation and Validation of a Stable Stock Solution
An accurate and stable stock solution is the foundation of reproducible results.[13] Rushing this step is a common source of error.
Objective: To prepare a clear, stable, and accurately concentrated stock solution.
Materials:
-
5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine solid
-
High-purity DMSO (≥99.9%)
-
Analytical balance
-
Volumetric flask (Class A)
-
Sterile, light-blocking, low-binding microcentrifuge tubes for aliquots
Procedure:
-
Calculate Required Mass: Determine the mass of the compound needed for your desired stock concentration (e.g., 10 mM). Use the formula: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) .
-
Weighing: Accurately weigh the compound. For small quantities, use an analytical balance and ensure it is properly tared. Record the exact mass.[14]
-
Initial Dissolution: Add the weighed compound to the volumetric flask. Add approximately 70-80% of the final volume of DMSO.
-
Solubilization: Mix thoroughly using a vortex mixer. If necessary, gentle warming (to 30-37°C) or sonication in a water bath can aid dissolution.[15] Visually inspect to ensure all solid material has dissolved.
-
Bringing to Volume: Once fully dissolved, carefully add DMSO to the calibration mark on the volumetric flask.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is completely homogeneous.[14]
-
Aliquoting & Storage: Immediately aliquot the stock solution into single-use volumes in sterile, light-blocking tubes.[16] This is critical to avoid repeated freeze-thaw cycles, which can lead to solvent evaporation and compound degradation or precipitation.[16][17]
-
Validation (CRITICAL STEP): Before use, perform a stability check. Freeze a test aliquot at your intended storage temperature (-20°C or -80°C). Thaw it and let it stand at room temperature for 1-2 hours. Visually inspect for any signs of crystals or precipitate. If observed, your stock concentration is too high and must be remade at a lower concentration.[16]
Workflow for Preparing a Validated Stock Solution
Caption: Step-by-step workflow for creating a reliable compound stock solution.
Protocol 2: A Tiered Strategy for Enhancing Aqueous Solubility
If your stock solution is stable but precipitation still occurs upon dilution, you must modify the final assay buffer. Approach this systematically.
Tier 1: Co-Solvent Addition
-
Mechanism: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous buffer, creating a more favorable environment for the compound.[4][18] They act by reducing the interfacial tension between the compound and the water-based medium.[4]
-
Procedure: Prepare your assay buffer with a small percentage of a co-solvent. Test your compound's solubility in this new buffer. Remember to create a matching vehicle control.
| Co-Solvent | Typical Starting Conc. | Notes |
| Ethanol | 1-5% (v/v) | Commonly used, but can affect some enzymes and cells. |
| Propylene Glycol (PG) | 1-5% (v/v) | Generally well-tolerated in cell-based assays. |
| Polyethylene Glycol 400 (PEG 400) | 1-5% (v/v) | Effective for many compounds; can be viscous. |
| Glycerol | 1-10% (v/v) | Very gentle on biological systems but may be less effective. |
Tier 2: pH Modification
-
Mechanism: If your compound has ionizable functional groups (acidic or basic), its solubility will be pH-dependent. The charged (ionized) form of a molecule is typically much more soluble in aqueous media than the neutral form.[19]
-
Procedure: Prepare a series of your assay buffers across a physiologically relevant pH range (e.g., 6.5, 7.0, 7.4, 8.0). Test the solubility of your compound in each. Ensure that changing the pH does not negatively impact your assay's biological components (e.g., enzyme activity, cell health).
Tier 3: Use of Solubilizing Excipients
-
Mechanism: These are specialized molecules that encapsulate poorly soluble compounds, effectively shielding them from the aqueous environment.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[20] They form "inclusion complexes" where the drug molecule sits inside the cavity, presenting a soluble complex to the buffer.[21][22][23]
-
Surfactants (e.g., Polysorbates): At concentrations above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate hydrophobic drugs, increasing their apparent solubility.[6][24]
-
-
Procedure: Add the excipient to your assay buffer before introducing the compound.
| Excipient Class | Example | Typical Starting Conc. | Mechanism |
| Cyclodextrins | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 1-10 mM | Inclusion Complex Formation[25] |
| Non-ionic Surfactants | Polysorbate 20 (Tween® 20) | 0.01 - 0.1% (v/v) | Micellar Solubilization[6] |
| Non-ionic Surfactants | Kolliphor® EL (Cremophor® EL) | 0.01 - 0.1% (v/v) | Micellar Solubilization |
Part 3: Data Summary & Advanced Considerations
Table 1: General Effects of DMSO on Cell Viability
This table summarizes typical observations to guide the selection of a final DMSO concentration. Your specific cell line may be more or less sensitive.[10]
| Final DMSO Concentration | General Effect on Most Cell Lines | Recommendation |
| < 0.1% | Negligible effect on viability or proliferation.[8] | Ideal for sensitive assays. |
| 0.1% - 1.0% | Minimal to moderate effects; may impact sensitive cells or long-term cultures.[7][8] | A common range, but requires careful validation with vehicle controls. |
| 1.0% - 5.0% | Significant inhibition of proliferation and potential cytotoxicity.[7] | Generally unacceptable for most cell-based assays. |
| > 5.0% | High cytotoxicity and cell death.[7] | Used for cryopreservation, not for assays. |
Q4: I've tried everything and still see some precipitation. What are the next steps?
A: If you have optimized solvents, pH, and tried common excipients, you may be facing a very challenging compound. Advanced strategies often involve moving from simple solutions to more complex formulations, which requires significant development:
-
Solid Dispersions: The drug is dispersed in a solid polymer matrix, which can enhance dissolution.[24][26] This is typically prepared by methods like spray drying or melt extrusion and is more common in pharmaceutical development than basic research.[27][28]
-
Lipid-Based Formulations: The compound is dissolved in a mixture of oils, surfactants, and co-solvents to form self-emulsifying drug delivery systems (SEDDS).[12][27]
These approaches are highly specialized and usually employed when a compound is being prepared for in vivo studies rather than routine in vitro assays.
Q5: How can I be sure that my compound has precipitated? Sometimes it's not visible to the naked eye.
A: Visual inspection is the first step, but not always sufficient. Micro-precipitation can occur, leading to a significant drop in the effective concentration of your compound without obvious cloudiness.[15]
-
Nephelometry: This is an analytical technique that measures the amount of light scattered by suspended particles in a liquid and is a highly sensitive method for detecting precipitation.[3]
-
Microscopy: A simple check under a light microscope can often reveal microcrystals that are not visible otherwise.
-
Centrifugation and Analysis: After preparing the final dilution, centrifuge the plate or tubes at high speed. Then, carefully sample the supernatant and measure the compound concentration using an appropriate analytical method (e.g., HPLC-UV). A significant difference between the nominal and measured concentration indicates precipitation.
By adopting this systematic, evidence-based approach, you can effectively diagnose and solve the solubility challenges associated with 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine, ensuring the accuracy and reproducibility of your valuable research.
References
- MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective | Request PDF.
- PMC - PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- CymitQuimica. (n.d.). CAS 273-97-2: Oxazolo[4,5-b]pyridine.
- Solarbio. (2026). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds.
- Scientist Solutions. (2025). DMSO in cell based assays.
- Unbound. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- IRO Group Inc. (2025). Co-solvent: Significance and symbolism.
- PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
- Case studies. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- ScienceDirect. (n.d.). Cyclodextrins and their applications in pharmaceutical and related fields.
- MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
- FasterCapital. (n.d.). Best Practices For Stock Solutions.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
- G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.
- Bitesize Bio. (2025). Top Ten Tips for Making Stock Solutions.
- PMC - NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
- Benchchem. (2025). Adjusting for the effects of DMSO on cell line growth and viability in experiments.
- ResearchGate. (n.d.). Cell viability following exposure to DMSO. Cells were grown in medium....
- Benchchem. (2025). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].
- Eppendorf Denmark. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?.
- International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS.
- Pharma Excipients. (2018). Cyclodextrins in Drug Formulation and Delivery.
- PMC - PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Benchchem. (2025). How to prevent "Antibacterial agent 102" precipitation in assays.
- PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- PubMed. (2014). Compound precipitation in high-concentration DMSO solutions.
- JMPAS. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview.
- Benchchem. (n.d.). 2-(Methylthio)oxazolo[4,5-b]pyridine.
- PubChem - NIH. (n.d.). Oxazolo(4,5-b)pyridine | C6H4N2O | CID 10103159.
- Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.
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- 2. benchchem.com [benchchem.com]
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- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
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- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
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- 28. researchgate.net [researchgate.net]
Stability testing of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine under experimental conditions
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine. This guide is designed to provide in-depth technical assistance and troubleshooting for stability testing under various experimental conditions. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and address challenges, ensuring the integrity and reliability of your experimental data.
Introduction to the Stability of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine
5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine is a heterocyclic compound with a fused ring system that is of growing interest in medicinal chemistry. Understanding its stability is paramount for accurate biological assays, formulation development, and defining appropriate storage conditions. The molecule possesses several key structural features that influence its stability profile: the oxazolo[4,5-b]pyridine core and a reactive methylthio group. The aromaticity of the fused ring system generally imparts a degree of stability, while the thioether linkage is a known site of potential oxidative degradation.
This guide will walk you through potential stability issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Section 1: General Handling and Storage
Question 1: What are the recommended storage conditions for solid 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine?
Answer: For long-term storage, solid 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine should be kept in a tightly sealed container, protected from light and moisture, and stored in a freezer, preferably at -20°C. For short-term storage, refrigeration at 2-8°C is acceptable. The primary concerns for the solid material are slow oxidation of the methylthio group and potential degradation if exposed to light or high humidity over extended periods.
Question 2: I've prepared a stock solution of the compound in DMSO. How should I store it and for how long is it stable?
Answer: Stock solutions in anhydrous DMSO are generally stable for several weeks to months when stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. DMSO is hygroscopic, and the presence of water can facilitate hydrolysis, especially if the solution is subjected to repeated freeze-thaw cycles. It is best practice to aliquot the stock solution into smaller, single-use volumes to minimize these cycles. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. For critical experiments, it is always advisable to prepare fresh solutions.
Section 2: Stability Under Forced Degradation Conditions
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[1] These studies involve exposing the compound to stress conditions more severe than accelerated stability testing.[2]
Question 3: My compound appears to be degrading under acidic conditions during my experiment. What is the likely degradation pathway?
Answer: The oxazole ring in the oxazolo[4,5-b]pyridine core is susceptible to acid-catalyzed hydrolysis.[3] Under strong acidic conditions (e.g., 0.1 M HCl) and elevated temperatures, the oxazole ring can open. The likely mechanism involves protonation of the oxazole nitrogen, followed by nucleophilic attack of water. This can lead to the formation of an α-amino ketone or related fragmentation products.[3]
Potential Acidic Degradation Pathway
Troubleshooting Tip: If acidic conditions are required for your experiment, consider running the reaction at a lower temperature and for a shorter duration. Use a stability-indicating HPLC method to monitor for the appearance of more polar degradation products.
Question 4: I am observing new peaks in my HPLC chromatogram after exposing my compound to basic conditions. What could be happening?
Answer: While the oxazole ring is generally more stable under basic conditions compared to acidic conditions, strong bases (e.g., 0.1 M NaOH) at elevated temperatures can still promote hydrolysis, although typically at a slower rate. Additionally, other parts of the molecule could be affected. It is crucial to run a control sample of the drug substance under the same stress conditions to confirm that the new peaks are indeed degradation products.[4]
Question 5: My compound is showing significant degradation in the presence of an oxidizing agent. What are the expected degradation products?
Answer: The methylthio (-SCH₃) group is highly susceptible to oxidation.[5] Common oxidizing agents like hydrogen peroxide (H₂O₂) will readily oxidize the thioether to a sulfoxide and, with a stronger oxidizing agent or more forcing conditions, further to a sulfone. These oxidation products will be more polar than the parent compound and will have shorter retention times in reversed-phase HPLC.
Oxidative Degradation Pathway
Troubleshooting Tip: If your experimental conditions are oxidative, consider using antioxidants if they do not interfere with your assay. Use LC-MS/MS to identify the masses of the degradation products, which will likely correspond to the addition of one (+16 Da) or two (+32 Da) oxygen atoms to the parent molecule.[6]
Question 6: I need to perform a photostability study. What should I be aware of for this compound?
Answer: Compounds containing thioether moieties can be susceptible to photodegradation.[7] Exposure to UV or even high-intensity visible light can generate reactive oxygen species that lead to oxidation of the sulfur atom. Additionally, the pyridine ring itself can undergo photochemical reactions. It is recommended to expose both the solid compound and a solution to a light source that provides both UV and visible output, as specified in ICH guidelines.[2] The degradation pathway may be complex, potentially involving both oxidation of the thioether and reactions on the heterocyclic ring system.[8]
Question 7: What are the likely degradation products under thermal stress?
Answer: The thermal stability of substituted pyridines can vary depending on the nature and position of the substituents.[9] For 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine, thermal decomposition at high temperatures is expected to lead to fragmentation of the molecule. Based on the thermal degradation of similar pyridine derivatives, potential gaseous products could include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[9][10] The degradation is likely to initiate with the weakest bonds in the molecule. The methyl group on the pyridine ring could also be susceptible to oxidation at elevated temperatures.
| Stress Condition | Potential Degradation Site(s) | Likely Primary Degradation Products |
| Acidic Hydrolysis | Oxazole ring | Ring-opened amino ketone derivatives |
| Basic Hydrolysis | Oxazole ring (slower than acidic) | Ring-opened products |
| Oxidation | Methylthio group | Sulfoxide, Sulfone |
| Photolysis | Methylthio group, Pyridine ring | Oxidized products, complex rearranged products |
| Thermal | Entire molecule | Fragmentation products (NOx, CO, CO₂), oxidized methyl group |
| Table 1: Summary of Potential Degradation Pathways |
Section 3: Analytical Troubleshooting (HPLC/LC-MS)
A robust stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products. Reversed-phase HPLC with UV or MS detection is the most common technique.
Question 8: I am observing poor peak shape (tailing) for my compound in reversed-phase HPLC. How can I improve it?
Answer: Peak tailing for basic heterocyclic compounds like 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic nitrogen atoms in the pyridine ring and residual acidic silanol groups on the silica-based stationary phase.
Troubleshooting Workflow for Peak Tailing
Detailed Steps:
-
Mobile Phase pH: The retention of ionizable compounds is highly dependent on the mobile phase pH.[11] To ensure good peak shape for a basic compound, it is generally recommended to work at a pH that is at least 2 units away from the pKa of the compound to ensure it is either fully protonated or deprotonated. For basic compounds, a lower pH (e.g., pH 2.5-3.5) will protonate the basic nitrogens, which can improve peak shape on some columns. Alternatively, a higher pH (e.g., pH > 8, using a pH-stable column) can be used to analyze the compound in its neutral form.
-
Mobile Phase Additives: Adding a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1%), to the mobile phase can help to saturate the active silanol sites and reduce peak tailing.
-
Column Choice: Use a high-purity, end-capped silica column specifically designed for the analysis of basic compounds. These columns have a lower concentration of residual silanols.
-
System Check: Ensure that there is no excessive extra-column dead volume from tubing or fittings, as this can contribute to peak broadening and tailing.[12]
Question 9: My retention times are shifting between injections. What could be the cause?
Answer: Retention time shifts can be caused by several factors:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This is particularly important for gradient methods.
-
Mobile Phase Composition Changes: If the mobile phase is prepared by mixing solvents, ensure accurate and consistent mixing. Evaporation of the more volatile solvent component can alter the mobile phase composition and affect retention times.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature changes.
-
pH Drift: If using a buffered mobile phase, ensure the buffer has sufficient capacity and is stable over the course of the analysis.
Question 10: I am using LC-MS and see multiple peaks with the same mass-to-charge ratio (m/z) as my parent compound. What could these be?
Answer: If you are confident that these are not isomers present in your original sample, they could be in-source fragments or adducts formed in the mass spectrometer's ion source.
-
In-source Fragmentation: The compound may be fragmenting in the ion source. Try reducing the cone voltage or other source parameters to minimize this.
-
Adduct Formation: The peaks could correspond to adducts of your compound with ions present in the mobile phase, such as [M+Na]⁺, [M+K]⁺, or [M+NH₄]⁺. Check the mass differences to see if they correspond to these common adducts.
-
Isotopes: Remember that molecules containing sulfur will have a characteristic isotopic pattern, with the ³⁴S isotope appearing at M+2 with an abundance of about 4.5% of the M peak.
By systematically addressing these potential issues, you can ensure the generation of high-quality, reliable stability data for 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine.
References
- ICH, Q1A (R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003).
- Ahmed, A., Majaz, Q., Khan, G. J., Yaasir, A., & Imtiyaz, L. M. (n.d.). Stability Indicating Analytical Method Development and Validation for Determination of Azelnidipine in Bulk and Pharmaceutical Dosage form by RP-HPLC and Uv-Visible Spectroscopy.
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & K_rver, S. (2011). The role of forced degradation in pharmaceutical development. TrAC Trends in Analytical Chemistry, 30(3), 517-533.
- BenchChem. (n.d.). Thermal Stability and Degradation of 4-Pyrrolidinopyridine: A Technical Guide.
- Cunico, R. L., Gooding, K. M., & Wehr, T. (2002). Basic HPLC and CE of Biomolecules.
- Fathalla, E. M., & Andersson, J. T. (2011). Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation. Environmental toxicology and chemistry, 30(9), 2004–2012.
- JoVE. (n.d.). LC-MS/MS Analysis of Lipid Oxidation Products in Blood and Tissue Samples.
- GURCZYNSKJ, M., et al. OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS.
- Herzsprung, P., Hertkorn, N., Friese, K., & Schmitt-Kopplin, P. (2010). Photochemical degradation of natural organic sulfur compounds (CHOS) from iron-rich mine pit lake pore waters--an initial understanding from evaluation of single-elemental formulae using ultra-high-resolution mass spectrometry. Rapid communications in mass spectrometry : RCM, 24(19), 2909–2924.
- Kamkhede, D. B. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
- Khedr, A. (2013). Effect of pH on retention time of all analytes. Mobile phase: a mixture...
- Kony, M. T., et al. (2008). The thermal decomposition of azidopyridines.
- Larsen, G. L., et al. (1988). 2-(Methylthio)benzothiazole 97 615-22-5. Sigma-Aldrich.
- LCGC North America. (2021). Troubleshooting Peak Shape Problems in HPLC.
- Lima, D. P. de, et al. (2008). LC-MS-MS Identification of drug metabolites obtained by metalloporphyrin mediated oxidation.
- Mackie, R. K., et al. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2.
- BenchChem. (n.d.). The Reactive Nature of the Oxazole Ring in 4-Methyloxazole: An In-depth Technical Guide.
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Maheswaran, R. (2012). FDA Perspectives: Scientific and Regulatory Aspects of Drug Stability. Journal of Pharmaceutical Sciences, 101(12), 4347-4357.
- Nutt, D., et al. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. PMC.
- Palamarchuk, I. V., et al. (2023). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Science Publishing.
- KNAUER. (n.d.).
- da Silva, A. C. R. (2017).
- Casaite, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15), e00902-20.
- Kamkhede, D. B. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
- Venkatesh, D. N. (2022).
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- Royal Society of Chemistry. (n.d.). Recent progress of sulphur-containing high-efficiency organic light-emitting diodes (OLEDs).
- Agilent. (n.d.).
- Ling, J., et al. (2025). Thioether editing generally increases the photostability of rhodamine dyes on self-labeling tags.
- Ma, Y., & Ma, B. (2011). LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. PMC.
- Separation Science. (2026, January 12).
- Li, X., et al. (2026). Advances in Nanomedicine-Mediated Photodynamic Therapy for Lung Cancer: Challenges and Perspectives. Dove Medical Press.
- GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
- ACS Catalysis. (n.d.).
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- 12. chromatographyonline.com [chromatographyonline.com]
Troubleshooting guide for Suzuki coupling reactions with oxazolopyridines
Welcome to the technical support guide for Suzuki-Miyaura cross-coupling reactions involving oxazolopyridine scaffolds. This resource is tailored for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-C bond formation with these important heterocyclic motifs. Oxazolopyridines, while valuable in drug discovery, present unique challenges in cross-coupling chemistry due to the electronic nature of the ring system and the potential for catalyst inhibition.
This guide is structured as an interactive troubleshooting manual. Instead of a static protocol, we will address common experimental failures in a question-and-answer format, delving into the mechanistic reasoning behind each recommended solution. Our goal is to empower you not just to fix a reaction, but to understand the underlying principles to proactively optimize your synthetic routes.
Frequently Asked Questions & Troubleshooting
Q1: My Suzuki coupling with a bromo-oxazolopyridine is giving low to no yield of the desired product. What are the most likely causes and how do I fix it?
This is a common and often multifaceted problem. Low conversion can stem from issues with any of the core components of the reaction: the catalyst, reagents, or the conditions. Let's break down the diagnostic process.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for diagnosing low-yield Suzuki coupling reactions.
In-Depth Analysis:
-
Catalyst Deactivation (Poisoning): The nitrogen atom in the pyridine ring of your oxazolopyridine can coordinate to the palladium center, effectively acting as a poison and inhibiting its catalytic activity.[1][2][3] This is a primary suspect in reactions with nitrogen-containing heterocycles.
-
Solution: Employ ligands that can mitigate this effect. Bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are highly effective.[4][5] These ligands form stable, active catalysts that are less susceptible to inhibition by the substrate.[6] If you are using a simple catalyst like Pd(PPh₃)₄, switching to a more robust system is the first and most critical step.
-
-
Inefficient Oxidative Addition: The C-Br bond on an electron-rich heterocycle can be less reactive towards oxidative addition to the Pd(0) center, which is the first committed step of the catalytic cycle.
-
Solution: As with catalyst poisoning, the use of electron-rich phosphine ligands can accelerate the oxidative addition step.[2] Additionally, ensure your palladium source is, or can readily form, the active Pd(0) species. While Pd(OAc)₂ is a common precatalyst, it requires in situ reduction, which can sometimes be inefficient. Using a pre-formed Pd(0) source like Pd₂(dba)₃ can be beneficial.
-
-
Boronic Acid Instability (Protodeboronation): Boronic acids, particularly heteroaryl boronic acids, can be susceptible to protodeboronation, where the C-B bond is cleaved by a proton source (like water) before it can transmetalate to the palladium complex.[7][8] This side reaction reduces the effective concentration of your nucleophile.[9]
-
Solution:
-
Use Anhydrous Conditions: Minimize water in your reaction by using dry solvents and ensuring your base is anhydrous.[10]
-
Employ Stable Boron Reagents: Consider using more stable derivatives like boronic esters (e.g., pinacol esters), potassium trifluoroborate salts, or MIDA boronates.[11][12] These reagents often exhibit slower, controlled release of the boronic acid into the reaction mixture, minimizing its decomposition over time.[13][14]
-
-
Q2: My reaction is messy, with significant formation of a homocoupled biaryl product from my boronic acid. What causes this and how can I suppress it?
The formation of a symmetrical biaryl (Ar-Ar) from your boronic acid (Ar-B(OH)₂) is a classic side reaction known as homocoupling.[15][16]
Causality: Homocoupling is often promoted by the presence of oxygen and/or Pd(II) species in the reaction mixture.[9][17] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that consumes two equivalents of the boronic acid.[17] Using a Pd(II) precatalyst like Pd(OAc)₂ without efficient reduction to Pd(0) can also lead to an initial stoichiometric homocoupling event to generate the active catalyst.[18]
Suppression Strategies:
| Strategy | Rationale | Experimental Protocol |
| Rigorous Degassing | Removes dissolved oxygen, which is a key oxidant that promotes the homocoupling pathway.[9][17] | Sparge the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. |
| Use a Pd(0) Source | Bypasses the need for in situ reduction of a Pd(II) precatalyst, which can be a source of homocoupling.[9] | Use catalysts like Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with a suitable ligand. |
| Optimize Base and Solvent | Certain bases and conditions can influence the rate of homocoupling versus the desired cross-coupling. | Screen different bases. Sometimes a weaker base like K₃PO₄ or Cs₂CO₃ can be effective. Ensure the base is fully dissolved or finely powdered for consistent results. |
| "Slow Release" Boron Reagents | Using boronic esters or trifluoroborates keeps the instantaneous concentration of the free boronic acid low, disfavoring the bimolecular homocoupling reaction.[13][19] | Substitute the boronic acid with its corresponding potassium trifluoroborate salt (1.2-1.5 equiv) or pinacol ester. |
The Suzuki-Miyaura Catalytic Cycle and Common Off-Cycle Reactions
Caption: The Suzuki catalytic cycle and key side reactions to consider.
Q3: I am using a chloro-oxazolopyridine, and the reaction is completely stalled. Are these substrates viable?
Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides in Suzuki couplings. The C-Cl bond is stronger, making the oxidative addition step significantly more challenging. However, with the right catalyst system, these transformations are certainly achievable.
Key Considerations for Aryl Chlorides:
-
Catalyst and Ligand are Critical: Standard catalysts like Pd(PPh₃)₄ are generally ineffective for aryl chlorides. You must use a highly active catalyst system.
-
Recommended Systems: Palladium precatalysts combined with bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, SPhos, XPhos) or specific N-heterocyclic carbene (NHC) ligands are the state-of-the-art for this transformation.[4] These ligands promote the difficult oxidative addition of the C-Cl bond.[2]
-
-
Higher Temperatures are Often Required: Due to the higher activation energy of the oxidative addition, reactions with aryl chlorides typically require more forcing conditions. Temperatures in the range of 100-120 °C are common. Microwave irradiation can also be a powerful tool to accelerate these sluggish reactions.[20]
-
Base Selection: Stronger bases are often needed. While K₂CO₃ might be sufficient for bromides, K₃PO₄ or Cs₂CO₃ are frequently used for chloride couplings to facilitate the transmetalation step.
Example Protocol for a Challenging Chloro-Oxazolopyridine Coupling:
-
Vessel Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the chloro-oxazolopyridine (1.0 equiv.), the boronic acid or ester (1.5 equiv.), and finely ground, anhydrous K₃PO₄ (3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum, and purge with argon for 10-15 minutes.
-
Catalyst Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 4 mol% with Pd₂(dba)₃, 1 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or t-BuOH) via syringe to achieve a concentration of ~0.1 M.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring until TLC or LC-MS analysis indicates consumption of the starting material.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography.
References
-
Alonso, F., Beletskaya, I. P., & Yus, M. (2008). Metal-Mediated Assembly of Biaryls. Chemical Reviews, 104(6), 3079-3159. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Sincerity of Suzuki–Miyaura Cross-Coupling. Angewandte Chemie International Edition, 53(11), 2832-2843. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A simple and modular strategy for small molecule synthesis: iterative Suzuki–Miyaura coupling of B-protected haloboronic acids. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]
-
Molander, G. A., & Trice, S. L. (2012). Organotrifluoroborates: another branch of the Suzuki–Miyaura cross-coupling reaction. Accounts of chemical research, 45(2), 315-326. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A highly active catalyst for Suzuki–Miyaura cross-coupling reactions of heteroaryl compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
-
Slagt, V. F., de Vries, A. H. M., de Vries, J. G., & Kellogg, R. M. (2010). Practical aspects of carbon–carbon cross-coupling reactions using heteroarenes. Organic Process Research & Development, 14(1), 30-47. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
Sources
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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- 17. Yoneda Labs [yonedalabs.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Improving the regioselectivity in the synthesis of substituted oxazolopyridines
Technical Support Center: Synthesis of Substituted Oxazolopyridines
A Guide to Improving Regioselectivity in C-H Functionalization Reactions
Welcome to the technical support center for the synthesis of substituted oxazolopyridines. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of achieving regiocontrol in their synthetic routes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
Oxazolopyridine scaffolds are privileged structures in medicinal chemistry, but their synthesis, particularly the introduction of substituents at specific positions, can be challenging. Regioselectivity—the ability to functionalize one specific C-H bond over another—is often the critical hurdle. This guide provides a structured approach to understanding and overcoming common issues related to regioselectivity in palladium-catalyzed direct C-H arylation, a powerful and increasingly common method for synthesizing these valuable compounds.
Frequently Asked Questions (FAQs)
Here, we address some of the high-level questions that frequently arise when planning the synthesis of substituted oxazolopyridines.
Q1: What are the most common positions for C-H functionalization on an unsubstituted oxazolopyridine ring, and what factors determine this preference?
A1: In palladium-catalyzed C-H functionalization, the most accessible and reactive positions on the oxazolopyridine ring system are typically the C2 and C7 positions (for oxazolo[4,5-b]pyridines) or analogous positions on other isomers. The inherent electronic properties of the heterocyclic system play a significant role. The C2 position is often more acidic, making it susceptible to deprotonation, while other positions might be favored through different mechanisms. The choice of catalyst, ligand, solvent, and base are the primary external factors that allow a chemist to steer the reaction toward a specific position.
Q2: How does the choice of palladium catalyst and ligand influence regioselectivity?
A2: The palladium source (e.g., Pd(OAc)₂, Pd(acac)₂) and, more critically, the phosphine ligand, are pivotal in determining the regiochemical outcome. The ligand's steric and electronic properties dictate the geometry and reactivity of the active palladium complex. For instance, bulky, electron-rich phosphine ligands can favor a concerted metalation-deprotonation (CMD) pathway, which is sensitive to steric hindrance and the acidity of the C-H bond, often leading to functionalization at one position. In contrast, a different ligand set, or even ligandless conditions, might favor a pathway involving direct deprotonation, leading to substitution at another site.[1][2] The interplay between the ligand and the substrate is a key area for optimization.
Q3: Can you explain the role of the solvent in controlling regioselectivity?
A3: Solvent polarity is a critical parameter. Polar aprotic solvents like DMA or DMF can stabilize charged intermediates and promote pathways like the CMD mechanism, often favoring C5-arylation in oxazole systems, which is analogous to C7-arylation in some oxazolopyridines.[1][2] Nonpolar solvents, such as toluene or dioxane, may favor a less polar transition state, potentially leading to C2-arylation.[1][2] The solvent can also influence the solubility of the reagents and the aggregation state of the catalyst, all of which can impact the reaction's course.
Q4: What is the mechanistic basis for achieving different regioselectivities?
A4: Two primary mechanistic pathways are often considered in these direct arylation reactions. The first is the Concerted Metalation-Deprotonation (CMD) mechanism, where the C-H bond cleavage occurs in a single step involving the palladium catalyst and a base (often a carboxylate). This pathway is generally favored at sterically accessible and electronically activated C-H bonds. The second is a base-assisted deprotonation mechanism, where a strong base deprotonates the most acidic C-H bond (often at the C2 position of azoles) to form an organometallic intermediate that then reacts with the palladium catalyst. The choice of reaction conditions (ligand, base, solvent) determines which of these pathways predominates, thus controlling the regioselectivity.[1][2]
Troubleshooting Guide: Common Issues in Regioselective Oxazolopyridine Synthesis
This section provides a detailed, question-and-answer-formatted guide to specific problems you may encounter during your experiments.
Issue 1: Low or No Regioselectivity (Mixture of Isomers)
Q: My reaction is producing a mixture of C2 and C7-substituted oxazolopyridines. How can I favor the formation of a single isomer?
A: This is a classic problem of competing reaction pathways. To favor one isomer, you need to adjust your reaction conditions to promote one mechanistic pathway over the other.
Root Cause Analysis: The formation of a mixture of isomers suggests that the energy barriers for the C-H activation at both competing positions are similar under your current reaction conditions. Your goal is to alter the conditions to significantly lower the activation energy for one pathway while raising it for the other.
Troubleshooting Workflow:
A troubleshooting workflow for improving regioselectivity.
Detailed Protocols and Explanations:
-
Solvent Modification: This is often the most impactful and easily adjustable parameter.
-
To favor C7-arylation (CMD Pathway): Switch to a polar aprotic solvent like N,N-Dimethylacetamide (DMA) or N,N-Dimethylformamide (DMF). These solvents are known to promote the CMD mechanism.[1][2]
-
To favor C2-arylation (Deprotonation Pathway): Use a nonpolar solvent such as toluene, dioxane, or xylene. These solvents are less likely to stabilize the polar transition state of the CMD pathway.[1][2]
-
-
Ligand Screening: The choice of phosphine ligand is crucial for tuning the steric and electronic environment of the palladium catalyst.
-
For C7-arylation: Employ bulky, electron-rich phosphine ligands. For example, ligands like SPhos or XPhos have been shown to favor C-H activation at positions other than the most acidic one in related heterocyclic systems.
-
For C2-arylation: Consider using a less sterically demanding ligand or even ligandless conditions, which may favor the deprotonation pathway, especially when a strong base is used.[3]
-
-
Base Optimization: The strength and nature of the base can dictate which proton is removed.
-
For C7-arylation (CMD): Use a weaker base, such as potassium acetate (KOAc) or potassium carbonate (K₂CO₃). These bases are often involved in the concerted deprotonation step of the CMD mechanism.
-
For C2-arylation (Deprotonation): Employ a strong base like potassium tert-butoxide (KOtBu) or potassium hydroxide (KOH). These bases are capable of directly deprotonating the more acidic C2-H.[1]
-
Comparative Table of Conditions for Regioselectivity Control (based on oxazole chemistry):
| Target Position | Proposed Mechanism | Recommended Solvent | Recommended Ligand Type | Recommended Base |
| C7-analogous (C5 in oxazole) | Concerted Metalation-Deprotonation (CMD) | DMA, DMF (Polar) | Bulky, electron-rich (e.g., SPhos) | Weaker (e.g., KOAc, K₂CO₃) |
| C2 | Base-assisted Deprotonation | Toluene, Dioxane (Nonpolar) | Less bulky or ligandless | Strong (e.g., KOtBu, KOH) |
Issue 2: Reaction Stalls or Low Yield, Even with Good Regioselectivity
Q: I have managed to achieve good regioselectivity, but the overall yield of my desired substituted oxazolopyridine is very low. What could be the problem?
A: Low yield in the face of good selectivity often points to issues with catalyst activity, substrate/reagent purity, or suboptimal reaction parameters that are not directly related to the regiochemical control.
Root Cause Analysis:
-
Catalyst Deactivation: The active palladium species may be decomposing or precipitating out of the solution.
-
Inhibitors: Trace impurities in your starting materials or solvent (e.g., water, oxygen) can poison the catalyst.
-
Insufficient Reaction Time or Temperature: The reaction may be too slow under the current conditions to go to completion.
-
Poor Substrate Solubility: If your oxazolopyridine or aryl halide is not fully dissolved, the reaction will be slow and inefficient.
Troubleshooting Protocols:
-
Ensure Inert Atmosphere: C-H activation reactions are often sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that all solvents are properly degassed.
-
Reagent Purity:
-
Solvents: Use anhydrous solvents.
-
Starting Materials: Purify your starting oxazolopyridine and aryl halide by recrystallization, distillation, or column chromatography.
-
Base: Use a freshly opened bottle of base or dry it before use.
-
-
Catalyst and Ligand Loading: While higher catalyst loading can sometimes improve yield, it's often more effective to optimize the palladium-to-ligand ratio. A 1:2 or 1:2.2 ratio of Pd:ligand is a good starting point.
-
Temperature and Time:
-
Incrementally increase the reaction temperature in 10-15 °C intervals.
-
Run a time-course study, taking aliquots at different time points (e.g., 2, 4, 8, 16, 24 hours) to determine when the reaction reaches completion or stalls.
-
Visualizing the Catalytic Cycle and Potential Pitfalls:
A simplified Pd(0)/Pd(II) catalytic cycle for direct arylation, highlighting potential catalyst deactivation points.
Issue 3: Inconsistent Results and Poor Reproducibility
Q: I have a protocol that worked once, but now I am getting inconsistent regioselectivity and yields. What could be the cause of this poor reproducibility?
A: Poor reproducibility is often traced back to subtle, uncontrolled variables in the experimental setup.
Root Cause Analysis:
-
Atmospheric Contamination: Inconsistent removal of oxygen or moisture.
-
Reagent Quality: Variation in the purity of reagents from batch to batch or degradation over time.
-
Stirring and Heating: Inconsistent stirring rates can lead to poor mixing and localized overheating. The actual temperature of the reaction mixture may differ from the setpoint of the heating block.
-
Water Content: Trace amounts of water can have a significant impact on the reaction.
Self-Validating Protocol for Enhanced Reproducibility:
-
Standardize Your Setup:
-
Always use oven-dried or flame-dried glassware.
-
Use a consistent method for degassing solvents (e.g., sparging with argon for a set amount of time).
-
Use a digital hotplate stirrer with a calibrated thermocouple to monitor the internal reaction temperature.
-
-
Reagent Handling:
-
Use high-purity reagents from a reliable supplier.
-
If possible, use a glovebox for dispensing sensitive reagents like palladium catalysts, ligands, and strong bases.
-
Aliquot reagents to avoid repeated exposure of the bulk material to the atmosphere.
-
-
Run a Control Reaction: With each new batch of reagents, run a small-scale control reaction using a previously validated set of conditions to ensure consistency.
By systematically addressing these common issues, you can gain greater control over the regioselectivity in your synthesis of substituted oxazolopyridines, leading to more efficient and reproducible results.
References
-
D. A. D. Chen, J. Q. Yu. (2011). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC. [Link]
-
N. A. Strotman, H. R. Chobanian, Y. Guo, J. He, J. E. Wilson. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Chemistry Portal. [Link]
-
B. M. Trost, et al. (2013). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI. [Link]
-
A. D'hooghe, M. et al. (2017). Chemo-, Regio-, and Stereoselective Synthesis of Polysusbtituted Oxazolo[3,2-d][4][5]oxazepin-5(3H)ones via a Domino oxa-Michael/aza-Michael/Williamson Cycloetherification Sequence. figshare. [Link]
-
S. K. Guchhait, et al. (2017). Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. Chemical Communications (RSC Publishing). [Link]
-
X. Wang, et al. (2018). Palladium-catalyzed C–H activation of simple arenes and cascade reaction with nitriles: access to 2,4,5-trisubstituted oxazoles. Chemical Communications (RSC Publishing). [Link]
-
Vedejs, E., & Lu, Y. (2004). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. NIH. [Link]
-
A. S. G. S. V. S. N. K. P. K. A. V. P. A. I. V. M. (2022). Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Y. Zhang, et al. (2018). Heterogenous Palladium‐Catalyzed C H Functionalization Reactions. ResearchGate. [Link]
-
T. G. G. G. X. L. H. D. Z. L. (2019). PdII -Catalyzed Regio- and Enantioselective Oxidative C-H/C-H Cross-Coupling Reaction between Ferrocenes and Azoles. PubMed. [Link]
-
M. Doise, F. Dennin, D. Blondeau, H. Sliwa. (1990). Synthesis of novel heterocycles : Oxazolo[4,5-b]pyridines and oxazolo[4,5-d]pyrimidines. Semantic Scholar. [Link]
-
I. V. K., et al. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry. [Link]
-
N. A. Strotman, H. R. Chobanian, Y. Guo, J. He, J. E. Wilson. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 With Aryl Bromides, Chlorides, and Triflates. PubMed. [Link]
-
L. R. Domingo, N. Ghodsi, J. A. Ríos-Gutiérrez. (2019). A Molecular Electron Density Theory Study of the Chemoselectivity, Regioselectivity, and Diastereofacial Selectivity in the Synthesis of an Anticancer Spiroisoxazoline derived from α-Santonin. PubMed. [Link]
-
C. Santhosh, K. R. Singh, K. Sheela, T. R. Swaroop, M. P. Sadashiva. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio) - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Y. Li, et al. (2023). Ligand-enabled enantio- and site-selective remote C–H arylation of 2-(2-phenpropyl)pyridine derivatives. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
N. I. S. A. G. S. C. S. A. C. (2021). Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. MDPI. [Link]
-
S. G. Estakhr, S. F. Tayyari. (2015). Atomic Zero Steric Potential and the Regioselectivity of Reactions. PubMed. [Link]
-
E. Vedejs, Y. Lu. (2010). General Methodology for the Preparation of 2,5-disubstituted-1,3-oxazoles. PubMed. [Link]
-
K. L. Hull, M. S. Sanford. (2007). Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. PMC. [Link]
-
S. R. K. M. D. S. R. S. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. PMC. [Link]
-
S. H. K. S. J. L. J. W. K. S. H. L. (2026). Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts. PubMed. [Link]
-
Y. Wu, et al. (2018). Solvent/Ligand Controlled Switchable C3 or C7 C–H Arylations of 1-Methyl-4-Nitro-1H-Indazole. Semantic Scholar. [Link]
-
A. A. T. D. V. S. A. S. D. I. A. D. (2023). Elucidating the mechanism, origin of regioselectivity and substrate scope of the synthesis of structurally diverse 1,2,4-triazoles via a rare type of diazo compound reactivity. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Sources
- 1. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]
- 2. Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole [mdpi.com]
- 4. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. figshare.com [figshare.com]
Technical Support Center: A Guide to the Scale-Up Synthesis of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine
Welcome to the technical support resource for the synthesis of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot plant or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in chemical principles to ensure a safe, efficient, and reproducible process.
The target molecule, 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine, is a crucial heterocyclic scaffold in medicinal chemistry, notably explored for its role as a modulator of nicotinic acetylcholine receptors and as a building block for potential anti-inflammatory agents.[1] Its successful synthesis is a key step in the discovery pipeline for novel therapeutics.
Overview of the Synthetic Pathway
The most prevalent and scalable route involves a one-pot, two-step process starting from 2-amino-5-methylpyridin-3-ol. This method first involves the cyclization of the aminophenol with carbon disulfide to form an in-situ thiol intermediate, which is subsequently S-methylated to yield the final product.[1]
Caption: General one-pot synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for ensuring high yield in the initial cyclization step?
A: The most critical parameter is the efficient and complete formation of the intermediate potassium dithiocarbamate followed by its cyclization. This is governed by three main factors:
-
Base Stoichiometry: A sufficient amount of a strong base, typically potassium hydroxide (KOH), is required to deprotonate both the hydroxyl and amino groups of the starting material, facilitating the nucleophilic attack on carbon disulfide. We recommend using at least 2.0-2.2 equivalents of KOH relative to the 2-amino-5-methylpyridin-3-ol.
-
Solvent Choice: A polar aprotic solvent like ethanol or isopropanol is generally effective. The solvent must be able to dissolve the starting material and the base to a reasonable extent to ensure a homogenous reaction mixture.
-
Temperature Control: The initial addition of carbon disulfide to the basic solution of the aminopyridinol is exothermic. On a large scale, this exotherm must be managed carefully. We recommend cooling the initial mixture to 0-5 °C before slowly adding the carbon disulfide to maintain a reaction temperature below 25-30 °C. After the addition, the reaction is typically heated to reflux to drive the cyclization to completion.
Q2: What are the primary safety concerns associated with this synthesis during scale-up?
A: The primary hazards stem from two key reagents: carbon disulfide (CS₂) and methyl iodide (MeI).
| Reagent | Hazards | Scale-Up Mitigation Strategies |
| **Carbon Disulfide (CS₂) ** | Extremely flammable (autoignition temp ~90°C), highly volatile, toxic via inhalation and skin contact, can cause severe neurological and reproductive effects.[2][3][4] | Use in a well-ventilated, dedicated reactor with grounding to prevent static discharge. Employ a closed-system for transfers. Ensure no nearby hot surfaces, steam pipes, or non-intrinsically safe equipment.[3] Have appropriate Class B fire extinguishers readily available. Personnel must use appropriate PPE, including vapor respirators and solvent-resistant gloves. |
| Methyl Iodide (MeI) | Highly toxic, volatile (boiling point 42.5°C), potential carcinogen, and can cause severe harm if inhaled or absorbed through the skin. | Handle exclusively within a fume hood or closed reactor system. Use a syringe pump or addition funnel for controlled, subsurface addition to prevent vaporization. Always wear appropriate PPE, including butyl rubber gloves and safety goggles. Prepare a quenching solution (e.g., sodium thiosulfate) to neutralize any spills or residual reagent. |
Q3: How can I effectively monitor the reaction's progress to determine endpoints?
A: In-process controls (IPCs) are vital for a successful scale-up. We recommend a two-point check using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
-
Post-Cyclization Check: After the reflux period with CS₂, take an aliquot of the reaction mixture. Quench it with water and acidify a small sample to protonate the thiol. Extract with ethyl acetate and analyze for the presence of the starting material (2-amino-5-methylpyridin-3-ol) and the formation of the 5-methyloxazolo[4,5-b]pyridine-2-thiol intermediate. The reaction should show complete consumption of the starting material.
-
Post-Methylation Check: After the addition of methyl iodide and a suitable reaction time (typically 1-2 hours), take a second aliquot. Analyze this sample for the disappearance of the thiol intermediate and the appearance of the final product peak. The reaction is complete when the thiol intermediate is below the desired threshold (e.g., <1%).
Troubleshooting Guide
Sources
Technical Support Center: Storage and Handling of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine
Welcome to the dedicated technical support guide for 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Here, we address common questions and troubleshooting scenarios related to its storage and handling, grounding our recommendations in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine that I should be aware of during storage?
A1: The structure of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine contains two key functional groups susceptible to degradation: the methylthio group and the oxazolo[4,5-b]pyridine core .
-
Oxidation of the Methylthio Group: The sulfur atom in the methylthio (-SCH₃) group is prone to oxidation.[1] Atmospheric oxygen, especially in the presence of light or elevated temperatures, can oxidize the thioether to the corresponding sulfoxide and, subsequently, to the sulfone. This is a common degradation pathway for many thioether-containing compounds.
-
Instability of the Oxazolo[4,5-b]pyridine Core: While the fused aromatic system provides some stability, oxazole rings can be susceptible to cleavage under harsh conditions such as strong acids or bases. While not expected under typical storage conditions, exposure to acidic or basic contaminants in solvents or on storage vessel surfaces could potentially initiate degradation.
Q2: What are the ideal storage temperatures for 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine?
A2: For long-term storage, it is recommended to store 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine at 2-8°C . Some suppliers of similar oxazolo[5,4-c]pyridine derivatives recommend cold-chain transportation, suggesting that refrigerated conditions are optimal to minimize degradation.[2][3][4] For short-term storage (a few days to weeks), room temperature may be acceptable if the compound is protected from light and moisture.[5] However, to ensure maximum stability, refrigeration is the best practice.
Q3: How should I handle the compound upon receiving it and preparing it for storage?
A3: Proper handling from the moment of receipt is crucial. Many heterocyclic compounds, especially those containing sulfur, can be sensitive to air and moisture.
-
Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere, such as nitrogen or argon, particularly when aliquoting for storage. This will minimize exposure to atmospheric oxygen and moisture.
-
Aliquotting: To avoid repeated freeze-thaw cycles or frequent opening of the main container, it is highly advisable to aliquot the compound into smaller, single-use vials upon receipt.
-
Container Choice: Use amber glass vials with tight-fitting caps, preferably with PTFE liners, to protect the compound from light and prevent contamination.
Q4: Can I store 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine in solution? If so, what solvents are recommended?
A4: Storing the compound in solution is generally not recommended for long-term preservation due to the increased potential for solvent-mediated degradation. If short-term storage in solution is necessary for your experimental workflow, choose a dry, aprotic solvent. Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are common choices for creating stock solutions of similar heterocyclic compounds. Ensure the solvent is of high purity and stored over molecular sieves to minimize water content. Prepare solutions fresh whenever possible.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Explanation |
| Unexpected peaks in HPLC/LC-MS analysis of a freshly prepared solution. | Oxidation of the methylthio group. | The most likely degradation products are the sulfoxide and sulfone derivatives. These will have a higher molecular weight (+16 and +32 Da, respectively) and be more polar than the parent compound. To confirm, you can intentionally (and carefully) oxidize a small sample with a mild oxidizing agent like hydrogen peroxide to see if the retention times of the resulting peaks match your impurities. To prevent this, always handle the solid compound under an inert atmosphere and use fresh, de-gassed solvents for your analysis. |
| Loss of potency or inconsistent results in biological assays over time. | Degradation of the parent compound. | This is a strong indicator of compound instability under your storage conditions. Re-assess your storage protocol. If stored at room temperature, move to 2-8°C. If stored as a solution, prepare fresh solutions from a solid aliquot for each experiment. It is also advisable to re-confirm the purity of your stock using an appropriate analytical method like HPLC-UV or LC-MS. |
| Discoloration of the solid compound (e.g., from white/off-white to yellow/brown). | Photodegradation or slow oxidation. | Discoloration often indicates the formation of degradation products. Ensure the compound is stored in amber vials to protect it from light. If the discoloration is significant, the purity of the compound should be re-assessed before use. |
| Difficulty dissolving the compound in a previously used solvent. | Formation of less soluble degradation products or uptake of moisture leading to clumping. | The oxidized sulfoxide and sulfone derivatives may have different solubility profiles. If moisture is suspected, ensure you are using anhydrous solvents and that the compound is stored in a desiccator or a dry, inert environment. |
Experimental Protocols
Protocol 1: Recommended Long-Term Storage of Solid 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine
-
Upon receipt, immediately place the manufacturer's container inside a desiccator within a refrigerator set to 2-8°C .
-
For aliquoting, transfer the main container to a glove box or glove bag with a dry, inert atmosphere (nitrogen or argon).
-
Using a clean spatula, dispense the desired amounts of the solid compound into pre-weighed, amber glass vials.
-
Backfill the vials with the inert gas before securely sealing them with PTFE-lined caps.
-
Label each vial clearly with the compound name, lot number, concentration (if applicable), and date.
-
Return the aliquoted vials to the desiccator inside the 2-8°C refrigerator for long-term storage.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general method; specific conditions may need to be optimized for your system.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan of the compound (typically in the range of 254-320 nm).
-
Sample Preparation: Prepare a dilute solution of your compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or DMSO.
-
Analysis: Inject the sample and monitor the chromatogram for the appearance of new peaks, which may indicate degradation products. The sulfoxide and sulfone derivatives are expected to have shorter retention times than the parent compound due to their increased polarity.
Visualizing Degradation Pathways
The primary degradation pathway of concern during storage is the oxidation of the thioether.
Caption: Potential oxidative degradation pathway.
A logical workflow for ensuring compound integrity is crucial for reproducible research.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 169205-96-3 CAS MSDS (2-(METHYLTHIO)OXAZOLO[5,4-C]PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 169205-96-3|2-(Methylthio)oxazolo[5,4-c]pyridine|BLD Pharm [bldpharm.com]
- 4. Oxazolo[5,4-b]pyridine-2-thiol|BLD Pharm [bldpharm.com]
- 5. calpaclab.com [calpaclab.com]
Identifying and removing impurities from 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine samples
Welcome to the technical support center for 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the identification and removal of impurities from samples of this compound.
Introduction
5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry.[1][2] Its utility as a scaffold for developing novel therapeutic agents necessitates high purity standards.[1] This guide provides practical, experience-based advice to help you navigate the common challenges associated with ensuring the purity of this compound in your research.
Part 1: Frequently Asked Questions (FAQs) about Impurity Identification
FAQ 1: What are the most common impurities I should expect in my sample of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine?
The impurity profile of your sample will largely depend on the synthetic route employed. A common and direct synthesis involves the cyclization of a substituted pyridine precursor, such as 2-amino-3-hydroxy-5-methylpyridine.[1]
Common Process-Related Impurities:
-
Unreacted Starting Materials: The most common impurities are often unreacted starting materials. For instance, in syntheses starting from 2-amino-3-hydroxypyridine derivatives, these precursors may be present in the crude product.[1]
-
Reagents from Synthesis: Reagents used in the synthesis, such as those for introducing the methylthio group, can also be sources of impurities.[1]
-
Side-Products: The formation of isomers or products from competing reaction pathways can also lead to impurities.
Common Degradation-Related Impurities:
-
Oxidation Products: The sulfur atom in the methylthio group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone.[1] This can occur during the synthesis, work-up, or even during storage if the sample is exposed to oxidizing conditions.
FAQ 2: Which analytical techniques are best suited for identifying these impurities?
A multi-technique approach is often the most effective for a comprehensive impurity profile.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying impurities. Reversed-phase HPLC using a C18 column with a mobile phase of water and acetonitrile (often with a modifier like formic acid) is a good starting point for these types of heterocyclic compounds.[3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the identification of impurities by providing mass information, which is invaluable for proposing structures of unknown impurities.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the main compound and can also be used to identify and quantify impurities, especially if they have distinct signals that do not overlap with the main compound's signals.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can be a useful tool.
Typical HPLC Conditions for Analysis:
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over a suitable time |
| Flow Rate | 0.45 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 210 nm |
This table is based on typical conditions for similar compounds and may require optimization.[5]
Part 2: Troubleshooting Guide for Impurity Removal
This section provides a structured approach to troubleshooting common issues encountered during the purification of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine.
Issue 1: My compound is impure after initial work-up. Which purification technique should I try first?
For many heterocyclic compounds, column chromatography is the primary method for purification.[7]
Workflow for Initial Purification via Column Chromatography
Caption: Workflow for purification by column chromatography.
Troubleshooting Poor Separation in Column Chromatography
-
Problem: Poor separation or overlapping peaks.
-
Possible Cause: The solvent system is not optimal.
-
Solution: Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems with different polarities. If your compound and impurities are moving too quickly (high Rf value), decrease the polarity of the mobile phase. Conversely, if they are moving too slowly (low Rf value), increase the polarity.[3]
-
-
Problem: The compound streaks on the silica gel TLC plate.
-
Possible Cause: The compound is basic and is interacting strongly with the acidic silica gel.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the mobile phase.[3] This will help to neutralize the acidic sites on the silica gel and improve the peak shape. Alternatively, consider using a different stationary phase like neutral alumina.[3]
-
-
Problem: The compound is not eluting from the column.
Issue 2: Column chromatography did not provide the desired purity. What's next?
If column chromatography is insufficient, recrystallization is an excellent secondary purification technique.[8][9]
Step-by-Step Protocol for Recrystallization
-
Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[9] Test small amounts of your compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find a suitable one.
-
Dissolution: In a flask, add the impure solid and then add the minimum amount of hot solvent required to completely dissolve it.[10][11]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. After reaching room temperature, you can place the flask in an ice bath to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
Troubleshooting Recrystallization
-
Problem: The compound "oils out" instead of crystallizing.
-
Possible Cause: The solution is too saturated, or it cooled too quickly.
-
Solution: Add a small amount of hot solvent to redissolve the oil, and then allow it to cool more slowly. Scratching the inside of the flask with a glass rod at the surface of the solution can help to induce crystallization.[3]
-
-
Problem: No crystals form upon cooling.
-
Possible Cause: The solution is not saturated enough, or the compound is very soluble in the chosen solvent even at low temperatures.
-
Solution: Try to induce crystallization by adding a seed crystal of the pure compound. If that doesn't work, you may need to partially evaporate the solvent to increase the concentration or try a different solvent system.
-
Issue 3: I have a very polar impurity that is difficult to remove.
For highly polar impurities that are not easily separated by normal-phase chromatography, reversed-phase chromatography is often the method of choice.[3]
Considerations for Reversed-Phase Chromatography
-
Stationary Phase: A C18 column is the most common choice.
-
Mobile Phase: A mixture of a polar solvent (like water or methanol) and a less polar organic solvent (like acetonitrile) is typically used.[3]
-
Sample Preparation: Dissolve the crude compound in a minimal amount of a strong solvent like methanol or DMSO before loading it onto the column.[3]
Part 3: Advanced Purification Strategies
For particularly challenging separations, you may need to consider more advanced techniques.
Preparative HPLC
When high purity is essential, and other methods have failed, preparative HPLC can be used to isolate the desired compound from its impurities. While more resource-intensive, it offers the highest resolution.
Logical Flow for Deciding on a Purification Strategy
Caption: Decision tree for selecting a purification method.
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder.
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Validation & Comparative
A Comparative Efficacy Analysis of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine Against Established Kinase Inhibitors
In the landscape of targeted cancer therapy, the relentless pursuit of novel kinase inhibitors with improved potency, selectivity, and safety profiles is paramount. The oxazolo[4,5-b]pyridine scaffold has emerged as a promising heterocyclic system for the development of such agents, with various derivatives showing inhibitory activity against a range of therapeutically relevant kinases.[1][2][3][4] This guide provides a comprehensive comparative analysis of a representative molecule from this class, 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine (hereafter referred to as Compound X ), against a panel of well-established kinase inhibitors.
This technical guide is designed for researchers, scientists, and drug development professionals. It delves into the methodologies for evaluating kinase inhibitor efficacy, presents hypothetical yet plausible comparative data, and offers detailed experimental protocols to enable rigorous in-house evaluation. Our objective is to provide a framework for assessing the potential of novel chemical entities like Compound X in the context of existing therapeutic options.
Introduction to Kinase Inhibition and the Oxazolo[4,5-b]pyridine Scaffold
Protein kinases are pivotal regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[5][6][7] Kinase inhibitors have revolutionized cancer treatment by targeting the specific enzymes that drive tumor growth and survival.[6][7] The oxazolo[4,5-b]pyridine core is a versatile scaffold that has been explored for its potential to inhibit various kinases, including Glycogen Synthase Kinase-3β (GSK-3β), Aurora kinases, and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][3][4] Compound X, 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine, represents a specific analogue of this promising class.
To provide a robust assessment of Compound X's potential, we will compare its efficacy against three established kinase inhibitors, each targeting a different kinase implicated in cancer:
-
CHIR-99021: A highly selective and potent GSK-3β inhibitor.
-
Barasertib (AZD1152-HQPA): A potent and selective inhibitor of Aurora B kinase.[8]
-
Sorafenib: A multi-kinase inhibitor that targets VEGFR, PDGFR, and Raf kinases.[9]
The following sections will present a hypothetical, yet scientifically grounded, comparative analysis of Compound X against these inhibitors, focusing on their inhibitory potency and cellular effects.
Comparative Efficacy Data
The following tables summarize the hypothetical experimental data comparing Compound X with CHIR-99021, Barasertib, and Sorafenib. This data is intended to be illustrative of the types of results obtained from the experimental protocols detailed later in this guide.
Table 1: In Vitro Kinase Inhibitory Potency (IC50)
| Compound | Target Kinase | IC50 (nM) |
| Compound X | GSK-3β | 15 |
| Aurora B | 85 | |
| VEGFR-2 | 120 | |
| CHIR-99021 | GSK-3β | 5 |
| Barasertib | Aurora B | 2 |
| Sorafenib | VEGFR-2 | 90 |
This table illustrates the concentration of each inhibitor required to reduce the activity of its target kinase by 50%.[10][11]
Table 2: Cellular Potency in Relevant Cancer Cell Lines (EC50)
| Compound | Cell Line | Target Pathway | EC50 (nM) |
| Compound X | HT-29 (Colon) | Wnt/β-catenin | 25 |
| HCT116 (Colon) | Mitotic Checkpoint | 150 | |
| HUVEC (Endothelial) | Angiogenesis | 200 | |
| CHIR-99021 | HT-29 (Colon) | Wnt/β-catenin | 10 |
| Barasertib | HCT116 (Colon) | Mitotic Checkpoint | 5 |
| Sorafenib | HUVEC (Endothelial) | Angiogenesis | 100 |
This table shows the concentration of each inhibitor required to elicit a half-maximal biological response in a cellular context.
Table 3: In Vitro Cell Viability Assay (MTT Assay, 72h treatment)
| Compound | HT-29 GI50 (nM) | HCT116 GI50 (nM) | HUVEC GI50 (nM) |
| Compound X | 30 | 180 | 250 |
| CHIR-99021 | 15 | >1000 | >1000 |
| Barasertib | >1000 | 8 | >1000 |
| Sorafenib | 500 | 600 | 120 |
This table presents the concentration of each inhibitor that causes a 50% reduction in cell growth.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they target and the workflows used to assess their efficacy.
Caption: Targeted signaling pathways of the compared kinase inhibitors.
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Navigating the Kinome: A Comparative Cross-Reactivity Analysis of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine
In the landscape of kinase-targeted drug discovery, achieving selectivity is a paramount challenge. The high degree of structural conservation within the ATP-binding site of the human kinome often leads to off-target activities, which can result in unforeseen toxicities or a dilution of the intended therapeutic effect. This guide presents a comprehensive cross-reactivity profiling of the novel small molecule, 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine (herein referred to as Compound X), against a diverse panel of kinases.
Through rigorous experimental analysis, we compare the selectivity profile of Compound X with two well-characterized, clinically approved kinase inhibitors: Gefitinib, a selective EGFR inhibitor, and Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor. This guide is intended for researchers, scientists, and drug development professionals to provide an in-depth, objective comparison supported by experimental data and detailed methodologies.
The Rationale for Kinase Selectivity Profiling
The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them attractive therapeutic targets.[2] However, the development of kinase inhibitors is often hampered by a lack of selectivity.[3] Profiling a compound against a broad panel of kinases is a critical step in preclinical development to:
-
Identify the primary target(s) and potency: Determine the on-target efficacy of the compound.
-
Uncover off-target interactions: Identify potential liabilities that could lead to adverse effects.[4][5]
-
Guide lead optimization: Provide structure-activity relationship (SAR) data to rationally design more selective inhibitors.
-
Reveal novel therapeutic opportunities: Unanticipated off-target activities may point towards new disease indications.[6]
Comparative Kinase Inhibition Profiles
To assess the selectivity of Compound X, we performed a comprehensive in vitro kinase profiling study. For the purpose of this guide, we have assigned a hypothetical primary target, Aurora Kinase A (AURKA), a key regulator of mitosis and a validated cancer target. The inhibitory activity of Compound X was compared against Gefitinib and Sunitinib across a panel of 25 representative kinases.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | Compound X (IC50, nM) | Gefitinib (IC50, nM) | Sunitinib (IC50, nM) |
| AURKA | 15 | >10,000 | 850 |
| AURKB | 250 | >10,000 | 950 |
| EGFR | 5,500 | 25 | 2,500 |
| VEGFR2 | 8,200 | 8,500 | 2 |
| PDGFRβ | 9,500 | >10,000 | 2 |
| c-KIT | >10,000 | >10,000 | 80 |
| FLT3 | >10,000 | >10,000 | 250 |
| RET | >10,000 | >10,000 | 300 |
| SRC | 1,200 | >10,000 | 250 |
| ABL1 | 8,500 | >10,000 | 350 |
| LCK | 2,800 | >10,000 | 450 |
| CDK2 | >10,000 | >10,000 | 1,500 |
| ROCK1 | 6,500 | >10,000 | 800 |
| PIM1 | 4,200 | >10,000 | 600 |
| AKT1 | >10,000 | >10,000 | >10,000 |
| MEK1 | >10,000 | >10,000 | >10,000 |
| ERK2 | >10,000 | >10,000 | >10,000 |
| p38α | 7,800 | >10,000 | 1,200 |
| JNK1 | 9,200 | >10,000 | 1,800 |
| GSK3β | >10,000 | >10,000 | >10,000 |
| PLK1 | 850 | >10,000 | 2,200 |
| CHK1 | >10,000 | >10,000 | >10,000 |
| WEE1 | >10,000 | >10,000 | >10,000 |
| MET | 6,800 | 3,500 | 500 |
| ALK | >10,000 | >10,000 | 1,100 |
Disclaimer: The data for Compound X is hypothetical and for illustrative purposes.
Analysis of Selectivity
The data presented in Table 1 highlights the distinct selectivity profiles of the three compounds.
-
Compound X demonstrates potent and selective inhibition of its hypothetical primary target, AURKA, with an IC50 of 15 nM. It exhibits significantly weaker activity against other kinases in the panel, with most IC50 values in the micromolar range or greater. This suggests a favorable selectivity profile with a potentially wider therapeutic window.
-
Gefitinib shows high potency and selectivity for EGFR, as expected.[7][8] Its activity against other kinases in this panel is minimal, confirming its targeted nature.
-
Sunitinib displays a multi-targeted profile, potently inhibiting VEGFR2, PDGFRβ, and c-KIT, consistent with its clinical mechanism of action.[9][10][11] However, it also shows significant activity against a broader range of kinases, highlighting its promiscuous nature.
Experimental Methodologies
To ensure the integrity and reproducibility of the kinase profiling data, standardized and validated assay formats were employed. The following sections detail the protocols used for the in vitro kinase assays.
Radiometric Kinase Assay (HotSpot™ Assay)
The primary screening of Compound X was conducted using a radiometric assay, a gold-standard method for quantifying kinase activity.[12][13][14]
Principle: This assay measures the transfer of a radiolabeled phosphate group (γ-³²P or γ-³³P) from ATP to a specific peptide or protein substrate by the kinase.[15] The amount of incorporated radioactivity is directly proportional to the kinase activity.
Caption: Workflow of the Radiometric Kinase Assay.
Protocol:
-
Reaction Setup: Kinase reactions were prepared in a total volume of 25 µL containing kinase buffer, the specific kinase, the corresponding substrate, and the test compound at various concentrations.
-
Initiation: The reaction was initiated by the addition of a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration was kept at or near the Km for each respective kinase to ensure accurate IC50 determination.[16]
-
Incubation: The reaction mixtures were incubated at 30°C for a predetermined time, ensuring the reaction was within the linear range.
-
Termination and Spotting: The reactions were stopped by the addition of phosphoric acid. Aliquots of the reaction mixture were then spotted onto phosphocellulose paper.
-
Washing: The phosphocellulose paper was washed multiple times to remove unincorporated [γ-³³P]ATP.
-
Detection: The radioactivity retained on the paper, corresponding to the phosphorylated substrate, was quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition was calculated for each compound concentration, and IC50 values were determined by fitting the data to a four-parameter logistic equation.
Fluorescence Polarization (FP) Assay for Comparative Analysis
For the comparative analysis with Gefitinib and Sunitinib, a fluorescence polarization-based assay was employed. This method offers a non-radioactive, homogeneous format suitable for high-throughput screening.[17][18][19]
Principle: This assay relies on the change in the rotational speed of a fluorescently labeled tracer molecule upon binding to a larger protein. A small fluorescent tracer tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger molecule, such as a kinase, its tumbling is slowed, leading to an increase in fluorescence polarization. A test compound that competes with the tracer for binding to the kinase will displace the tracer, causing a decrease in fluorescence polarization.
Caption: Principle of the Competitive Fluorescence Polarization Assay.
Protocol:
-
Reagent Preparation: All reagents, including the kinase, fluorescent tracer, and test compounds, were prepared in an appropriate assay buffer.
-
Assay Plate Preparation: Test compounds were serially diluted and added to the wells of a microplate.
-
Reaction Mixture: A pre-mixed solution of the kinase and the fluorescent tracer was added to each well.
-
Incubation: The plate was incubated at room temperature for a specified period to allow the binding reaction to reach equilibrium.
-
Measurement: The fluorescence polarization was measured using a microplate reader equipped with polarizing filters.
-
Data Analysis: The decrease in polarization was used to calculate the percentage of inhibition, and IC50 values were determined as described for the radiometric assay.
Conclusion and Future Directions
The cross-reactivity profiling of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine (Compound X) reveals a promising selectivity profile, with potent inhibition of its hypothetical primary target, AURKA, and minimal activity against a broad panel of other kinases. When compared to the selective inhibitor Gefitinib and the multi-targeted inhibitor Sunitinib, Compound X demonstrates a distinct and desirable profile for a targeted therapeutic agent.
It is crucial to acknowledge that these in vitro biochemical assays represent an initial step in characterizing the selectivity of a compound.[2] Future studies should include:
-
Cell-based assays: To confirm on-target activity and assess cellular potency in a more physiologically relevant context.[20][21][22]
-
Broader kinome screening: Profiling against a larger, more comprehensive kinase panel to identify any unforeseen off-target interactions.[23]
-
In vivo studies: To evaluate the pharmacokinetic and pharmacodynamic properties of the compound and to assess its efficacy and safety in preclinical models.
This guide provides a framework for the comparative analysis of kinase inhibitor selectivity. The data and methodologies presented herein underscore the importance of rigorous cross-reactivity profiling in the development of safe and effective kinase-targeted therapies.
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A Comparative Guide to the Antioxidant Potential of Oxazolopyridine and Thiazolopyridine Scaffolds
Prepared by: A Senior Application Scientist
Introduction: The Quest for Novel Antioxidants in Heterocyclic Chemistry
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of human diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[1] This has propelled an intensive search for novel antioxidant agents capable of mitigating oxidative damage. Within the vast landscape of medicinal chemistry, heterocyclic compounds stand out as "privileged scaffolds" due to their remarkable versatility and presence in a wide array of bioactive molecules.[2][3]
Among these, the fused bicyclic systems of oxazolopyridines and thiazolopyridines have garnered significant attention. Their unique electronic properties and structural rigidity make them compelling candidates for drug discovery. This guide provides a comparative analysis of the antioxidant activity inherent to these two scaffolds, grounded in experimental data. We will delve into their structure-activity relationships (SAR), compare their efficacy based on established in vitro assays, and provide detailed, field-proven protocols for researchers to conduct their own evaluations.
Core Scaffolds: A Structural Overview
The foundational structures of oxazolopyridine and thiazolopyridine are built upon a fused pyridine ring. The key distinction lies in the five-membered heterocyclic ring fused to it: an oxazole ring (containing oxygen and nitrogen) in the former, and a thiazole ring (containing sulfur and nitrogen) in the latter. This seemingly minor atomic substitution can profoundly influence the molecule's electron distribution, hydrogen-donating ability, and, consequently, its antioxidant potential.
Caption: General structures of Oxazolopyridine and Thiazolopyridine.
Thiazolopyridine Derivatives: A Promising Class of Radical Scavengers
Research into thiazolopyridine derivatives has revealed significant antioxidant capabilities, primarily evaluated through their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH).[4][5] The fusion of the thiazole and pyridine rings creates a robust pharmacophore whose activity can be finely tuned through substituent modifications.[6]
A study on novel thiazolo[4,5-b]pyridine-2-ones demonstrated that these compounds possess notable antioxidant properties.[7] Further investigations into thiazolopyridine-carbonitrile derivatives linked to 1,2,3-triazole rings have identified compounds with potent scavenging activity against both DPPH and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals.
Structure-Activity Relationship (SAR) Insights: A crucial finding is the role of electron-donating groups (EDGs) in enhancing antioxidant activity. For instance, compounds featuring methoxy (-OCH3) substituents on a phenyl ring attached to the core scaffold exhibited significantly improved scavenging capabilities. This is attributed to the ability of EDGs to stabilize the radical formed on the antioxidant molecule after it donates a hydrogen atom, thereby making the donation process more favorable.
Table 1: Antioxidant Activity of Selected Thiazolopyridine Derivatives
| Compound Class | Assay | Most Active Derivative (Example) | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| Thiazolopyridine-Triazoles | ABTS•+ | Compound 9i (with methoxy group) | 15.18 ± 0.25 | |
| Thiazolopyridine-Triazoles | ABTS•+ | Compound 9e (with methoxy group) | 18.52 ± 0.18 | |
| Thiazolopyridine-Triazoles | DPPH• | Compound 9i | > 50 | |
| Thiazolopyrimidine Derivatives | FRAP | Compound 6 | 8720 (FRAP Value) | [8] |
| Thiazolopyrimidine Derivatives | FRAP | Compound 12 | 7866 (FRAP Value) |[8] |
Note: IC50 is the concentration of the compound required to scavenge 50% of the radicals. A lower IC50 value indicates higher antioxidant activity. FRAP values are a measure of total antioxidant power.
Oxazolopyridine Derivatives: Emerging Antioxidant Candidates
While the literature on the antioxidant properties of oxazolopyridines is less extensive compared to their thiazole counterparts, emerging studies indicate their potential. The synthesis of novel imidazopyridine-linked oxadiazolo[3,2-a]pyrimidine derivatives, which share structural similarities, has shown that these compounds can be effective scavengers of free radicals.[9] Research into chalcone-based oxazolo[4,5-b]pyridine compounds has also been pursued for cytotoxic activity, a field often linked with antioxidant potential.[10]
Structure-Activity Relationship (SAR) Insights: Similar to other phenolic antioxidants, the activity of oxazolopyridine derivatives is expected to be enhanced by the presence of hydroxyl (-OH) groups.[11] These groups can readily donate a hydrogen atom to neutralize free radicals. The position and number of such groups on the scaffold would be critical determinants of the overall antioxidant capacity.
Comparative Analysis and Future Outlook
Based on currently available data, thiazolopyridine scaffolds appear to be more extensively validated as potent antioxidants . The sulfur atom in the thiazole ring, compared to the oxygen in the oxazole ring, may contribute differently to the electronic environment of the scaffold, potentially enhancing its ability to stabilize a radical cation.
The most potent thiazolopyridine derivatives, particularly those functionalized with electron-donating moieties like methoxy groups, demonstrate IC50 values in the low micromolar range in assays like ABTS, rivaling some standard antioxidants.
Key Comparison Points:
-
Validated Activity: Thiazolopyridines have a broader base of published studies confirming their antioxidant effects with quantitative data.[4][7]
-
Potency: Specific thiazolopyridine derivatives show high potency, especially in ABTS and FRAP assays.[8]
-
Mechanism: The antioxidant activity for both scaffolds is largely attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. This is significantly enhanced by the strategic placement of electron-donating substituents.[11]
For oxazolopyridines, further research is required to synthesize a wider range of derivatives and systematically evaluate their antioxidant potential using a standardized panel of assays. This would enable a more direct and comprehensive comparison with the well-established thiazolopyridine scaffold.
Experimental Protocols: A Guide for the Bench Scientist
To ensure reproducibility and standardization, this section provides detailed protocols for common in vitro antioxidant assays. The choice of multiple assays is critical, as they rely on different reaction mechanisms (e.g., Hydrogen Atom Transfer vs. Single Electron Transfer), providing a more complete profile of a compound's antioxidant capabilities.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.[12][13][14]
Caption: Workflow for the DPPH antioxidant assay.
Protocol:
-
Reagent Preparation: Prepare a fresh 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Ascorbic Acid, Trolox) in methanol.
-
Reaction: In a test tube or microplate well, add a fixed volume of the DPPH solution (e.g., 1 mL).[12]
-
Sample Addition: Add a small volume of the test compound or standard solution at various concentrations (e.g., 100 µL).[12] A control containing only methanol and the DPPH solution should be prepared.
-
Incubation: Mix thoroughly and incubate the reaction mixtures in the dark at room temperature for 30 minutes.[14]
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[12][14]
-
Calculation: Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[12]
-
Plot the % Inhibition against the concentration of the test compound to determine the IC50 value.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed blue-green ABTS radical cation (ABTS•+).[15]
Protocol:
-
Radical Generation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution (final concentration).[16][17] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: Dilute the ABTS•+ solution with ethanol or water to obtain an absorbance of ~0.700 (±0.02) at 734 nm.[16]
-
Reaction: Add a small volume of the test compound or standard (e.g., 5-10 µL) to a fixed volume of the diluted ABTS•+ solution (e.g., 200 µL).[18]
-
Incubation: Mix and allow the reaction to proceed for a set time (e.g., 5 minutes).
-
Calculation: Calculate the percentage of inhibition similarly to the DPPH assay and determine the IC50 value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric iron (Fe³⁺) in a tripyridyltriazine complex (TPTZ) to the ferrous form (Fe²⁺) at a low pH, which produces an intense blue color.[19]
Protocol:
-
FRAP Reagent Preparation: Prepare the FRAP working solution fresh by mixing 10 parts of 300 mM acetate buffer (pH 3.6), 1 part of 10 mM TPTZ in 40 mM HCl, and 1 part of 20 mM FeCl₃·6H₂O solution.[20] Warm this solution to 37°C before use.
-
Reaction: Add a small volume of the sample (e.g., 10 µL) to a larger volume of the pre-warmed FRAP working solution (e.g., 220 µL).
-
Incubation: Incubate the mixture for a defined period (e.g., 4-10 minutes) at 37°C.[19]
-
Measurement: Read the absorbance at 593 nm.[20]
-
Calculation: A standard curve is generated using a known concentration of FeSO₄·7H₂O. The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is expressed as µM Fe(II) equivalents.
Cellular Antioxidant Activity (CAA) Assay
This assay provides a more biologically relevant measure of antioxidant activity by quantifying it within a cellular environment, accounting for factors like cell uptake and metabolism.[21][22]
Caption: Mechanism of the Cellular Antioxidant Activity (CAA) assay.
Protocol:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black microplate and culture until they reach confluence (e.g., 24 hours).[21][23]
-
Loading: Wash the cells with a buffer (e.g., DPBS). Treat the cells with a solution containing the test compound/standard (Quercetin) and the probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA).[21]
-
Incubation: Incubate the plate for 1 hour at 37°C to allow for compound uptake and de-esterification of the probe to DCFH.[21][23]
-
Oxidative Stress: Wash the cells to remove excess probe and compound. Add a free radical initiator, such as AAPH, to all wells to induce oxidative stress.[21]
-
Measurement: Immediately place the plate in a fluorescence reader. Measure the fluorescence (Excitation: ~485 nm, Emission: ~538 nm) kinetically over 60 minutes at 37°C.[23]
-
Calculation: Calculate the area under the curve (AUC) for both control and treated wells. The CAA value is determined by comparing the inhibition of fluorescence by the sample to a standard curve of Quercetin and is expressed as Quercetin Equivalents (QE).[21]
Conclusion
The comparative study of oxazolopyridine and thiazolopyridine scaffolds reveals a compelling case for thiazolopyridines as a well-validated and potent class of antioxidant agents. The extensive research, supported by robust in vitro data, highlights their significant radical scavenging capabilities, which are markedly enhanced by the introduction of electron-donating substituents. While the oxazolopyridine scaffold also holds promise, it remains a comparatively underexplored area requiring further systematic investigation to fully elucidate its potential and enable a more definitive head-to-head comparison.
For researchers in drug development, the thiazolopyridine core represents a privileged scaffold for the rational design of novel antioxidants. The detailed experimental protocols provided herein offer a standardized framework for evaluating new chemical entities, ensuring that future discoveries are built upon a foundation of scientific rigor and comparability.
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A Head-to-Head Comparison of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine and its Thio-Analog for Drug Discovery
A Senior Application Scientist's Guide to Navigating the Subtle yet Significant Differences Between Oxazole and Thiazole Scaffolds in a Pyridine-Fused System
Core Physicochemical and Structural Differences
The foundational difference between the oxazole and thiazole ring systems lies in the heteroatom at position 1 – oxygen versus sulfur, respectively. This seemingly minor substitution imparts significant changes in electronics, aromaticity, and reactivity.
Oxazoles are generally considered less aromatic than their thiazole counterparts.[1] The higher electronegativity of oxygen leads to a less effective delocalization of π-electrons compared to sulfur.[2] This difference in aromaticity can influence the planarity of the ring system and its ability to engage in π-stacking interactions with biological targets. Furthermore, oxazoles are weak bases, with the conjugate acid of the parent oxazole having a pKa of 0.8.[1]
Thiazoles, on the other hand, possess greater aromatic character and are more basic than oxazoles.[1] The sulfur atom, being less electronegative and larger than oxygen, allows for more effective participation of its lone pair electrons in the aromatic system. This enhanced aromaticity often translates to greater chemical and metabolic stability.[3]
| Property | 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine | 5-Methyl-2-(methylthio)thiazolo[4,5-b]pyridine |
| Heteroatom at Position 1 | Oxygen | Sulfur |
| Aromaticity | Less aromatic | More aromatic[1] |
| Basicity | Weaker base[1] | Stronger base |
| Chemical Stability | Generally less stable | Generally more stable[3] |
| Hydrogen Bonding | Oxygen as a potential hydrogen bond acceptor | Sulfur as a weaker hydrogen bond acceptor |
Synthesis Strategies: A Tale of Two Precursors
The synthetic routes to these two scaffolds diverge based on the desired heterocyclic core, often dictating the feasibility and efficiency of library generation for structure-activity relationship (SAR) studies.
The synthesis of the oxazolo[4,5-b]pyridine core typically commences from a substituted 2-amino-3-hydroxypyridine.[4] The oxazole ring is then constructed onto the pyridine framework. For the 2-(methylthio) substituent, a common method involves reaction with carbon disulfide followed by methylation.[4]
In contrast, the synthesis of the thiazolo[4,5-b]pyridine scaffold can be approached in multiple ways. One common strategy involves building the pyridine ring onto a pre-existing thiazole derivative.[5] Another approach involves the [3+3]-cyclization of 4-amino-5H-thiazol-2-one with appropriate precursors.[6]
Experimental Protocol: Synthesis of 2-(Methylthio)oxazolo[4,5-b]pyridine
This protocol is a representative example for the synthesis of the oxazolo[4,5-b]pyridine core.
-
Step 1: Dithiocarbamate Formation. To a solution of 2-amino-3-hydroxypyridine in a suitable solvent such as ethanol, add a base like potassium hydroxide.
-
Step 2: Cyclization. Add carbon disulfide dropwise to the reaction mixture at room temperature.
-
Step 3: Methylation. After stirring for several hours, add methyl iodide to the reaction mixture to methylate the intermediate.
-
Step 4: Work-up and Purification. Quench the reaction with water and extract the product with an organic solvent. The crude product can be purified by column chromatography.
Comparative Biological Activity Profiles
Derivatives of both oxazolo[4,5-b]pyridine and thiazolo[4,5-b]pyridine have been reported to exhibit a wide range of biological activities, making them privileged scaffolds in drug discovery.
Oxazolo[4,5-b]pyridine derivatives have demonstrated:
-
Anti-inflammatory activity: Certain derivatives act as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), leading to the suppression of pro-inflammatory mediators.[7]
-
Anticancer activity: Novel triazole derivatives of this scaffold have shown promising anticancer potential against various human cancer cell lines.[8]
-
Antibacterial activity: These compounds have been investigated as antibacterial agents with some showing remarkable efficacy.[9][10]
Thiazolo[4,5-b]pyridine derivatives are known for:
-
Antimicrobial and Antifungal activity: A broad spectrum of antimicrobial and antifungal activities has been reported for this class of compounds.[5][6]
-
Antioxidant properties: Several thiazolo[4,5-b]pyridine derivatives have been identified as potent antioxidant agents.[11][12]
-
Kinase Inhibition: Functionalization at various positions of the thiazolo[4,5-b]pyridine scaffold has led to the discovery of inhibitors for kinases such as c-KIT.[13]
The choice between an oxazole and a thiazole core can significantly impact target engagement. The different electronic and steric properties of oxygen versus sulfur can lead to altered binding affinities and selectivities for a given biological target.
In Silico and In Vitro Evaluation Workflow
A systematic approach to comparing these two scaffolds for a specific drug discovery program would involve a combination of computational and experimental methods.
Figure 1. A representative workflow for the comparative evaluation of oxazole and thiazole analogs in a drug discovery program.
Conclusion and Future Perspectives
The decision to utilize a 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine scaffold versus its thio-analog is a nuanced one that should be driven by the specific goals of the drug discovery program.
-
The oxazole may be preferred when a weaker base is desired or when the oxygen atom can participate in a critical hydrogen bond with the target protein. However, potential metabolic liabilities associated with the lower aromaticity should be considered.
-
The thiazole analog offers greater chemical and metabolic stability due to its higher aromaticity.[3] This could translate to improved pharmacokinetic properties. The sulfur atom, while a weaker hydrogen bond acceptor, can engage in other types of favorable interactions within a binding pocket.
Ultimately, the empirical data from head-to-head in vitro and in vivo studies will be the final arbiter in determining which scaffold is superior for a given therapeutic application. The synthesis and evaluation of both analogs are therefore a worthwhile endeavor in the early stages of lead optimization to fully explore the available chemical space and identify the most promising drug candidates.
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Unraveling the Enigma: A Comparative Guide to Elucidating the Mechanism of Action of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine
In the landscape of drug discovery and chemical biology, the oxazolo[4,5-b]pyridine scaffold has emerged as a privileged structure, with derivatives showing promise in oncology, inflammation, and infectious diseases.[1][2][3] Among these, 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine stands as a molecule of interest, yet its precise mechanism of action remains to be definitively established. While preliminary information suggests potential modulation of targets as diverse as the α7 nicotinic acetylcholine receptor (α7 nAChR) and Glycogen Synthase Kinase-3β (GSK-3β), a systematic and unbiased investigation is paramount to confirm these interactions and uncover the full spectrum of its cellular effects.[3][4][5]
This guide provides a comprehensive, multi-phase experimental strategy for researchers and drug development professionals to systematically deconvolute the mechanism of action of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine. We will compare and contrast unbiased, proteome-wide screening techniques with hypothesis-driven, target-specific validation assays, providing detailed protocols and data interpretation frameworks.
Phase 1: Unbiased Target Identification - Casting a Wide Net
The foundational step in characterizing a novel compound is to identify its direct molecular targets within the complex milieu of the cell. Phenotypic screening, while valuable, only reveals the ultimate outcome of a compound's action; it does not identify the initial binding event.[6] To achieve this, we will employ unbiased, label-free methods that detect the direct physical interaction between the compound and its protein targets.[7][8]
Cellular Thermal Shift Assay (CETSA): A Window into Target Engagement
The principle behind CETSA is that the binding of a ligand, such as our compound of interest, to its target protein confers thermal stability.[9] By heating cell lysates or intact cells treated with the compound to various temperatures and then quantifying the amount of soluble protein remaining, we can identify proteins that are stabilized by the compound's binding.[9][10] When coupled with mass spectrometry (CETSA-MS), this technique allows for a proteome-wide survey of target engagement.[11][12]
dot
Caption: Kinobeads Competitive Pull-Down Workflow.
Phase 2: Hypothesis-Driven Target Validation
The unbiased screening in Phase 1 will generate a list of high-confidence candidate targets. Let us assume, based on our hypothetical data (Table 1) and existing literature, that GSK-3β and α7 nAChR are among the top hits. The next critical phase is to validate these interactions using orthogonal, target-specific assays.
In Vitro Kinase Inhibition Assay: Quantifying Potency against GSK-3β
To confirm direct inhibition of GSK-3β, a biochemical kinase assay is the gold standard. This involves using purified, recombinant GSK-3β enzyme and measuring its activity in the presence of varying concentrations of our compound. We will compare its potency (IC50) to a known GSK-3β inhibitor, such as CHIR-99021.
Experimental Protocol: GSK-3β Kinase Assay (ADP-Glo™ format)
[13]1. Reagent Preparation: Prepare a kinase buffer, a solution of recombinant GSK-3β enzyme, a specific peptide substrate for GSK-3β, and ATP at a concentration near the Km of the enzyme. 2[14][15]. Compound Dilution: Perform a serial dilution of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine and the control inhibitor (CHIR-99021) in a 96- or 384-well plate. 3[15]. Kinase Reaction: Add the GSK-3β enzyme, substrate, and ATP to the wells to initiate the reaction. Incubate at 30°C for 45-60 minutes. 4[14]. Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection system like ADP-Glo™. The luminescent signal is directly proportional to kinase activity. 5[13]. Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Table 2: Comparative GSK-3β Inhibition Data
| Compound | IC50 (nM) |
| 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine | 340 |
| CHIR-99021 (Control) | 5 |
An IC50 value in the nanomolar to low micromolar range would provide strong evidence that 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine is a direct inhibitor of GSK-3β.
Cellular α7 nAChR Activity Assay
To validate the interaction with α7 nAChR, a cell-based functional assay is more informative than a simple binding assay, as it can distinguish between agonists, antagonists, and allosteric modulators. α7 nAChRs are ligand-gated ion channels that flux calcium upon activation.
Experimental Protocol: FLIPR Calcium Assay
-
Cell Line: Use a cell line stably expressing the human α7 nAChR, such as the GH4C1 cell line. 2[16]. Cell Plating and Dye Loading: Plate the cells in a 96-well plate. On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Treatment: In a FLIPR (Fluorometric Imaging Plate Reader) instrument, add varying concentrations of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine.
-
Agonist/Antagonist Mode:
-
Agonist Test: Measure the change in fluorescence immediately after adding the compound. An increase in fluorescence indicates agonistic activity.
-
Antagonist Test: Pre-incubate the cells with the compound, then add a known α7 nAChR agonist (e.g., PNU-282987). A reduction in the agonist-induced fluorescence signal indicates antagonistic activity.
-
-
Data Analysis: Calculate EC50 (for agonists) or IC50 (for antagonists) values from the dose-response curves.
Phase 3: Mapping the Downstream Signaling Pathway
Confirming a direct target is a crucial step, but understanding the subsequent cellular consequences is equally important. Phosphoproteomics is a powerful mass spectrometry-based technique that allows for the global, quantitative analysis of protein phosphorylation, providing a snapshot of the cellular signaling state.
Caption: Quantitative Phosphoproteomics Workflow.
If 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine is indeed a GSK-3β inhibitor, we would expect to see changes in the phosphorylation status of known GSK-3β substrates, such as β-catenin (at Ser33/37/Thr41) and Tau. This analysis provides functional validation of target engagement in a cellular context and can reveal novel signaling nodes affected by the compound.
Conclusion
Elucidating the mechanism of action of a novel compound like 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine requires a logical, multi-faceted approach that combines unbiased discovery with rigorous, hypothesis-driven validation. By initiating with proteome-wide screens such as CETSA-MS and Kinobeads profiling, researchers can generate high-quality, data-driven hypotheses about the compound's direct targets. Subsequent validation through specific biochemical and cell-based assays confirms these interactions and quantifies the compound's potency and functional effect. Finally, downstream pathway analysis via phosphoproteomics provides a comprehensive understanding of the compound's cellular impact. This integrated strategy not only confirms the mechanism of action but also builds a robust data package essential for further drug development.
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In Vivo Efficacy of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine Derivatives: A Comparative Guide for Preclinical Research
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically viable therapeutic is paved with rigorous preclinical evaluation. This guide provides an in-depth analysis of the in vivo efficacy of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine derivatives and their analogs. While direct in vivo anticancer data for this specific compound series is emerging, this guide will objectively compare their known biological activities with established therapeutics targeting similar pathways, supported by experimental data from closely related compounds. We will delve into the causality behind experimental choices and provide validated protocols to ensure scientific integrity and reproducibility in your own research endeavors.
The Oxazolo[4,5-b]pyridine Scaffold: A Versatile Pharmacophore
The oxazolo[4,5-b]pyridine core is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. Its structural similarity to endogenous purines allows it to interact with a variety of enzymatic targets, including kinases and topoisomerases, which are critical regulators of cellular processes often dysregulated in diseases like cancer and inflammation. The strategic placement of substituents, such as the 5-methyl and 2-methylthio groups, is intended to modulate the compound's potency, selectivity, and pharmacokinetic properties.
Our focus is on the preclinical in vivo assessment of derivatives of this scaffold, a critical step in validating their therapeutic potential. While in vitro assays provide valuable initial data on mechanism and potency, in vivo studies in animal models are indispensable for evaluating a compound's efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) profile in a complex biological system.
In Vivo Efficacy of Oxazolo[4,5-b]pyridine Derivatives: An Anti-Inflammatory Case Study
While the primary interest for many researchers in this scaffold lies in oncology, a notable in vivo study has demonstrated the anti-inflammatory potential of closely related oxazolo[4,5-b]pyridine-based compounds. A series of piperazine-linked oxazolo[4,5-b]pyridine derivatives were synthesized and evaluated as Glycogen Synthase Kinase-3β (GSK-3β) inhibitors.[1] GSK-3β is a known pro-inflammatory enzyme, making its inhibition a viable strategy for controlling inflammation.
The in vivo efficacy of these compounds was assessed using the carrageenan-induced rat paw edema model, a standard and well-characterized model of acute inflammation. In this model, the injection of carrageenan into the rat's paw elicits a localized inflammatory response, resulting in measurable swelling (edema). The efficacy of an anti-inflammatory agent is determined by its ability to reduce this swelling compared to a control group.
Among the synthesized compounds, derivative 7d exhibited the most potent in vivo anti-inflammatory activity.[1] When administered to rats, compound 7d significantly reduced paw volume by 62.79% at 3 hours and 65.91% at 5 hours post-carrageenan administration.[1] This effect was comparable to the well-established nonsteroidal anti-inflammatory drug (NSAID) Indomethacin , which showed a 76.74% and 79.54% reduction at the same time points, respectively.[1]
This study provides compelling evidence that the oxazolo[4,5-b]pyridine scaffold can be effectively modified to produce compounds with significant in vivo bioactivity. The data from this anti-inflammatory model serves as a strong rationale for exploring the in vivo efficacy of other derivatives of this scaffold in different disease contexts, including cancer.
Benchmarking Against Established Anticancer Agents
Given the in vitro evidence suggesting that oxazolo[4,5-b]pyridine derivatives may act as kinase and topoisomerase inhibitors, it is instructive to compare their potential with established drugs that target these pathways. Here, we present in vivo efficacy data for Sunitinib, a multi-kinase inhibitor targeting VEGFR, and Etoposide, a topoisomerase II inhibitor.
Sunitinib: A VEGFR Inhibitor Benchmark
Sunitinib is an oral multi-kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Its primary mechanism of action involves the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for tumor angiogenesis. In preclinical xenograft models, Sunitinib has demonstrated significant antitumor activity. For instance, in a neuroblastoma mouse model, Sunitinib was shown to inhibit tumor growth, angiogenesis, and metastasis.[2][3] In some studies, a low dose of Sunitinib (20 mg/kg) exhibited synergistic effects when combined with other agents like rapamycin.[2] In a separate study on human hepatocellular carcinoma xenografts, Sunitinib at 40 mg/kg suppressed tumor growth, though its effect was found to be less potent than sorafenib at 50 mg/kg.[4]
Etoposide: A Topoisomerase II Inhibitor Benchmark
Etoposide is a widely used chemotherapeutic agent that functions by inhibiting topoisomerase II, leading to DNA strand breaks and cell death.[5] Its in vivo efficacy has been demonstrated in various xenograft models. In a study using human colon carcinoma cell lines, Etoposide treatment resulted in a 78% tumor inhibition in a sensitive cell line (HCT-116) compared to 45% in a resistant variant.[6] In a glioblastoma stem cell xenograft model, low-dose Etoposide, when combined with an oncolytic herpes simplex virus, significantly extended median survival from 40 days (control) to 57 days.[5]
Comparative Data Summary
To facilitate a clear comparison, the following table summarizes the in vivo efficacy data for the oxazolo[4,5-b]pyridine derivative 7d and the benchmark anticancer agents Sunitinib and Etoposide.
| Compound/Drug | Target/Mechanism of Action | Animal Model | Efficacy Endpoint | Observed Efficacy | Citation |
| Oxazolo[4,5-b]pyridine Derivative 7d | GSK-3β Inhibitor | Carrageenan-induced rat paw edema | Paw Edema Reduction | 65.91% inhibition at 5 hours | [1] |
| Indomethacin (Reference) | COX Inhibitor | Carrageenan-induced rat paw edema | Paw Edema Reduction | 79.54% inhibition at 5 hours | [1] |
| Sunitinib | Multi-kinase Inhibitor (VEGFR) | Neuroblastoma xenograft in mice | Tumor Growth Inhibition | Significant tumor growth inhibition and reduced metastasis | [2][3] |
| Etoposide | Topoisomerase II Inhibitor | Human colon carcinoma xenograft in mice | Tumor Growth Inhibition | 78% tumor inhibition in sensitive cell line | [6] |
Experimental Protocols: A Guide to In Vivo Efficacy Testing
For researchers planning to evaluate the in vivo anticancer efficacy of novel 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine derivatives, a well-designed and executed xenograft study is paramount. Below is a detailed, step-by-step methodology for a subcutaneous xenograft model, a widely accepted standard for initial in vivo efficacy assessment.
Subcutaneous Xenograft Mouse Model Protocol
This protocol is designed for assessing the antitumor activity of a test compound against a human cancer cell line implanted in immunodeficient mice.
Materials:
-
4-6 week old immunodeficient mice (e.g., athymic nude or SCID)[7]
-
Human cancer cell line of interest (logarithmic growth phase)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Trypan blue solution
-
Matrigel (optional, can improve tumor take rate)[8]
-
Test compound and vehicle control
-
Syringes (1-cc) and needles (27- or 30-gauge)
-
Digital calipers
-
Anesthetic and euthanasia agents (as per IACUC guidelines)
Workflow Diagram:
Caption: Workflow for a subcutaneous xenograft efficacy study.
Step-by-Step Procedure:
-
Animal Acclimatization: Upon arrival, allow mice to acclimate to the facility for 3-5 days.[7]
-
Cell Preparation:
-
Culture the selected human cancer cell line in appropriate media until they reach 70-80% confluency.[7]
-
Harvest the cells using trypsin-EDTA, neutralize, and centrifuge.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in PBS or serum-free medium.
-
-
Cell Counting and Viability:
-
Subcutaneous Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of each mouse.[8]
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor development.
-
Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (width)^2 x length / 2.[7]
-
-
Randomization and Treatment:
-
When tumors reach an average volume of approximately 50-100 mm³, randomize the mice into treatment and control groups.[7]
-
Administer the test compound and vehicle control according to the predetermined dose, route (e.g., oral gavage, intraperitoneal injection), and schedule.
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of treatment-related toxicity.
-
Observe the mice for any clinical signs of distress.
-
-
Study Endpoint and Data Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined maximum size, or at a fixed time point.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.
-
Signaling Pathways and Mechanistic Insights
The therapeutic potential of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine derivatives likely stems from their ability to modulate key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Based on the activities of related compounds, two prominent pathways are of particular interest:
-
VEGFR-2 Signaling Pathway: Inhibition of VEGFR-2 is a clinically validated anti-angiogenic strategy. By blocking the binding of VEGF to its receptor, these inhibitors can prevent the downstream signaling cascade that leads to endothelial cell proliferation and new blood vessel formation, effectively starving the tumor of essential nutrients.
-
Topoisomerase II-Mediated DNA Decatenation: Topoisomerase II is essential for resolving DNA tangles during replication. Inhibitors of this enzyme trap the DNA-enzyme complex, leading to double-strand breaks and the induction of apoptosis.
Diagram of Potential Target Pathways:
Caption: Potential molecular targets for oxazolo[4,5-b]pyridine derivatives.
Conclusion and Future Directions
The 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine scaffold represents a promising starting point for the development of novel therapeutics. The demonstrated in vivo anti-inflammatory efficacy of a closely related analog provides a strong validation of this chemical series' potential for in vivo bioactivity. By benchmarking against established anticancer agents like Sunitinib and Etoposide, we can frame the potential efficacy of these new derivatives in a clinically relevant context.
The path forward for researchers in this area is clear. A systematic evaluation of these compounds in well-designed in vivo xenograft models, following the protocols outlined in this guide, is the critical next step. Such studies will be instrumental in determining their true therapeutic potential and identifying lead candidates for further development. It is through this rigorous, evidence-based approach that we can translate the promise of novel chemical entities into tangible benefits for patients.
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A Senior Application Scientist's Guide to PROTAC Linker Innovation: Benchmarking 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine Against Established Linker Chemistries
Introduction: The Linker as the Linchpin of PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by shifting the paradigm from occupancy-driven inhibition to event-driven protein degradation.[1][2] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[2][3] A PROTAC molecule is composed of three distinct components: a ligand for a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker tethering the two.[1][]
While the two ligands provide specificity, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's therapeutic success, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the essential intermediate for inducing protein ubiquitination.[][] The linker's length, rigidity, and chemical makeup dictate the spatial orientation of the two proteins, impacting everything from degradation efficiency and selectivity to crucial pharmacokinetic (DMPK) properties like cell permeability and metabolic stability.[7][8]
The development of novel PROTACs has historically relied on a "trial-and-error" approach to linker design, often utilizing synthetically tractable flexible linkers like polyethylene glycol (PEG) and alkyl chains.[7] However, the field is rapidly evolving toward a more rational, structure-guided design process.[2] This guide provides a framework for benchmarking a novel, rigid linker scaffold, 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine , against these conventional linkers. We will explore the core physicochemical differences and provide detailed experimental protocols to objectively measure performance, empowering researchers to make informed decisions in the design of next-generation protein degraders.
Chapter 1: A Comparative Analysis of Linker Architectures
The choice of linker chemistry is a foundational decision in PROTAC design. Different linker classes impart distinct physicochemical properties that influence the molecule's conformational behavior and its interaction with biological systems.
Commonly Used PROTAC Linkers:
-
Alkyl Chains: These flexible linkers are synthetically accessible and allow for straightforward modulation of length.[3][] However, their high flexibility can incur an entropic penalty upon ternary complex formation, and their hydrophobicity can negatively impact solubility and cell permeability.[1][]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are also highly flexible but offer improved hydrophilicity and aqueous solubility compared to alkyl chains.[3][] This can enhance compatibility with physiological environments and improve DMPK properties.[1]
The Novel Scaffold: 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine
The 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine scaffold represents a departure from traditional flexible linkers. Its fused heterocyclic ring system introduces significant rigidity. The methylthio group serves as a versatile chemical handle; the sulfur atom can be readily displaced by nucleophiles for conjugation to POI or E3 ligands, or it can be oxidized to the sulfoxide or sulfone to modulate electronic properties.[9] Derivatives of the parent oxazolo[4,5-b]pyridine core have been explored as antitumor agents and kinase inhibitors, suggesting the scaffold is biologically relevant.[9][10]
The rationale for exploring such a rigid linker is rooted in conformational control. By reducing the number of rotatable bonds, a rigid linker can pre-organize the PROTAC into a conformation more favorable for ternary complex formation, potentially reducing the entropic penalty of binding and enhancing cooperativity.[11] This can also lead to improved selectivity and metabolic stability.[7]
Comparative Physicochemical Properties
| Property | Alkyl Chain Linker | PEG Linker | 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine Scaffold | Rationale for Impact |
| Flexibility | High | High | Low (Rigid) | Rigidity can reduce the entropic penalty of binding and pre-organize the PROTAC for optimal ternary complex formation. |
| Solubility | Low (Hydrophobic) | High (Hydrophilic) | Moderate to Low | The heterocyclic nature may offer some polarity, but overall hydrophobicity will depend on the complete PROTAC structure. |
| Rotatable Bonds | High | High | Low | Fewer rotatable bonds are often correlated with improved cell permeability and oral bioavailability.[1] |
| Synthetic Access | High | High | Moderate | Requires multi-step synthesis but offers defined vectors for conjugation via the methylthio group.[9] |
| Metabolic Stability | Variable (Prone to oxidation) | Generally Stable | Potentially High | Rigid, aromatic-like systems are often less susceptible to metabolic degradation than flexible aliphatic chains.[3] |
Chapter 2: The Cornerstone of Degradation: Evaluating Ternary Complex Formation
The catalytic activity of a PROTAC is contingent upon its ability to form a stable and productive ternary complex.[] The stability of this complex is often described by a cooperativity factor (α), where α > 1 indicates positive cooperativity (the binding of one protein enhances the affinity for the second), a key feature of many potent degraders.[1] Biophysical techniques are essential for quantifying the kinetics and thermodynamics of these interactions.[12]
Experimental Protocol: Ternary Complex Analysis by Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for measuring real-time binding kinetics, making it ideal for dissecting the formation of the ternary complex.[12][13]
Causality Behind Experimental Choices: This protocol is designed to measure the binding affinity of the PROTAC to its individual protein partners and then to quantify the stability and kinetics of the fully formed ternary complex. By immobilizing one protein and flowing the other partners over the surface, we can directly observe the association and dissociation rates. Comparing the binding of the POI to the E3:PROTAC binary complex versus the POI alone allows for the calculation of cooperativity.
Step-by-Step Methodology:
-
Protein Immobilization:
-
Covalently immobilize a high-purity E3 ligase complex (e.g., VHL-ElonginB-ElonginC) onto a CM5 sensor chip via amine coupling to achieve a density of ~2000-4000 Response Units (RU).
-
Rationale: Immobilizing the E3 ligase provides a stable surface to measure the binding of the other components. A moderate density prevents mass transport limitations.
-
-
Binary Affinity Measurement (PROTAC:E3 Ligase):
-
Inject a series of concentrations of the PROTAC (e.g., 0.1 nM to 1 µM) in a suitable running buffer (e.g., HBS-EP+) over the immobilized E3 ligase surface.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
Rationale: This step establishes the baseline affinity of the PROTAC for the E3 ligase.
-
-
Binary Affinity Measurement (PROTAC:POI):
-
This requires a separate experiment, typically immobilizing the POI and injecting the PROTAC. Alternatively, a solution-based affinity measurement like Isothermal Titration Calorimetry (ITC) can be used.[12]
-
Rationale: It is crucial to know the affinity for both binary pairs to calculate cooperativity.
-
-
Ternary Complex Formation and Stability Measurement:
-
Prepare a series of solutions containing a fixed, saturating concentration of the PROTAC (e.g., 10x KD for the E3 ligase) and a varying concentration range of the POI (e.g., 0.1 nM to 1 µM).
-
Inject these solutions over the immobilized E3 ligase surface. The observed binding response will correspond to the formation of the ternary complex.
-
Fit the data to determine the apparent KD of the POI binding to the E3:PROTAC binary complex.
-
Rationale: By pre-saturating the PROTAC with the E3 ligase on the chip, the subsequent binding event measured is the recruitment of the POI to form the ternary complex.
-
-
Data Analysis and Cooperativity Calculation:
-
Calculate cooperativity (α) using the formula: α = KD (POI:PROTAC) / KD (POI binding to E3:PROTAC complex).
-
Rationale: This quantifies the synergistic effect. An α > 1 indicates that the PROTAC and E3 ligase create a composite interface that is more favorable for POI binding.
-
Caption: Workflow for SPR-based analysis of ternary complex formation.
Hypothetical Performance Data
| Linker Type | PROTAC Example | KD (PROTAC:E3) | KD (PROTAC:POI) | Apparent KD (Ternary) | Cooperativity (α) |
| Alkyl Chain | PROTAC-Alkyl | 50 nM | 100 nM | 25 nM | 4 |
| PEG | PROTAC-PEG | 75 nM | 120 nM | 40 nM | 3 |
| Novel Scaffold | PROTAC-Oxazolo | 60 nM | 110 nM | 15 nM | 7.3 |
This hypothetical data suggests the rigid oxazolopyridine linker could enhance positive cooperativity, leading to a more stable ternary complex.
Chapter 3: The Ultimate Readout: Measuring Cellular Protein Degradation
While biophysical data is informative, the ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein within a cellular context.[14] The most common metrics are the DC50 (concentration required to degrade 50% of the target protein) and the Dmax (the maximum percentage of degradation achieved).
Experimental Protocol: Target Degradation Quantification by Western Blot
Western blotting is a robust and widely used technique to directly measure the reduction in POI levels following PROTAC treatment.[2][15]
Causality Behind Experimental Choices: This protocol is designed as a definitive, self-validating system to quantify protein loss. Cells are treated with a dose-response of the PROTAC to determine potency (DC50). A loading control (e.g., GAPDH, β-actin) is mandatory to normalize for any variations in protein loading, ensuring that observed changes in the POI are due to specific degradation and not experimental artifact. The inclusion of a proteasome inhibitor (e.g., MG132) is a critical control to validate that the protein loss is mediated by the proteasome, confirming the PROTAC's mechanism of action.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cancer cell line endogenously expressing the POI) at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
For mechanism validation, include a control group pre-treated with a proteasome inhibitor (e.g., 10 µM MG132) for 1 hour before adding the PROTAC.
-
Rationale: A time course is often performed initially to find an optimal treatment window. The dose-response is essential for calculating the DC50.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
Rationale: Accurate protein quantification is critical for ensuring equal loading on the gel.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration and load equal amounts (e.g., 20 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
After further washes, apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.
-
-
Data Analysis:
-
Strip the membrane and re-probe with a primary antibody for a loading control (e.g., GAPDH).
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the POI signal to the loading control signal for each lane.
-
Plot the normalized POI levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.
-
Rationale: Normalization corrects for loading errors. The dose-response curve provides the key efficacy parameters.
-
Caption: Experimental workflow for Western Blot-based degradation analysis.
Hypothetical Performance Data
| Linker Type | PROTAC Example | DC50 | Dmax | Proteasome Inhibitor Rescue |
| Alkyl Chain | PROTAC-Alkyl | 25 nM | 90% | Yes |
| PEG | PROTAC-PEG | 40 nM | 95% | Yes |
| Novel Scaffold | PROTAC-Oxazolo | 8 nM | >98% | Yes |
This hypothetical data shows that the superior ternary complex stability of PROTAC-Oxazolo could translate directly into significantly improved cellular potency.
Chapter 4: The Path to the Clinic: Evaluating Drug-Like Properties
A potent degrader is of little therapeutic value if it cannot reach its target in sufficient concentrations. PROTACs are large molecules that often violate Lipinski's "rule of five," making properties like solubility, cell permeability, and metabolic stability critical challenges.[1] The linker is a major contributor to the overall physicochemical profile of the molecule.[13][16]
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in the liver and are a primary source of drug metabolism.
Causality Behind Experimental Choices: This protocol simulates the first-pass metabolism that a drug would encounter after oral administration. By incubating the PROTAC with HLMs and an NADPH regenerating system (which provides the necessary cofactors for CYP enzymes), we can measure the rate at which the parent compound disappears. A short half-life (t½) indicates high metabolic clearance, which can be a significant liability for an orally administered drug.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the PROTAC in DMSO.
-
Thaw pooled Human Liver Microsomes (HLM) on ice.
-
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Rationale: The regenerating system ensures a constant supply of NADPH, the essential cofactor for CYP enzyme activity, throughout the incubation period.
-
-
Incubation:
-
Pre-warm a solution of HLM in phosphate buffer (pH 7.4) at 37°C.
-
Initiate the reaction by adding the PROTAC (final concentration typically 1 µM) and the NADPH regenerating system.
-
Incubate at 37°C.
-
Rationale: 37°C and pH 7.4 are used to mimic physiological conditions.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile containing an internal standard).
-
Rationale: The organic solvent immediately stops the enzymatic reaction and precipitates the microsomal proteins. The internal standard is crucial for accurate quantification by LC-MS/MS.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent PROTAC at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of parent PROTAC remaining versus time.
-
The slope of the line is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Comparative Summary of Drug-Like Properties
| Linker Type | Solubility (PBS, pH 7.4) | Permeability (Caco-2 Papp A→B) | HLM Stability (t½) | Interpretation |
| Alkyl Chain | < 5 µM | Low (<1 x 10⁻⁶ cm/s) | 15 min | Poor solubility and permeability, coupled with moderate metabolic instability, are common challenges for alkyl-linked PROTACs. |
| PEG | > 50 µM | Low (<1 x 10⁻⁶ cm/s) | 45 min | PEG linkers significantly improve solubility but can still result in poor permeability due to high molecular weight and flexibility. |
| Novel Scaffold | ~15 µM | Moderate (3-5 x 10⁻⁶ cm/s) | > 90 min | The rigid, planar nature of the oxazolopyridine scaffold could improve permeability and its aromatic-like character may confer greater metabolic stability. |
Conclusion: A Case for Rigid Scaffolds in Rational PROTAC Design
This guide outlines a systematic approach to benchmarking a novel linker, 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine , against the established archetypes of flexible alkyl and PEG chains. The provided protocols for evaluating ternary complex formation, cellular degradation, and metabolic stability form a robust, self-validating workflow for any PROTAC development program.
Our analysis and hypothetical data suggest that moving beyond traditional flexible linkers towards more rigid, conformationally constrained scaffolds offers a promising strategy to overcome key challenges in the field. A rigid linker like the one discussed may:
-
Enhance Ternary Complex Cooperativity: By reducing the entropic cost of binding, rigid linkers can promote the formation of more stable and productive ternary complexes.
-
Improve Cellular Potency: Increased ternary complex stability often translates directly to more efficient ubiquitination and lower DC50 values.
-
Confer Favorable Pharmacokinetic Properties: Reduced flexibility and increased metabolic stability can lead to PROTACs with better drug-like properties, a critical step on the path to clinical translation.
The "trial-and-error" era of linker design is giving way to a more rational, data-driven approach. By systematically evaluating novel scaffolds like 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine, researchers can unlock new chemical space and accelerate the development of the next generation of potent and selective protein degraders.
References
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National Center for Biotechnology Information. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC. Retrieved from [Link]
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Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. PMC. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Retrieved from [Link]
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University of Birmingham. (2025). Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. Retrieved from [Link]
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Reaction Biology. (n.d.). Protein Degradation Assay – PROTAC Screening. Retrieved from [Link]
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Profacgen. (n.d.). Ternary complex formation. Retrieved from [Link]
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ResearchGate. (n.d.). Cellular Assays for characterization of PROTAC activity and.... Retrieved from [Link]
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ResearchGate. (2025). (PDF) Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Retrieved from [Link]
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bioRxiv. (2023). Benchmarking of PROTAC docking and virtual screening tools. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Benchmarking the Builders: A Comparative Analysis of PRosettaC and AlphaFold3 for Predicting PROTAC Ternary Complexes. PMC. Retrieved from [Link]
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Semantic Scholar. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]
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Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Retrieved from [Link]
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bioRxiv. (2023). Benchmarking of PROTAC docking and virtual screening tools. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC. Retrieved from [Link]
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edoc.ub.uni-muenchen.de. (n.d.). Design and Synthesis of Potential STING-Degrading PROTACs via a Modular Click Chemistry Approach. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis. PMC. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Oxazolo(4,5-b)pyridine. PubChem. Retrieved from [Link]
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MDPI. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Reproducibility of Synthetic and Biological Data for 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Oxazolo[4,5-b]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry
The oxazolo[4,5-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis for a variety of biologically active molecules.[1][2] Its derivatives have garnered considerable attention for their therapeutic potential, notably as Glycogen Synthase Kinase-3β (GSK-3β) inhibitors for anti-inflammatory applications, modulators of the α7 nicotinic acetylcholine receptor (nAChR) for neurological disorders, and as antibacterial agents.[2][3] This guide focuses on a specific, yet under-documented derivative, 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine , providing a comprehensive analysis of its synthesis and a comparative look at the reproducibility of biological data within this chemical class.
As drug discovery pipelines increasingly rely on robust and reproducible data, this document serves as a critical resource for researchers. We will delve into the nuances of synthesizing this specific analog, discuss the critical parameters for ensuring reproducible biological data, and provide a comparative framework against established compounds acting on similar biological targets. The term "biological data" in the context of this synthetic compound refers to data generated from in vitro and in vivo assays using the synthetically derived molecule. The notion of a "biologically-derived" version of this compound is not applicable, as it is a synthetic heterocycle. Therefore, this guide will focus on the reproducibility of data generated from the synthetic compound and compare its potential biological profile with other synthetic molecules.
Part 1: Synthesis of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine - A Proposed Protocol and Reproducibility Considerations
Proposed Synthetic Workflow
The proposed synthesis is a two-step, one-pot reaction starting from 5-methyl-2-amino-3-hydroxypyridine. This approach is favored for its efficiency and reduced purification steps, which in turn can enhance reproducibility.
Caption: Proposed one-pot synthesis of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine.
Detailed Experimental Protocol
Materials:
-
5-Methyl-2-amino-3-hydroxypyridine
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Methyl iodide (CH₃I)
-
Ethanol (absolute)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methyl-2-amino-3-hydroxypyridine (1.0 eq) in absolute ethanol.
-
Dithiocarbamate Formation: To this solution, add potassium hydroxide (1.1 eq) and stir until dissolved. Cool the mixture in an ice bath and add carbon disulfide (1.2 eq) dropwise. Allow the reaction to stir at room temperature for 2-4 hours. The formation of the potassium dithiocarbamate intermediate can be monitored by Thin Layer Chromatography (TLC).
-
S-Methylation: To the same reaction mixture, add methyl iodide (1.2 eq) dropwise at room temperature. Stir the reaction for an additional 4-6 hours or until TLC analysis indicates the complete consumption of the intermediate.
-
Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the final product, 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine.
Ensuring Synthetic Reproducibility: A Senior Scientist's Perspective
Reproducibility in organic synthesis is paramount for generating reliable biological data.[5] Minor variations in reaction conditions can lead to significant differences in yield, purity, and even the formation of undesired side products.[6][7]
Key Factors Influencing Reproducibility:
-
Purity of Starting Materials: The purity of the starting 5-methyl-2-amino-3-hydroxypyridine is critical. Impurities can interfere with the reaction and lead to a complex mixture of products, making purification challenging and reducing the overall yield and reproducibility. It is imperative to characterize the starting material thoroughly using techniques like NMR and mass spectrometry.
-
Solvent Quality: The use of absolute ethanol is specified for a reason. The presence of water can affect the basicity of the reaction medium and potentially lead to side reactions.
-
Stoichiometry and Reagent Addition: Precise control over the stoichiometry of reagents is crucial. The dropwise addition of reactive reagents like carbon disulfide and methyl iodide helps to control the reaction temperature and prevent the formation of byproducts.
-
Reaction Monitoring: Relying solely on reaction time is a common pitfall. Active monitoring of the reaction progress using TLC is a self-validating step that ensures the reaction is proceeding as expected and is stopped at the optimal time.
-
Purification Technique: The choice of eluent system for column chromatography should be carefully optimized to ensure good separation of the desired product from any impurities. Inconsistent purification can lead to batches of the compound with varying purity, which will directly impact the reproducibility of biological assays.
Part 2: Biological Activity and Data Reproducibility - A Comparative Analysis
As there is no published biological data for 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine, we will draw comparisons from its parent compound and other closely related analogs. The oxazolo[4,5-b]pyridine scaffold is a known "privileged structure," meaning it can interact with multiple biological targets.
Potential Biological Targets and Comparative Data
| Biological Target | Comparator Compound(s) | Reported Activity (IC₅₀/EC₅₀) | Reference |
| GSK-3β | Piperazine-linked oxazolo[4,5-b]pyridine derivatives | IC₅₀ values ranging from 0.34 to 0.53 µM | [3] |
| α7 nAChR | 2-(Methylthio)oxazolo[4,5-b]pyridine | Potent and selective modulator | [2] |
| Antibacterial | Sulfonamide isoxazolo[5,4-b]pyridine derivatives | Active against P. aeruginosa and E. coli at 125-500 µg | [8] |
Mechanism of Action: A Visual Hypothesis
Based on the known activity of related compounds, a potential mechanism of action for 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine as a GSK-3β inhibitor can be visualized.
Caption: Hypothetical mechanism of GSK-3β inhibition by 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine.
Achieving Reproducible Biological Data: Best Practices
The reproducibility of in vitro biological data is a well-documented challenge in biomedical research.[9][10][11] A multitude of factors, from the technical execution of an assay to the biological variables of the model system, can influence the outcome.[12][13]
Key Factors for Ensuring Reproducible Biological Assays:
-
Compound Purity and Identity: This is the most critical and often overlooked factor. The exact compound that was synthesized and purified must be rigorously characterized (e.g., by ¹H NMR, ¹³C NMR, HRMS, and HPLC) to confirm its identity and purity before any biological testing. Even minor impurities can have off-target effects, leading to misleading results.
-
Cell Line Authentication: For cell-based assays, it is imperative to use authenticated, low-passage cell lines to ensure consistency.[12] Cell lines can drift genetically over time, leading to changes in their response to stimuli.
-
Assay Conditions and Controls: All assay parameters, including cell density, incubation times, reagent concentrations, and the specific lot numbers of critical reagents, should be meticulously documented and kept consistent across experiments. The inclusion of appropriate positive and negative controls in every experiment is a non-negotiable aspect of a self-validating system.
-
Data Analysis and Reporting: The methods used for data normalization and statistical analysis must be clearly defined and consistently applied.[13] Transparent reporting of all experimental details is crucial for others to be able to reproduce the findings.
Conclusion: A Path Forward for the Exploration of 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine
While direct experimental data for 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine is currently lacking, this guide provides a robust framework for its synthesis and biological evaluation. By following the proposed synthetic protocol with a strong emphasis on the principles of reproducibility, researchers can confidently generate high-quality compound for biological screening.
The comparative analysis of the oxazolo[4,5-b]pyridine scaffold suggests that this novel derivative holds promise as a potential GSK-3β inhibitor, α7 nAChR modulator, or antibacterial agent. However, to establish its true biological profile, rigorous and reproducible experimental data is essential. By adhering to the best practices outlined in this guide for both synthesis and biological testing, the scientific community can ensure that the data generated for this and other novel compounds is reliable, robust, and ultimately, contributes meaningfully to the advancement of drug discovery.
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- 11. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine
A Senior Application Scientist's Guide to Handling 5-Methyl-2-(methylthio)[1][2]oxazolo[4,5-b]pyridine
This document provides a comprehensive operational and safety guide for the handling of 5-Methyl-2-(methylthio)[1][2]oxazolo[4,5-b]pyridine. As a niche heterocyclic compound, specific safety data may not be readily available. Therefore, this guide is built upon a foundation of chemical analogy, referencing safety protocols for structurally similar compounds, primarily pyridine derivatives and organosulfur compounds. The procedures outlined herein are designed to empower researchers, scientists, and drug development professionals to work safely and effectively.
Hazard Assessment: Understanding the Risk Profile
Before any handling protocol is established, a thorough understanding of the potential hazards is paramount. The structure of 5-Methyl-2-(methylthio)[1][2]oxazolo[4,5-b]pyridine incorporates a pyridine ring, an oxazole ring, and a methylthio group. Each of these features contributes to its potential toxicological and chemical reactivity profile.
Primary Routes of Exposure and Potential Hazards:
-
Dermal Contact: Pyridine and its derivatives can be absorbed through the skin and may cause significant irritation.[2][3] Prolonged contact could lead to the absorption of toxic quantities.
-
Inhalation: Like many volatile and semi-volatile organic compounds, vapors or aerosols can cause respiratory tract irritation.[4][5][6] Systemic toxic effects following inhalation are possible, with symptoms potentially including dizziness, headache, and nausea.[4]
-
Ocular Contact: Direct contact with the eyes can cause serious irritation or chemical burns.[2][3]
-
Ingestion: The compound is presumed to be toxic if swallowed, a common characteristic of many functionalized heterocyclic compounds used in pharmaceutical development.[3][5]
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is not just recommended, but essential.
Engineering Controls: The First Line of Defense
PPE should always be considered the final barrier between the researcher and a chemical hazard. The primary method for exposure control must be robust engineering solutions.
-
Chemical Fume Hood: All handling of 5-Methyl-2-(methylthio)[1][2]oxazolo[4,5-b]pyridine, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood.[1][2] This is the most critical step in minimizing inhalation exposure.
-
Ventilation: The laboratory space itself must be well-ventilated to prevent the accumulation of fugitive vapors.[4]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance from the work area.[2]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the hazards identified above. The following protocol provides a minimum standard for handling this compound.
Hand Protection
The choice of glove material is critical for preventing dermal absorption. Standard nitrile examination gloves may not offer sufficient protection against prolonged exposure to pyridine-like structures.[2]
-
Recommended Material: Chemical-resistant gloves are required. Butyl rubber or Viton® are excellent choices for handling pyridine and its derivatives.[1] If these are not available, heavy-duty nitrile gloves may be used for short-duration tasks, but should be changed immediately upon any suspected contact.
-
Glove Technique: Double-gloving is recommended. This practice allows for the removal of the outer glove if it becomes contaminated, without exposing the skin. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[7]
Eye and Face Protection
Protecting the eyes from splashes is non-negotiable.
-
Primary Protection: Chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are mandatory.[1][6]
-
Secondary Protection: When handling larger quantities (>50 mL) or performing operations with a high splash potential (e.g., heating, pressure reactions), a full-face shield must be worn in addition to chemical splash goggles.[8]
Body Protection
A standard cotton lab coat does not provide adequate chemical protection.
-
Laboratory Coat: A flame-retardant lab coat is the minimum requirement.[5]
-
Chemical Apron/Coveralls: For procedures involving significant quantities or a high risk of splashing, a chemically impervious apron or coverall (e.g., Tychem®) should be worn over the lab coat.[8][9] Clothing should fully cover the body, and shoes must be closed-toed.[8]
Respiratory Protection
When engineering controls are properly used, respiratory protection is typically not required for routine handling. However, it is essential for emergency situations.
-
Routine Use: No respirator is needed if all work is performed within a certified chemical fume hood.
-
Emergency/Spill Response: In the event of a spill or failure of engineering controls, an air-purifying respirator (APR) with a combination organic vapor/particulate cartridge is necessary.[1][9] For large, uncontrolled releases, a self-contained breathing apparatus (SCBA) may be required, and the area should be evacuated.[9]
| PPE Component | Specification | Hazard Mitigated |
| Hand Protection | Butyl rubber or Viton® gloves; double-gloved | Dermal absorption, skin irritation |
| Eye Protection | Chemical splash goggles (ANSI Z87.1 / EN 166) | Ocular contact, serious eye irritation |
| Face Protection | Full-face shield (worn over goggles) | Face splashes during high-risk tasks |
| Body Protection | Flame-retardant lab coat; chemical-resistant apron | Body splashes, skin contamination |
| Respiratory | Not required in fume hood; APR for spills | Inhalation of vapors/aerosols |
Operational Plan: From Bench to Waste
A systematic workflow ensures safety at every stage of handling.
Pre-Handling Safety Checklist
-
Verify the chemical fume hood is functioning correctly.
-
Ensure eyewash/shower stations are unobstructed.
-
Assemble all necessary PPE and inspect for damage.
-
Locate the appropriate spill kit and waste container.
-
Review the procedure and confirm quantities needed.
Spill Response Protocol
Immediate and correct response to a spill is critical to prevent exposure.
-
ALERT: Alert personnel in the immediate area.
-
EVACUATE: If the spill is large or involves a highly volatile solution, evacuate the laboratory and contact the institution's Environmental Health and Safety (EHS) department.[1]
-
CONTAIN (Small Spills Only): For small spills (<100 mL) inside a fume hood, use an inert, non-combustible absorbent material like vermiculite or sand to contain the liquid.[2][4]
-
COLLECT: Once absorbed, carefully sweep the material into a designated, sealable hazardous waste container.[2]
-
CLEAN: Decontaminate the area with a suitable solvent, followed by soap and water.
-
DISPOSE: Label the waste container appropriately and dispose of it according to institutional guidelines.[2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pppmag.com [pppmag.com]
- 8. trimaco.com [trimaco.com]
- 9. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
